molecular formula C8H15ClN2O B3024913 1-(Cyclopropylcarbonyl)piperazine Hydrochloride CAS No. 1021298-67-8

1-(Cyclopropylcarbonyl)piperazine Hydrochloride

Número de catálogo: B3024913
Número CAS: 1021298-67-8
Peso molecular: 190.67 g/mol
Clave InChI: WIHDAPMHNYYTOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Cyclopropylcarbonyl)piperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Cyclopropylcarbonyl)piperazine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylcarbonyl)piperazine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

cyclopropyl(piperazin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;/h7,9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHDAPMHNYYTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021298-67-8
Record name 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(Cyclopropylcarbonyl)piperazine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7PP4J6RFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

The Strategic Role of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride, a pivotal intermediate in contemporary pharmaceutical synthesis. We will delve into its chemical attributes, synthesis, and its critical role in the development of targeted therapies, with a particular focus on oncology and neuroprotection. This document will elucidate the structure-activity relationships that make this moiety a valuable asset in drug design, supported by detailed mechanistic insights and experimental protocols.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful drug candidates, earning the designation of "privileged structures." The piperazine ring is a quintessential example, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] When combined with a cyclopropylcarbonyl group, the resulting 1-(cyclopropylcarbonyl)piperazine moiety offers a unique combination of rigidity, metabolic stability, and specific steric and electronic properties that medicinal chemists can strategically leverage.[2][3] This guide will explore the multifaceted applications of its hydrochloride salt, a form that enhances solubility and ease of handling in synthetic processes.[4]

The primary utility of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride lies in its role as a key building block for complex active pharmaceutical ingredients (APIs).[3] Its application spans multiple therapeutic areas, most notably in the synthesis of targeted cancer therapies and novel agents for neurological disorders.[3][5] This guide will provide an in-depth analysis of its application in the synthesis of the PARP inhibitor Olaparib and neuroprotective agents targeting the sigma-1 receptor, offering both mechanistic understanding and practical synthetic insights.

Physicochemical Properties and Synthesis

Key Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₈H₁₅ClN₂O[3]
Molecular Weight 190.67 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 175 - 179 °C[3]
Solubility Soluble in water[4]
Purity ≥ 98%[3]
Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: A Validated Protocol

The synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a well-established process, crucial for ensuring a consistent supply of this key intermediate for research and large-scale pharmaceutical production.[4] A common and efficient method involves the deprotection of a Boc-protected piperazine derivative.

Experimental Protocol: Synthesis via Deprotection

This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[5][6]

Materials:

  • tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Absolute Ethanol

  • Cyclopropanecarbonyl chloride or Methanesulfonyl chloride

  • n-Heptane or Isopropyl ether

  • Nitrogen gas supply

  • Standard laboratory glassware and stirring equipment

  • Vacuum drying oven

Procedure:

  • Deprotection of the Boc Group:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (e.g., 150g) in anhydrous dichloromethane (e.g., 250mL).

    • Cool the stirring solution to 5°C using an ice bath.

    • Slowly add trifluoroacetic acid (e.g., 270g) dropwise, maintaining the temperature at 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature (25°C) and stir for 3-5 hours.

    • Monitor the reaction for the complete consumption of the starting material using a suitable analytical technique (e.g., TLC or GC).

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA, yielding crude 1-(Cyclopropylcarbonyl)piperazine.

  • Salt Formation:

    • Dissolve the crude 1-(Cyclopropylcarbonyl)piperazine in absolute ethanol (e.g., 190mL) in a clean flask under a nitrogen atmosphere.

    • Cool the solution to 5°C.

    • Slowly add cyclopropanecarbonyl chloride (e.g., 56g) or methanesulfonyl chloride dropwise while stirring.

    • After the addition, allow the mixture to warm to 25°C.

    • If crystallization does not occur spontaneously, add a seed crystal of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.

    • Continue stirring for 1 hour.

    • Slowly add an anti-solvent such as n-heptane or isopropyl ether (e.g., 90-100mL) to induce further precipitation.

    • Cool the mixture to 0°C and stir for an additional hour.

    • Collect the solid product by filtration.

    • Wash the filter cake with the anti-solvent used.

    • Dry the product in a vacuum drying oven at 20-25°C for 6 hours to obtain 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.

Workflow Diagram:

G cluster_synthesis Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride start Start: Boc-protected piperazine derivative deprotection Step 1: Deprotection with Trifluoroacetic Acid in Dichloromethane start->deprotection concentration Concentration under reduced pressure deprotection->concentration intermediate Crude 1-(Cyclopropylcarbonyl)piperazine concentration->intermediate salt_formation Step 2: Salt formation with Acid Chloride in Ethanol intermediate->salt_formation crystallization Crystallization and Precipitation salt_formation->crystallization filtration Filtration and Washing crystallization->filtration drying Vacuum Drying filtration->drying product Final Product: 1-(Cyclopropylcarbonyl)piperazine Hydrochloride drying->product

Caption: Synthesis workflow of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.

Application in Oncology: Synthesis of the PARP Inhibitor Olaparib

1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a crucial intermediate in the synthesis of Olaparib, a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor.[7][8] Olaparib is approved for the treatment of certain types of cancers with mutations in the BRCA1 and BRCA2 genes.[7]

Mechanism of Action: Synthetic Lethality through PARP Inhibition

PARP enzymes are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[9][10] In healthy cells, if SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication, which are then repaired by the homologous recombination (HR) pathway, a process dependent on functional BRCA1 and BRCA2 proteins.

In cancer cells with BRCA mutations, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair. By inhibiting PARP, Olaparib prevents the repair of SSBs, leading to their accumulation and subsequent conversion to DSBs.[10][11] Without a functional HR pathway, these DSBs cannot be repaired, resulting in genomic instability and cell death. This concept, where the inhibition of two different pathways leads to cell death while the inhibition of either one alone does not, is known as synthetic lethality.[11]

Signaling Pathway Diagram: PARP Inhibition and Synthetic Lethality

G cluster_parp Mechanism of PARP Inhibition cluster_hr Homologous Recombination (HR) cluster_hrd Homologous Recombination Deficiency (HRD) dna_damage DNA Single-Strand Break (SSB) parp PARP Enzyme dna_damage->parp replication DNA Replication dna_damage->replication ber Base Excision Repair (BER) parp->ber ssb_repaired SSB Repaired ber->ssb_repaired olaparib Olaparib (via 1-(Cyclopropylcarbonyl)piperazine HCl) parp_inhibition PARP Inhibition olaparib->parp_inhibition parp_inhibition->parp dsb Double-Strand Break (DSB) replication->dsb hr_repair HR Repair dsb->hr_repair in healthy cells hr_deficient HR Deficient dsb->hr_deficient in cancer cells brca BRCA1/2 Proficient brca->hr_repair cell_survival Cell Survival hr_repair->cell_survival brca_mut BRCA1/2 Mutant brca_mut->hr_deficient cell_death Cell Death (Synthetic Lethality) hr_deficient->cell_death

Caption: PARP inhibition leading to synthetic lethality in BRCA-mutant cancer cells.

Synthetic Protocol for Olaparib

The synthesis of Olaparib from 1-(Cyclopropylcarbonyl)piperazine Hydrochloride involves a coupling reaction with a phthalazinone derivative.[8][12][13]

Experimental Protocol: Synthesis of Olaparib

This protocol is a generalized representation based on published patent literature.[12][13]

Materials:

  • 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)-2H-phthalazin-1-one (Intermediate B)

  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Cyclopropanecarbonyl chloride

  • 5% Citric acid solution

  • 5% Sodium carbonate solution

  • Water

  • Ethanol

Procedure:

  • Amide Coupling:

    • Dissolve Intermediate B in dichloromethane.

    • To this solution, add triethylamine.

    • In a separate flask, prepare a solution of cyclopropanecarbonyl chloride in dichloromethane.

    • Add the cyclopropanecarbonyl chloride solution dropwise to the stirred solution of Intermediate B.

    • Allow the reaction to proceed at room temperature until completion, monitored by a suitable analytical method.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 5% citric acid solution, 5% sodium carbonate solution, and water.

    • Separate the organic layer and remove the dichloromethane by distillation.

    • Add ethanol to the residue and heat to dissolve.

    • Allow the solution to cool to induce crystallization of Olaparib.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Application in Neuroprotection: Targeting the Sigma-1 Receptor

1-(Cyclopropylcarbonyl)piperazine Hydrochloride is also a valuable reagent in the synthesis of Esaprazole analogs, which have demonstrated neuroprotective properties through their interaction with the sigma-1 (σ1) receptor.[4] The piperazine scaffold is frequently found in centrally active agents due to its favorable pharmacokinetic profile for crossing the blood-brain barrier.[1][14]

The Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[15][16][17] It plays a crucial role in regulating calcium signaling, ion channel activity, and cellular stress responses.[15][17][18] Activation of the sigma-1 receptor has been shown to be neuroprotective in various models of neurodegenerative diseases.[16][19] The proposed mechanisms for its neuroprotective effects include the suppression of oxidative stress, reduction of apoptosis, and modulation of neuroinflammation.[19]

Signaling Pathway Diagram: Neuroprotective Effects of Sigma-1 Receptor Activation

G cluster_sigma1 Sigma-1 Receptor Mediated Neuroprotection cluster_effects Cellular Effects esaprazole Esaprazole Analog (from 1-(Cyclopropylcarbonyl)piperazine HCl) sigma1 Sigma-1 Receptor esaprazole->sigma1 activates ca_homeostasis Calcium Homeostasis sigma1->ca_homeostasis ox_stress Reduced Oxidative Stress sigma1->ox_stress apoptosis Inhibition of Apoptosis sigma1->apoptosis inflammation Modulation of Neuroinflammation sigma1->inflammation neuroprotection Neuroprotection ca_homeostasis->neuroprotection ox_stress->neuroprotection apoptosis->neuroprotection inflammation->neuroprotection

Caption: Neuroprotective signaling cascade initiated by sigma-1 receptor activation.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 1-(cyclopropylcarbonyl)piperazine moiety into drug candidates is a deliberate strategy to enhance their pharmacological properties.[20][21][22][23]

  • The Cyclopropyl Group: This small, rigid ring system offers several advantages.[24] It can increase metabolic stability by blocking sites susceptible to oxidation.[24] Its unique electronic properties and conformational rigidity can lead to enhanced binding affinity and potency by orienting the molecule optimally within the target's binding pocket.[24]

  • The Piperazine Ring: As a common pharmacophore in central nervous system (CNS) drugs, the piperazine moiety often improves aqueous solubility and can be readily modified to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[1][2][25] It can act as a linker to connect different pharmacophoric elements and its basic nitrogen atoms can form crucial ionic interactions with biological targets.[25]

Conclusion

1-(Cyclopropylcarbonyl)piperazine Hydrochloride has firmly established itself as a versatile and valuable intermediate in modern drug discovery. Its strategic incorporation into drug candidates has led to significant advancements in the fields of oncology and neuropharmacology. The unique combination of the cyclopropyl group's metabolic stability and conformational rigidity with the favorable pharmacokinetic properties of the piperazine ring provides a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and the structure-activity relationships it imparts is essential for researchers and scientists aiming to develop the next generation of targeted therapeutics.

References

  • CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google P
  • olaparib - New Drug Approvals. (URL: [Link])

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • WO2018038680A1 - Processes for preparing olaparib - Google P
  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed. (URL: [Link])

  • Unlocking Pharmaceutical Synthesis: The Role of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. (URL: [Link])

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (URL: [Link])

  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. (URL: [Link])

  • Signal Transduction pathway of PARP enzyme. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • WO2018038680A1 - Processes for preparing olaparib - Google P
  • Structure Activity Relationships - Drug Design Org. (URL: [Link])

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: [Link])

  • US10100017B2 - Processes for preparing olaparib - Google P
  • EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - Frontiers. (URL: [Link])

  • Schematic diagram of PARP activation in inflammatory signaling.... - ResearchGate. (URL: [Link])

  • Structure-activity relationships for the design of small-molecule inhibitors - PubMed. (URL: [Link])

  • Lack of synergy between AR-targeted therapies and PARP inhibitors in homologous recombination–proficient prostate cancer - PNAS. (URL: [Link])

  • SAR: Structure Activity Relationships - CDD Vault. (URL: [Link])

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms - MDPI. (URL: [Link])

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds - SID. (URL: [Link])

  • Structure-activity relationship (SAR) - GARDP Revive. (URL: [Link])

  • A schematic representation of the mechanism of action of PARP... - ResearchGate. (URL: [Link])

  • Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - Semantic Scholar. (URL: [Link])

  • Sigma-1 receptor - Wikipedia. (URL: [Link])

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. (URL: [Link])

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, and critical applications, with a focus on its role in the development of targeted therapeutics.

Introduction: A Versatile Scaffold in Pharmaceutical Synthesis

1-(Cyclopropylcarbonyl)piperazine Hydrochloride has emerged as a compound of significant interest within the pharmaceutical industry. Its unique molecular architecture, which combines the rigid, strained cyclopropyl group with the versatile piperazine ring, makes it an invaluable intermediate in the synthesis of complex bioactive molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[2]

This guide will explore the fundamental aspects of this compound, from its synthesis and characterization to its strategic implementation in the synthesis of high-profile drugs, most notably the PARP inhibitor Olaparib.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is essential for its effective application in research and development.

PropertyValueSource
CAS Number 1021298-67-8[3]
Molecular Formula C₈H₁₅ClN₂O[3]
Molecular Weight 190.67 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 175-179 °C[1]
Solubility Soluble in water[4]
Structural Confirmation: Spectroscopic Analysis

Confirmation of the chemical structure of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H-NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals that confirm the presence of both the cyclopropyl and piperazine moieties.

  • δ 9.58 (s, 2H): This broad singlet corresponds to the two protons of the secondary amine in the piperazine ring, present as the hydrochloride salt.

  • δ 3.69-4.08 (m, 4H): These multiplets represent the protons on the carbons of the piperazine ring adjacent to the amide nitrogen.

  • δ 3.04-3.16 (m, 4H): These multiplets are assigned to the protons on the carbons of the piperazine ring adjacent to the secondary amine.

  • δ 1.96-2.03 (m, 1H): This multiplet corresponds to the single proton on the cyclopropyl ring attached to the carbonyl group.

  • δ 0.71-0.76 (m, 4H): This multiplet represents the four protons on the two CH₂ groups of the cyclopropyl ring.[1]

¹³C-NMR (100 MHz, DMSO-d₆) of the free base:

  • δ 171.9: Carbonyl carbon (C=O)

  • δ 42.9, 42.2: Piperazine ring carbons

  • δ 10.7: Cyclopropyl methine carbon (CH)

  • δ 7.6: Cyclopropyl methylene carbons (CH₂)[5]

LC-MS (ESI): Electrospray ionization mass spectrometry typically shows the protonated molecule of the free base at m/z 155 (M+H)⁺.[1]

Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

The synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a critical process for ensuring a high-purity starting material for subsequent pharmaceutical manufacturing. A common and efficient method involves the deprotection of a protected piperazine precursor.

Synthetic Pathway Overview

G cluster_0 Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride start tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate reagent1 Hydrochloric Acid in Methanol start->reagent1 reaction1 Deprotection reagent1->reaction1 product 1-(Cyclopropylcarbonyl)piperazine Hydrochloride reaction1->product

Caption: Synthetic route to 1-(Cyclopropylcarbonyl)piperazine HCl.

Detailed Experimental Protocol

This protocol describes the deprotection of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate to yield the desired product.[1]

Materials:

  • tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) solution in methanol (e.g., 3M)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in methanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Acid Addition: Slowly add a solution of hydrochloric acid in methanol (e.g., 3M, 1.5-2 equivalents) to the cooled reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

  • Work-up: Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS). Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is 1-(Cyclopropylcarbonyl)piperazine Hydrochloride, which can be dried under vacuum to remove any residual solvent. The yield is typically quantitative.[1]

Applications in Drug Development

The primary application of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is as a key building block in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Olaparib: A PARP Inhibitor

1-(Cyclopropylcarbonyl)piperazine is a crucial intermediate in the synthesis of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.[6]

G cluster_1 Role in Olaparib Synthesis intermediate1 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid coupling_reagent Coupling Agent (e.g., HBTU) intermediate1->coupling_reagent intermediate2 1-(Cyclopropylcarbonyl)piperazine intermediate2->coupling_reagent reaction2 Amide Coupling coupling_reagent->reaction2 olaparib Olaparib reaction2->olaparib

Caption: Key coupling step in the synthesis of Olaparib.

The synthesis involves the coupling of 1-(Cyclopropylcarbonyl)piperazine with a substituted benzoic acid derivative to form the final Olaparib molecule. This reaction highlights the importance of having a high-purity source of the piperazine intermediate to ensure the quality and yield of the final API.

Potential in Neurological Drug Discovery

Piperazine derivatives are widely investigated for their potential as anxiolytics, antidepressants, and antipsychotics.[2][4] The incorporation of the cyclopropylcarbonyl moiety can influence the compound's interaction with biological targets, potentially enhancing its efficacy and modifying its safety profile.[4] Research has indicated its use in the synthesis of Esaprazole analogs, which have shown neuroprotective properties in vitro.[7]

Analytical Methodologies

Robust analytical methods are essential for quality control, ensuring the purity and identity of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of piperazine and its derivatives. Due to the lack of a strong chromophore in the piperazine moiety, direct UV detection can be challenging at low concentrations. A common approach involves derivatization to introduce a UV-active group.

Protocol: HPLC-UV Analysis with Derivatization

This method is adapted from a validated procedure for piperazine analysis and can be applied for the quantification of impurities.[8]

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Heptafluorobutyric acid (HFBA)

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl) for derivatization

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh the 1-(Cyclopropylcarbonyl)piperazine Hydrochloride sample.

    • Dissolve in a suitable solvent (e.g., a mixture of 20 mM HCl and methanol).

    • React with NBD-Cl to form a UV-active derivative. This reaction is typically carried out in a buffered solution at a slightly basic pH.

  • Chromatographic Conditions:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 5mM Heptafluorobutyric acid in water

    • Gradient Program: A gradient elution is typically employed to ensure good separation of the derivatized analyte from any impurities and excess derivatizing agent.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: As appropriate for the NBD derivative (typically in the visible range).

Gas Chromatography (GC)

GC can also be utilized for the analysis of piperazine derivatives, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Protocol: General GC Method

The following is a general GC method that can be optimized for the analysis of 1-(Cyclopropylcarbonyl)piperazine.[9]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: A mid-polarity column (e.g., DB-17, 30 m x 0.53 mm, 1 µm film thickness) is a suitable starting point.

Conditions:

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 260 °C).

  • Injection Volume: 1.0 µL

  • Diluent: Methanol

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a fundamentally important building block in the landscape of modern pharmaceutical synthesis. Its well-defined chemical properties and versatile reactivity make it an indispensable tool for medicinal chemists. A comprehensive understanding of its synthesis, characterization, and analytical methodologies, as outlined in this guide, is crucial for its effective and safe utilization in the development of next-generation therapeutics. The continued exploration of this and similar scaffolds will undoubtedly lead to the discovery of novel and impactful medicines.

References

  • Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20847955, 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to Cyclopropyl(piperazin-1-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopropyl(piperazin-1-yl)methanone hydrochloride is a heterocyclic organic compound that has garnered attention within the pharmaceutical and chemical synthesis sectors. Structurally, it consists of a cyclopropyl group linked to a piperazine ring via a carbonyl bridge, with the hydrochloride salt form enhancing its stability and solubility in aqueous media. This compound primarily serves as a critical building block or intermediate in the synthesis of more complex molecules, notably in the development of active pharmaceutical ingredients (APIs).[1] Its utility has been identified in the synthesis of esaprazole analogs, which are investigated for their neuroprotective properties, and it is also known as a key intermediate for the PARP inhibitor, Olaparib.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and handling protocols, tailored for professionals in drug development and chemical research.

Chemical and Physical Properties

The hydrochloride salt of Cyclopropyl(piperazin-1-yl)methanone exists as a white to off-white solid at room temperature.[3][4] The inclusion of the hydrochloride salt is a standard practice in pharmaceutical chemistry to improve the physicochemical properties of a basic compound, such as enhancing its solubility in polar solvents like water and improving its stability for storage and handling.[2][3]

Table 1: Physicochemical Properties

Property Value Source(s)
IUPAC Name cyclopropyl(piperazin-1-yl)methanone;hydrochloride [5]
Synonyms 1-(Cyclopropylcarbonyl)piperazine hydrochloride, Olaparib Impurity 24 [2][5]
CAS Number 1021298-67-8 [2][5]
Molecular Formula C₈H₁₅ClN₂O [3][5]
Molecular Weight 190.67 g/mol [2][5]
Appearance White to off-white solid [3][4]
Melting Point 175 - 179 °C [2][4]
Solubility Soluble in water. [2]
Stability Stable under normal conditions. Sensitive to heat, light, and moisture. [3][4]

| Storage | Inert atmosphere, Room Temperature. Keep containers tightly closed. |[2][4] |

Synthesis and Characterization

Synthetic Pathway Overview

The synthesis of Cyclopropyl(piperazin-1-yl)methanone hydrochloride is typically achieved through straightforward amide bond formation, followed by salt formation. A common and efficient method involves the deprotection of a Boc-protected piperazine derivative.

This method is favored due to the high yield and purity of the final product. The use of a Boc (tert-butyloxycarbonyl) protecting group for one of the piperazine nitrogens allows for selective acylation of the other nitrogen. The subsequent deprotection under acidic conditions with hydrochloric acid simultaneously removes the Boc group and forms the desired hydrochloride salt in a single, efficient step.

A representative synthetic workflow is illustrated below.

G cluster_0 Synthesis Workflow A tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate C Reaction at 0°C to RT A->C Substrate B HCl in Methanol B->C Reagent D Solvent Removal (Reduced Pressure) C->D Deprotection & Salt Formation E Cyclopropyl(piperazin-1-yl)methanone HCl (Off-white solid) D->E Isolation

Caption: General workflow for the synthesis of Cyclopropyl(piperazin-1-yl)methanone HCl.

Detailed Synthesis Protocol

This protocol describes the deprotection of a Boc-protected precursor to yield the title compound.[6] This approach is a self-validating system as the reaction completion can be easily monitored by techniques like TLC or LC-MS, and the final product's identity is confirmed by spectroscopic analysis.

Materials:

  • tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • 3M Hydrochloric acid in Methanol

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (e.g., 3.7 g, 14.5 mmol) in methanol (15 mL) in a round-bottom flask, add a 3M solution of hydrochloric acid in methanol (15 mL) dropwise at 0 °C (using an ice bath).[6]

  • After the complete addition of the acid, remove the ice bath and allow the reaction mixture to warm to room temperature.[6]

  • Continue stirring the mixture at room temperature overnight to ensure complete deprotection.[6]

  • Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or LC-MS) until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[6]

  • The resulting off-white solid is the desired product, Cyclopropyl(piperazin-1-yl)methanone hydrochloride (yields are typically quantitative).[6]

  • Further purification, if necessary, can be performed by recrystallization from an appropriate solvent system.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. High-purity levels (e.g., >95-98%) are achievable depending on the manufacturing process.[3][7]

2.3.1 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is essential for confirming the molecular structure. The spectrum provides information on the number of different types of protons and their connectivity.

  • Protocol: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~9.58 (s, 2H): Protons associated with the protonated piperazine amine (NH₂⁺).[6]

    • ~3.69-4.08 (m, 4H): Piperazine ring protons adjacent to the carbonyl group.[6]

    • ~3.04-3.16 (m, 4H): Piperazine ring protons adjacent to the protonated nitrogen.[6]

    • ~1.96-2.03 (m, 1H): Cyclopropyl methine proton (CH).[6]

    • ~0.71-0.76 (m, 4H): Cyclopropyl methylene protons (CH₂).[6]

2.3.2 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the parent free base.

  • Protocol: Analyze the sample using an LC-MS system with an electrospray ionization (ESI) source in positive ion mode.

  • Expected Result: A prominent peak at an m/z of 155, corresponding to the protonated molecule [M+H]⁺ of the free base (C₈H₁₄N₂O, MW = 154.21).[6]

2.3.3 Quality Control Workflow

A robust quality control (QC) process is critical to validate each batch of the synthesized intermediate. This ensures consistency and reliability for downstream applications in drug development.

G A Raw Material Received B Visual Inspection (Appearance, Color) A->B C Spectroscopic ID (¹H NMR, MS) B->C D Purity Analysis (HPLC/UPLC) C->D E Melting Point Determination D->E F Decision E->F Data Review G Approved for Use F->G Pass H Rejected F->H Fail

Caption: Standard Quality Control workflow for chemical intermediates.

Pharmacological Significance

While Cyclopropyl(piperazin-1-yl)methanone hydrochloride is not typically an active therapeutic agent itself, its structural motifs are of significant pharmacological interest. It serves as a crucial reagent and building block in medicinal chemistry.

  • Intermediate for Olaparib: It is a documented key raw material in the synthesis of Olaparib, a PARP (poly (ADP-ribose) polymerase) inhibitor used in the treatment of certain types of cancer, including ovarian and breast cancer.[1]

  • Neuroprotective Agents: The compound is used to synthesize analogs of Esaprazole, which have shown potential as neuroprotective agents through their binding to the sigma-1 (σ1) receptor.[2][8]

  • General Drug Discovery: The piperazine ring is a common scaffold in drug design due to its ability to interact with various biological targets and its favorable pharmacokinetic properties.[9] Similarly, the cyclopropyl group can enhance metabolic stability and binding affinity.[9]

Safety and Handling

Proper handling of Cyclopropyl(piperazin-1-yl)methanone hydrochloride is essential to ensure laboratory safety. Based on aggregated GHS information, the compound presents several hazards.[5]

GHS Hazard Identification:

  • Flammability: Flammable solid.[5]

  • Toxicity: Harmful if swallowed.[5]

  • Irritation: Causes skin irritation and serious eye irritation/damage.[5][10]

  • Sensitization: May cause an allergic skin reaction.[5]

Recommended Handling and Storage:

  • Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid dust formation and inhalation.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[4][11]

  • Storage: Store in a dry, cool, and well-ventilated area.[4] Keep the container tightly closed and store under an inert atmosphere to protect from moisture.[2][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4]

  • Spills: In case of a spill, avoid creating dust. Evacuate the area and use personal protective equipment. Prevent the material from entering drains.[11]

Conclusion

Cyclopropyl(piperazin-1-yl)methanone hydrochloride is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable building block for researchers and drug development professionals. A thorough understanding of its properties and adherence to strict safety and handling protocols are paramount for its effective and safe utilization in the laboratory and beyond. The compound's role as a key precursor to important therapeutics like Olaparib underscores its importance in the landscape of modern medicinal chemistry.

References

  • LookChem. Cas 1021298-67-8, Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride. [Link]

  • Pipzine Chemicals. Cyclopropyl)(piperazin-1-yl)methanone hydrochloride. [Link]

  • PubChem. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955. [Link]

  • PharmaCompass. cyclopropyl(piperazin-1-yl)methanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • MDPI. methanone. [Link]

  • Chatterjee, I., Roy, D., & Panda, G. Supporting Information. [Link]

  • Chemdad. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride. [Link]

  • Oakwood Chemical. Cyclopropyl(piperazin-1-yl)methanone hydrochloride. [Link]

Sources

An In-depth Technical Guide to 1021298-67-8: A Key Synthetic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1021298-67-8, identified as 1-(Cyclopropylcarbonyl)piperazine hydrochloride. This document elucidates its chemical structure, properties, and, most significantly, its critical role as a synthetic intermediate in the pharmaceutical industry. The primary focus is on its function as a key building block in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib. Furthermore, this guide explores its emerging applications in the development of novel neuroprotective and antimicrobial agents. Detailed synthetic protocols, reaction mechanisms, and quantitative data are presented to provide researchers and drug development professionals with a thorough understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

The compound with CAS number 1021298-67-8 is chemically known as 1-(Cyclopropylcarbonyl)piperazine hydrochloride.[1][2][3][4] It is a piperazine derivative characterized by the presence of a cyclopropylcarbonyl group attached to one of the nitrogen atoms of the piperazine ring, and it is supplied as a hydrochloride salt.[5][6]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 1021298-67-8[1][2][3][4]
IUPAC Name cyclopropyl(piperazin-1-yl)methanone;hydrochloride[2][3]
Molecular Formula C₈H₁₅ClN₂O[1][2][4]
Molecular Weight 190.67 g/mol [1][3]
SMILES C1CC1C(=O)N2CCNCC2.Cl[2][3]
Appearance White to off-white or orange to green crystalline powder[1][6][7]
Melting Point 175-179 °C[7]
Solubility Soluble in water[6][7]
Storage Room temperature, in an inert atmosphere[7]

Core Function: A Critical Intermediate in Olaparib Synthesis

The primary and most well-documented function of 1-(Cyclopropylcarbonyl)piperazine hydrochloride is its role as a key intermediate in the synthesis of Olaparib (trade name Lynparza), a first-in-class PARP inhibitor approved for the treatment of certain types of cancer, including ovarian, breast, and prostate cancers.[5][8][9] Olaparib functions by inhibiting the PARP enzyme, which is crucial for DNA repair. In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to cell death through a mechanism known as synthetic lethality.[3]

The synthesis of Olaparib involves the coupling of the 1-(Cyclopropylcarbonyl)piperazine moiety with a functionalized phthalazin-1-one core.[4] Specifically, 1-(Cyclopropylcarbonyl)piperazine hydrochloride is reacted with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in an amide coupling reaction.[1][4]

Synthetic Pathway of Olaparib featuring 1021298-67-8

The synthesis of Olaparib from 1-(Cyclopropylcarbonyl)piperazine hydrochloride typically involves an amide bond formation. This reaction is often facilitated by a coupling agent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1][4]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 1-(Cyclopropylcarbonyl)piperazine hydrochloride (1021298-67-8) product Olaparib reactant1->product Amide Coupling reactant2 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid reactant2->product reagents HBTU (Coupling Agent) DIPEA (Base) Acetonitrile (Solvent) Room Temperature reagents->product

Synthetic pathway for Olaparib.
Experimental Protocol: Synthesis of Olaparib

The following is a representative experimental protocol for the coupling reaction to synthesize Olaparib, based on literature descriptions.[1][4]

Materials:

  • 1-(Cyclopropylcarbonyl)piperazine hydrochloride (1021298-67-8)

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of 1-(Cyclopropylcarbonyl)piperazine hydrochloride and 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in anhydrous acetonitrile, add N,N-diisopropylethylamine and stir the mixture at room temperature.

  • Slowly add a solution of HBTU in acetonitrile to the reaction mixture.

  • Maintain the reaction temperature at or below 25°C and stir for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Filter the solid, wash with cold acetonitrile, and dry under vacuum to yield Olaparib.

Table 2: Representative Yields in Olaparib Synthesis

Reaction StepProductReported YieldSource(s)
Amide couplingOlaparib~77-85%[5][8][9]

Expanding Horizons: Applications in Neuroprotective and Antimicrobial Agent Synthesis

Beyond its established role in the synthesis of Olaparib, 1-(Cyclopropylcarbonyl)piperazine hydrochloride is a versatile building block for the development of other bioactive molecules.

Neuroprotective Agents

Research has indicated that 1-(Cyclopropylcarbonyl)piperazine hydrochloride is a useful reagent in the synthesis of Esaprazole analogs.[7][10][11] These analogs have shown affinity for sigma-1 receptors, which are implicated in a variety of neurological disorders, suggesting potential therapeutic applications in neuroprotection.[7][10]

Antimicrobial Agents

The piperazine nucleus is a common scaffold in the design of antimicrobial agents.[12] While direct antimicrobial activity of 1-(Cyclopropylcarbonyl)piperazine hydrochloride is not extensively reported, its derivatives are being explored for such properties. The incorporation of the cyclopropylcarbonylpiperazine moiety into various molecular frameworks can lead to novel compounds with potential antibacterial and antifungal activities.[13]

Synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride

The efficient synthesis of this key intermediate is crucial for its application in drug manufacturing. A common method involves the deprotection of a protected piperazine derivative.

Synthetic Pathway

A widely used laboratory-scale synthesis involves the removal of a tert-butoxycarbonyl (Boc) protecting group from tert-butyl 4-(cyclopropylcarbonyl)-1-piperazinecarboxylate using a strong acid, such as hydrochloric acid in methanol.[7]

G reactant tert-Butyl 4-(cyclopropylcarbonyl) -1-piperazinecarboxylate product 1-(Cyclopropylcarbonyl)piperazine hydrochloride (1021298-67-8) reactant->product Boc Deprotection reagent HCl in Methanol reagent->product

Synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
Experimental Protocol: Synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride

The following protocol is adapted from published procedures.[7]

Materials:

  • tert-Butyl 4-(cyclopropylcarbonyl)-1-piperazinecarboxylate

  • Hydrochloric acid solution in methanol (e.g., 3M)

  • Methanol

Procedure:

  • Dissolve tert-butyl 4-(cyclopropylcarbonyl)-1-piperazinecarboxylate in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the hydrochloric acid/methanol solution to the stirring reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure to obtain 1-(Cyclopropylcarbonyl)piperazine hydrochloride as a solid.

Table 3: Representative Yields for the Synthesis of 1021298-67-8

Reaction StepProductReported YieldSource(s)
Boc Deprotection1-(Cyclopropylcarbonyl)piperazine hydrochloride~100% (crude)[7]

Conclusion

1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS No. 1021298-67-8) is a compound of significant interest to the pharmaceutical and chemical research communities. Its primary importance lies in its role as an indispensable intermediate in the large-scale synthesis of the anti-cancer drug Olaparib. The straightforward and high-yielding synthetic routes to both the intermediate itself and its subsequent incorporation into the final drug product make it an economically viable and critical component in the drug manufacturing pipeline. Furthermore, its utility as a versatile building block is being increasingly recognized in the exploration of new therapeutic agents targeting neurological and infectious diseases. This guide has provided a detailed technical overview to support researchers and developers in leveraging the full potential of this valuable chemical entity.

References

  • WO2018038680A1 - Processes for preparing olaparib - Google P
  • olaparib - New Drug Approvals. (URL: [Link])

  • PubChem. (2023). 1-(Cyclopropylcarbonyl)piperazine hydrochloride. National Center for Biotechnology Information. (URL: [Link])

  • EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)
  • China Chemicals (Self-produced) Factory & Suppliers. (URL: [Link])

  • US10100017B2 - Processes for preparing olaparib - Google P
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. (URL: [Link])

  • Li, J., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(3), 637-644. (URL: [Link])

  • Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(22), 9031-9036. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. (URL: [Link])

  • Naik, P. J., Parekh, D. V., & Desai, P. S. (2013). Synthesis, characterization and antimicrobial activity studies of (E)-1-cyclopropyl-6-fluoro-7-(4-(4-(2-isonicotinoyl-hydrazinyl)-6-(2-(4-substituted-benzylidene)-hydrazinyl-1,3,5,-triazin-2-yl)-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline carboxylic acid. Der Chemica Sinica, 4(4), 68-72. (URL: [Link])

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. (URL: [Link])

Sources

Role of 1-(Cyclopropylcarbonyl)piperazine HCl in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Role of 1-(Cyclopropylcarbonyl)piperazine HCl in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 1-(Cyclopropylcarbonyl)piperazine hydrochloride stands out as a pivotal intermediate, skillfully merging the unique structural and metabolic advantages of a cyclopropyl group with the versatile pharmacokinetic and pharmacodynamic properties of a piperazine ring. This guide provides an in-depth analysis of this compound, elucidating its foundational chemical properties, strategic applications in drug design, and practical implementation in synthesis. Primarily leveraged in the development of therapeutics for neurological disorders, this scaffold's influence extends to enhancing receptor binding, optimizing metabolic stability, and improving overall drug-like properties.[1][2] This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, application, and strategic value of 1-(Cyclopropylcarbonyl)piperazine HCl.

Foundational Profile of a Key Synthetic Intermediate

Introduction to the Scaffold

1-(Cyclopropylcarbonyl)piperazine HCl is a heterocyclic compound recognized for its utility as a versatile building block in organic synthesis.[1] Its structure is a deliberate conjunction of two highly valued moieties in medicinal chemistry: the piperazine ring, a privileged scaffold known for its ability to modulate aqueous solubility and basicity, and the cyclopropyl group, a small carbocycle that imparts significant metabolic stability and conformational rigidity.[3][4][5] The hydrochloride salt form further enhances its utility by improving solubility and ease of handling in various reaction conditions, making it an excellent starting point for the synthesis of diverse and complex bioactive molecules.[2]

Physicochemical and Structural Characteristics

The compound's physical and chemical properties are crucial for its application in synthesis. These characteristics, summarized below, dictate its reactivity, solubility, and handling requirements.

PropertyValueSource(s)
CAS Number 1021298-67-8[1][6][7]
Molecular Formula C₈H₁₄N₂O·HCl[1][6][7]
Molecular Weight 190.67 g/mol [1][6][7]
Appearance White to orange to green crystalline powder[1][6][7]
Melting Point 175 - 180 °C[1][6][7]
Solubility Soluble in water[1][6]
Storage Room Temperature, Inert Atmosphere[6][7][8]

The structural combination is key to its success. The piperazine moiety is a cornerstone in many CNS-active drugs, often serving as a basic, hydrophilic handle to optimize pharmacokinetics or as a rigid spacer to correctly orient pharmacophoric groups for target interaction.[3][9] The cyclopropyl group , with its unique strained ring system, offers several advantages:

  • Metabolic Stability: It can block sites of oxidative metabolism, increasing a drug's half-life.[4]

  • Potency and Binding: Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity to the target receptor.[4]

  • Physicochemical Properties: It can modulate lipophilicity and permeability, including transport across the blood-brain barrier.[4]

The Strategic Advantage in Drug Design

A Privileged Combination for Therapeutic Development

The fusion of the piperazine and cyclopropylcarbonyl motifs is not coincidental; it is a strategic design choice that addresses multiple challenges in drug discovery. This combination allows medicinal chemists to fine-tune the properties of a lead compound to enhance its overall therapeutic potential.[1] The piperazine ring is widely used to improve the solubility and basicity of drug candidates, which positively impacts their pharmacokinetic profiles.[5] Simultaneously, the cyclopropyl fragment is known to enhance metabolic stability, increase brain permeability, and reduce off-target effects, contributing to both efficacy and safety.[4]

This synergistic relationship makes 1-(Cyclopropylcarbonyl)piperazine HCl a valuable starting point for creating new chemical entities with improved drug-like properties.

A 1-(Cyclopropylcarbonyl)piperazine HCl B Enhanced Metabolic Stability A->B from Cyclopropyl C Improved Aqueous Solubility A->C from Piperazine D Increased Receptor Binding & Potency A->D Synergistic Effect E Optimized Brain Permeability A->E from Cyclopropyl F CNS Disorders (Neuroprotection) B->F G Oncology (Kinase Inhibition) B->G C->F C->G D->F e.g., σ1 binding D->G E->F H Other Therapeutic Areas

Strategic contributions of the scaffold to drug properties and therapeutic areas.
Primary Therapeutic Applications

Research strongly indicates that 1-(Cyclopropylcarbonyl)piperazine HCl is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] It has been specifically employed in the creation of Esaprazole analogs, which have demonstrated neuroprotective properties and σ1 receptor binding activity in vitro.[2][6] The modulation of neurotransmitter systems is a critical aspect of its utility in neuroscience research.[1]

Furthermore, the constituent scaffolds are prevalent in other major therapeutic areas. The piperazine ring is a frequent component of kinase inhibitors used in oncology, such as Avapritinib and Infigratinib, where it often contributes to target engagement and favorable pharmacokinetics.[3] The cyclopropyl group is also found in numerous FDA-approved drugs for cancer, viral infections, and other conditions, valued for its ability to enhance potency and metabolic robustness.[10][11]

Synthesis and Implementation in Research

Verified Synthetic Protocol: Boc-Deprotection

A common and efficient method for preparing 1-(Cyclopropylcarbonyl)piperazine hydrochloride involves the deprotection of its tert-butyloxycarbonyl (Boc) protected precursor. This straightforward, high-yield reaction makes the intermediate readily accessible for research and development.[6]

Objective: To synthesize cyclopropyl(piperazin-1-yl)methanone hydrochloride from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.

Materials and Reagents:

Reagent/MaterialPurpose
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylateStarting Material
Methanol (MeOH)Solvent
Hydrochloric Acid/Methanol Solution (e.g., 3M)Deprotection Reagent
Round-bottom flaskReaction Vessel
Magnetic stirrer and stir barAgitation
Ice bathTemperature Control
Rotary evaporatorSolvent Removal

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.[6]

  • Cooling: Place the flask in an ice bath and stir the solution, allowing it to cool to 0 °C.

  • Acidification: Slowly add a solution of hydrochloric acid in methanol (excess, e.g., 1.0 M solution) to the stirring reaction mixture at 0 °C. The acid cleaves the Boc protecting group.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight to ensure the reaction proceeds to completion.[6]

  • Work-up: Upon completion (monitored by TLC or LC-MS), remove the solvent by concentration under reduced pressure using a rotary evaporator.[6]

  • Isolation: The resulting solid is the desired product, cyclopropyl(piperazin-1-yl)methanone hydrochloride, which can be collected. The reported yield for this procedure is essentially quantitative.[6]

start Start: Boc-protected precursor in Methanol step1 Cool to 0°C in Ice Bath start->step1 Dissolve step2 Slowly Add HCl/Methanol Solution step1->step2 Initiate Deprotection step3 Stir Overnight at Room Temperature step2->step3 Reaction Progression step4 Monitor Reaction (TLC / LC-MS) step3->step4 Check Completion step5 Concentrate Under Reduced Pressure step4->step5 If Complete end_node End Product: 1-(Cyclopropylcarbonyl)piperazine HCl (Off-white solid) step5->end_node Isolate Product

Workflow for the synthesis of 1-(Cyclopropylcarbonyl)piperazine HCl.
General Protocol for Scaffold Incorporation

Once synthesized, 1-(Cyclopropylcarbonyl)piperazine HCl is ready to be incorporated into larger molecules. A common application is its use as a secondary amine in nucleophilic substitution or coupling reactions. The following is a representative workflow for its coupling to an aryl halide, a key step in the synthesis of many CNS agents and kinase inhibitors.

Objective: To couple 1-(Cyclopropylcarbonyl)piperazine with a generic aryl halide (Ar-X) via a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Neutralization: Before the reaction, the hydrochloride salt must be neutralized to the free base. This is typically done in situ using a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA).

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine the aryl halide (1.0 eq), the free-based 1-(Cyclopropylcarbonyl)piperazine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃) in an appropriate anhydrous solvent (e.g., toluene or dioxane).

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated, and the crude product is purified, typically by column chromatography, to yield the desired coupled product.

start Start 1-(Cyclopropylcarbonyl)piperazine HCl + Aryl Halide (Ar-X) step1 Reaction Setup (Inert Atm.) Add Palladium Catalyst + Ligand + Base + Solvent start->step1 step2 Heating & Stirring 80-110 °C Monitor reaction progress step1->step2 step3 Work-up Cool to RT Filter inorganic salts step2->step3 step4 Purification Concentrate filtrate Column Chromatography step3->step4 end_node Final Product Ar-N-piperazine-CO-cyclopropyl step4->end_node

General workflow for incorporating the scaffold into a target molecule.

Safety, Handling, and Procurement

Hazard Profile

As with any chemical reagent, proper handling of 1-(Cyclopropylcarbonyl)piperazine HCl is essential. The compound has a defined set of hazards according to the Globally Harmonized System (GHS).

GHS Hazard StatementDescriptionSource
H302 Harmful if swallowed[12]
H315 Causes skin irritation[12]
H317 May cause an allergic skin reaction[12]
H319 Causes serious eye irritation[12]
H228 Flammable solid[12]
Laboratory Best Practices
  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[6][8]

  • Procurement: The compound is commercially available from various chemical suppliers, ensuring a reliable source for research and development activities.[2][7]

Conclusion: The Enduring Value of a Versatile Building Block

1-(Cyclopropylcarbonyl)piperazine HCl has firmly established its role as a high-value intermediate in medicinal chemistry. Its elegant design, combining the pharmacokinetic benefits of the piperazine ring with the metabolic and structural advantages of the cyclopropyl group, provides a powerful tool for drug discovery. Its demonstrated utility in the synthesis of neuroprotective agents and its relevance to scaffolds in other critical therapeutic areas like oncology underscore its broad applicability. For researchers and drug development professionals, this compound is not merely a reagent but a strategic asset, enabling the efficient construction of novel therapeutics with enhanced potency, safety, and drug-like properties.

References

  • Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5567. [Link]

  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. PubChem. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • Al-kuraishy, H. M., & Al-Gareeb, A. I. (2020). Introduction to the pharmacology of the central nervous system (CNS) drugs. EC Pharmacology and Toxicology, 8(3), 01-14. [Link]

  • Ren, T., & Zuo, Z. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 849-867. [Link]

  • Preparation method of 1-cyclopropane formyl piperazine hydrochloride. CN111116514A.
  • Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • da Silva, G. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-604. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

Sources

Olaparib Impurity 24: Technical Guide to Identification, Formation, and Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Olaparib Impurity 24 (Tetrahydropyrazine Analog) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, Olaparib Impurity 24 (CAS: 2248670-14-4) represents a critical oxidative degradation product. Chemically defined as the tetrahydropyrazine analog of Olaparib, this impurity arises primarily through the dehydrogenation of the piperazine pharmacophore. Its presence is a direct indicator of oxidative stress during synthesis or storage, necessitating precise analytical control strategies.

This guide provides a foundational technical analysis of Impurity 24, moving beyond simple catalog definitions to explore the mechanistic causality of its formation, validated detection protocols, and mitigation strategies compliant with ICH Q3A/B and M7 guidelines.

Note on Nomenclature: While "Impurity 24" is a common designation in major reference standard catalogs (e.g., Chemicea, Simson Pharma), it is chemically synonymous with Olaparib Alkene Impurity or Dehydrogenated Olaparib . Researchers must verify chemical structure against CAS 2248670-14-4, as vendor numbering can vary.

Chemical Characterization & Identity

Impurity 24 is structurally characterized by the introduction of a double bond within the piperazine ring, reducing the molecular weight by 2 Daltons relative to the parent API.

Parameter Technical Detail
Common Name Olaparib Impurity 24 / Olaparib Alkene Impurity
Chemical Name 4-(3-(4-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydropyrazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one
CAS Number 2248670-14-4
Molecular Formula C₂₄H₂₁FN₄O₃
Molecular Weight 432.45 g/mol (Parent Olaparib: 434.46 g/mol )
Structural Alert

-unsaturated amide (Michael Acceptor potential)
Origin Oxidative Degradation / Process Impurity

Mechanistic Formation Pathway

The formation of Impurity 24 is not random; it follows a specific oxidative dehydrogenation pathway. The piperazine ring in Olaparib is susceptible to oxidation, particularly in the presence of radical initiators or transition metal impurities.

Mechanism Description
  • Initiation: Oxidative stress (peroxides, light, or metal catalysts) abstracts a hydrogen atom from the piperazine ring adjacent to the nitrogen.

  • Propagation: The resulting radical species stabilizes via the elimination of a second hydrogen, forming a double bond (alkene) within the ring.

  • Result: Conversion of the saturated piperazine to a 1,2,3,4-tetrahydropyrazine moiety.

Visualization: Degradation Pathway

Olaparib_Degradation Olaparib Olaparib (API) MW: 434.46 (Piperazine Core) Intermediate Radical Intermediate (H-Abstraction) Olaparib->Intermediate -H• (Initiation) Oxidative_Stress Oxidative Stress (H2O2 / UV / Metal Ions) Oxidative_Stress->Intermediate Impurity24 Impurity 24 MW: 432.45 (Tetrahydropyrazine) Intermediate->Impurity24 -H• (Elimination) Formation of C=C

Figure 1: Mechanistic pathway of Olaparib degradation to Impurity 24 via oxidative dehydrogenation.

Analytical Strategy: Detection & Quantification

Detecting Impurity 24 requires high-resolution separation due to its structural similarity to the parent compound. Standard reverse-phase HPLC is effective, but MS detection provides the necessary specificity to distinguish the -2 Da mass shift.

Recommended Protocol: UHPLC-MS/MS

This protocol is derived from validated stability-indicating methods for PARP inhibitors.

1. Chromatographic Conditions:

  • System: UHPLC with PDA and Q-TOF/Triple Quad MS.

  • Column: C18 Stationary Phase (e.g., InertSustain C18, 150 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold 90% B

    • 18.1 min: Re-equilibrate 5% B.

2. Mass Spectrometry Parameters:

  • Ionization: ESI Positive Mode.

  • Target Mass: [M+H]⁺ = 433.17 m/z.

  • Differentiation: Monitor for the characteristic mass shift of -2.02 Da relative to Olaparib ([M+H]⁺ = 435.18).

  • Fragment Ions: The tetrahydropyrazine ring fragmentation often yields unique ions compared to the piperazine fragmentation pattern.

Visualization: Analytical Workflow

Analytical_Workflow Sample Sample Preparation (0.5 mg/mL in ACN:Water) LC UHPLC Separation (C18, Gradient Elution) Sample->LC PDA PDA Detection (276 nm) LC->PDA MS MS Detection (ESI+) Target m/z: 433.17 LC->MS Data Data Analysis Resolution > 1.5 from API PDA->Data Purity Check MS->Data ID Confirmation (-2 Da)

Figure 2: Analytical workflow for the specific identification of Impurity 24.

Control & Mitigation Strategy

Controlling Impurity 24 requires a "Quality by Design" (QbD) approach focusing on the suppression of oxidation pathways.

Control Point Mitigation Action Rationale
Raw Materials Screen piperazine starting materials for alkene impurities.Prevents carry-over of pre-formed tetrahydropyrazine analogs.
Reaction Environment Perform coupling reactions under Nitrogen/Argon.Minimizes dissolved oxygen that initiates radical formation.
Formulation Incorporate antioxidants (e.g., BHT) if excipients contain peroxides.Scavenges free radicals before they attack the API.
Storage Protect from light and moisture; store at controlled room temp or refrigerated.Reduces energy input available for degradation activation.

Regulatory & Toxicological Context (ICH M7)

Assessment: Impurity 24 contains an


-unsaturated amide moiety (within the tetrahydropyrazine system), which is a structural alert for genotoxicity (Michael acceptor).

Actionable Insight:

  • In Silico Analysis: Must be evaluated using two complementary QSAR models (e.g., DEREK and SARAH) as per ICH M7.

  • Qualification: If the impurity exceeds the TTC (Threshold of Toxicological Concern) or the specific qualification threshold (0.15% or 1.0 mg/day), an Ames test may be required to rule out mutagenicity.

  • Specification Limits: Typically controlled at NMT 0.15% unless tox data justifies a higher limit.

References

  • MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega. (2023). Detailed elucidation of oxidative degradation products including dehydrogenated analogs.

  • Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies. Journal of Pharmaceutical and Biomedical Analysis. (2018). Describes the separation and characterization of Olaparib degradation products.

  • Olaparib Impurity 24 Reference Standard. Chemicea Pharmaceuticals. Chemical structure and CAS verification for Impurity 24 (CAS 2248670-14-4).

  • Olaparib Alkene Impurity CRS. CRS Laboratories. Confirmation of the alkene/dehydrogenated nomenclature.

  • ICH Guideline M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

Sources

The Lynchpin Moiety: A Technical Guide to the Mechanism of Action of 1-(Cyclopropylcarbonyl)piperazine Analogs as FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the mechanism of action for a significant class of therapeutic candidates: 1-(Cyclopropylcarbonyl)piperazine analogs. Our focus will be on their well-documented role as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. We will dissect the molecular interactions, the resulting signaling cascade, and the experimental methodologies required to validate these mechanisms, offering a comprehensive resource for researchers in the field.

Introduction: The Rise of a Privileged Scaffold

The 1-(Cyclopropylcarbonyl)piperazine core is a versatile structural motif increasingly utilized in medicinal chemistry.[1][2][3][4] Its inherent properties, including a rigid cyclopropyl group and a conformationally flexible piperazine ring, make it an attractive starting point for the synthesis of diverse molecular entities with therapeutic potential.[2][3] Notably, this scaffold has found significant application in the development of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH).[5][6] Piperazine derivatives, more broadly, are known for their pharmacological activity within the central nervous system, targeting conditions like anxiety, depression, and psychosis.[7] This guide will specifically illuminate the mechanistic underpinnings of 1-(Cyclopropylcarbonyl)piperazine analogs that function as FAAH inhibitors.

The Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide.[8] By hydrolyzing anandamide, FAAH terminates its signaling, thereby modulating a wide range of physiological processes including pain, inflammation, and mood.[8][9] The inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn enhances the activation of cannabinoid receptors, producing therapeutic effects such as analgesia, anti-inflammation, and anxiolysis.[8]

The catalytic mechanism of FAAH involves a Ser-Ser-Lys triad. The key steps are a nucleophilic attack by the catalytic serine (Ser241) on the carbonyl carbon of the substrate, forming a tetrahedral intermediate. This intermediate then collapses, releasing the amine product and forming an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the fatty acid and regenerate the active enzyme.[10]

Mechanism of Action: Covalent Inhibition of FAAH

Analogs derived from the 1-(Cyclopropylcarbonyl)piperazine scaffold, particularly aryl piperazinyl ureas, have been identified as potent, covalent inhibitors of FAAH.[5][6] The core mechanism revolves around the inhibitor acting as a substrate for FAAH, leading to the formation of a stable, covalent adduct with the enzyme, effectively inactivating it.[6]

The Role of the Piperazine and Cyclopropylcarbonyl Moieties

While the entire molecular structure of the analog contributes to its binding affinity and reactivity, the 1-(Cyclopropylcarbonyl)piperazine core plays a crucial role. The piperazine ring often serves as a central scaffold for orienting other pharmacophoric elements, such as an aryl urea group, into the active site of FAAH.[5][6] The cyclopropylcarbonyl group, with its unique electronic and steric properties, can influence the reactivity of the adjacent carbonyl group, which is the site of nucleophilic attack by the catalytic serine of FAAH.

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH by 1-(Cyclopropylcarbonyl)piperazine analogs initiates a cascade of signaling events by augmenting the endogenous cannabinoid system.

FAAH_Inhibition_Pathway cluster_Inhibitor Inhibitor Action cluster_Endocannabinoid_System Endocannabinoid System Modulation cluster_Therapeutic_Effects Therapeutic Outcomes Analog 1-(Cyclopropylcarbonyl)piperazine Analog (e.g., Aryl Urea) FAAH FAAH Enzyme Analog->FAAH Covalent Inhibition Anandamide Anandamide (AEA) FAAH->Anandamide Decreased Degradation CB1R Cannabinoid Receptor 1 (CB1) Anandamide->CB1R Increased Activation CB2R Cannabinoid Receptor 2 (CB2) Anandamide->CB2R Increased Activation Analgesia Analgesia CB1R->Analgesia Anxiolysis Anxiolysis CB1R->Anxiolysis Anti_inflammatory Anti-inflammatory Effects CB2R->Anti_inflammatory

Figure 1: Signaling pathway of FAAH inhibition by 1-(Cyclopropylcarbonyl)piperazine analogs.

Experimental Validation: A Step-by-Step Approach

Validating the mechanism of action of these analogs requires a multi-faceted experimental approach.

Enzyme Inhibition Assays

The primary step is to determine the inhibitory potency of the synthesized analogs against FAAH.

Protocol: FAAH Inhibition Assay

  • Enzyme Source: Recombinant human or rat FAAH can be used.

  • Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), is commonly employed.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 1 mM EDTA).

  • Inhibitor Preparation: Dissolve the 1-(Cyclopropylcarbonyl)piperazine analogs in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add the FAAH enzyme to the assay buffer in a 96-well plate.

    • Add the inhibitor at various concentrations and pre-incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C). This pre-incubation is crucial for covalent inhibitors.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Determination of Covalent Inhibition

To confirm the covalent nature of the inhibition, a time-dependent inhibition assay is essential.

Protocol: Time-Dependent Inhibition Assay

  • Procedure: Follow the same procedure as the standard inhibition assay, but vary the pre-incubation time of the inhibitor with the enzyme before adding the substrate.

  • Data Analysis: If the inhibitor is covalent, the IC50 value will decrease with increasing pre-incubation time.

Cellular Assays

To assess the effect of FAAH inhibition in a cellular context, assays measuring anandamide levels can be performed.

Protocol: Measurement of Endogenous Anandamide Levels

  • Cell Culture: Use a cell line that expresses FAAH, such as neuroblastoma or glioma cells.

  • Treatment: Treat the cells with the 1-(Cyclopropylcarbonyl)piperazine analog for a specific duration.

  • Lipid Extraction: Lyse the cells and perform a lipid extraction using a suitable solvent system (e.g., chloroform/methanol).

  • Quantification: Analyze the extracted lipids using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of anandamide.

  • Data Analysis: Compare the anandamide levels in treated cells to those in untreated control cells. A significant increase in anandamide levels in the presence of the inhibitor confirms its cellular activity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-(Cyclopropylcarbonyl)piperazine scaffold has yielded valuable insights into the structural requirements for potent FAAH inhibition.

Modification Site Observation Rationale
Aryl Group on Urea Introduction of electron-withdrawing or -donating groups can modulate potency.Affects the electronics of the urea carbonyl, influencing its reactivity towards the catalytic serine.
Piperazine Ring Substituents Steric bulk and electronics at other positions of the piperazine ring can impact activity.Can influence the overall conformation and binding orientation within the FAAH active site.
Cyclopropyl Ring Alterations to the cyclopropyl group can affect potency.The cyclopropyl group contributes to the binding affinity through hydrophobic interactions and may influence the electronics of the adjacent carbonyl.

Conclusion and Future Directions

The 1-(Cyclopropylcarbonyl)piperazine scaffold has proven to be a valuable framework for the design of potent and selective covalent inhibitors of FAAH. The mechanism of action, centered on the irreversible inactivation of FAAH and the subsequent enhancement of endocannabinoid signaling, presents a promising therapeutic strategy for a variety of neurological and inflammatory disorders. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to develop clinically viable drug candidates. Further exploration of the structure-activity relationships will also be crucial for designing next-generation inhibitors with improved potency and selectivity.

References

  • 1-(Cyclopropylcarbonyl)piperazine hydrochloride - Chem-Impex. (n.d.). Retrieved January 26, 2024, from [Link]

  • McKinney, M. K., & Cravatt, B. F. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Annual Review of Biochemistry, 74, 411-432.
  • Blankman, J. L., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of the American Chemical Society, 135(49), 18326-18337.
  • What are FAAH inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 26, 2024, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2020). Medicinal Chemistry Research, 29(10), 1735-1745.
  • BIA 10-2474 - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

  • Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. (2012). Journal of Medicinal Chemistry, 55(17), 7686-7701.
  • Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. (2016). Journal of Medicinal Chemistry, 59(15), 7178-7196.
  • What are FAAH2 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 26, 2024, from [Link]

  • Cas 1021298-67-8,Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | lookchem. (n.d.). Retrieved January 26, 2024, from [Link]

  • Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. (n.d.). Retrieved January 26, 2024, from [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (2022). Molecules, 27(19), 6598.
  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2022). Molecules, 27(15), 4946.
  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470.
  • Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. (2008). Bioorganic & Medicinal Chemistry, 16(19), 8875-8881.
  • Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. (2007). Journal of Medicinal Chemistry, 50(23), 5841-5849.
  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. (2022). International Journal of Molecular Sciences, 23(19), 11624.

Sources

Methodological & Application

Application Note: Protocol for Using 1-(Cyclopropylcarbonyl)piperazine HCl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

1-(Cyclopropylcarbonyl)piperazine Hydrochloride (CAS 1021298-67-8) is a high-value building block in medicinal chemistry, most notably recognized as a core intermediate in the synthesis of the PARP inhibitor Olaparib and neuroprotective agents like Esaprazole analogs.[1][2]

The cyclopropylcarbonyl moiety functions as a bioisostere for isopropyl or tert-butyl groups, offering metabolic stability and conformational rigidity that can enhance ligand-receptor binding affinity. However, its commercial availability as a hydrochloride salt presents a specific synthetic challenge: the nitrogen atom is protonated (quaternized), rendering it non-nucleophilic until properly liberated.

This guide provides a definitive protocol for handling this reagent, focusing on in-situ free-basing strategies to maximize yield in Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling reactions.

Physicochemical Profile

PropertyDataNote
Chemical Name 1-(Cyclopropylcarbonyl)piperazine HClMonohydrochloride salt
CAS Number 1021298-67-8Verified Registry
Molecular Weight 190.67 g/mol Salt form
Appearance White to off-white crystalline powderHygroscopic
Solubility High: Water, Methanol, DMSOLow: DCM, THF, TolueneCritical: Insoluble in non-polar organic solvents unless neutralized.[3][4]
Melting Point 175 - 179 °C
Acidity (pKa) ~8.5 - 9.0 (Piperazine NH)Requires base with pKa > 10 for efficient deprotonation.

Critical Handling: The "In-Situ" Activation Logic

The most common failure mode when using this reagent is adding the solid salt directly to a reaction mixture in a non-polar solvent (e.g., Dichloromethane or Toluene) without adequate base conditioning.

The Mechanism of Failure:



The Corrective Protocol: You must employ a "Base Scavenging" strategy. The choice of base dictates the solvent system.

Decision Matrix for Reaction Conditions

ReactionLogic Start Start: 1-(Cyclopropylcarbonyl)piperazine HCl Electrophile Identify Electrophile Start->Electrophile SNAr Activated Aryl Halide (S_NAr) Electrophile->SNAr Coupling Unactivated Aryl Halide (Buchwald-Hartwig) Electrophile->Coupling Acylation Acid Chloride/Carboxylic Acid (Amide Coupling) Electrophile->Acylation Cond_A Condition A: Solvent: DMSO or DMF Base: K2CO3 (3.0 equiv) Temp: 80-100°C SNAr->Cond_A Preferred Cond_B Condition B: Solvent: Toluene/Dioxane Base: NaOtBu (Pre-freebase required) Cat: Pd(OAc)2/Ligand Coupling->Cond_B Strict Anhydrous Cond_C Condition C: Solvent: DCM or THF Base: DIPEA (3.0 equiv) Temp: 0°C to RT Acylation->Cond_C Standard

Figure 1: Strategic decision tree for selecting reaction conditions based on the electrophilic partner.

Experimental Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of Olaparib intermediates or similar pharmacophores. Reaction Type: Heterogeneous mixture in polar aprotic solvent.

Materials
  • 1-(Cyclopropylcarbonyl)piperazine HCl (1.0 equiv)[3][4]

  • Electrophile: e.g., 2-fluoro-5-formylbenzonitrile (1.0 - 1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (3.0 equiv)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation of the Nucleophile (In-Situ Free-Basing):

    • To a reaction vial equipped with a magnetic stir bar, charge 1-(Cyclopropylcarbonyl)piperazine HCl (1.0 equiv) and anhydrous

      
       (3.0 equiv).
      
    • Add DMSO (concentration ~0.2 M relative to piperazine).

    • Critical Step: Stir at Room Temperature (RT) for 15 minutes. You will observe the suspension change consistency as the HCl is neutralized and

      
       (minor) may evolve. The free amine is now liberated in solution.
      
  • Addition of Electrophile:

    • Add the activated aryl fluoride/chloride (1.0 equiv) in one portion.

    • Note: If the reaction is highly exothermic, add the electrophile as a solution in DMSO dropwise.

  • Reaction Phase:

    • Heat the mixture to 80–100 °C .

    • Monitor via TLC or LC-MS.

    • Timecourse: Typically 2–6 hours. The secondary amine (piperazine) is highly nucleophilic once deprotonated.

  • Workup (Aqueous Extraction):

    • Cool to RT.

    • Dilute slowly with water (5x reaction volume). Caution: Exotherm possible.

    • Extract with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with brine to remove residual DMSO.

    • Dry over

      
      , filter, and concentrate.
      
  • Validation:

    • LC-MS: Look for

      
       peak corresponding to Product.
      
    • NMR: Disappearance of the broad NH peak of the salt and shift of the piperazine ring protons.

Experimental Protocol B: Amide Coupling (Acylation)

Application: Attaching the piperazine unit to a carboxylic acid scaffold.

Materials
  • 1-(Cyclopropylcarbonyl)piperazine HCl (1.0 equiv)[3][4]

  • Carboxylic Acid Partner (1.0 equiv)[3]

  • Coupling Agent: HATU or EDC/HOBt (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

  • Solvent: DMF or DCM

Step-by-Step Methodology
  • Activation:

    • Dissolve the Carboxylic Acid (1.0 equiv) in DMF.

    • Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to form the active ester.

  • Salt Neutralization & Addition:

    • In a separate vial, suspend 1-(Cyclopropylcarbonyl)piperazine HCl (1.0 equiv) in DMF.

    • Add DIPEA (2.5 equiv). Observation: The mixture should become clear or less turbid as the free base dissolves.

    • Transfer the piperazine solution into the activated acid mixture.

  • Reaction:

    • Stir at RT for 2–12 hours.

    • Why 3.5 equiv of Base?

      • 1.0 equiv to deprotonate the carboxylic acid.

      • 1.0 equiv to neutralize the Piperazine HCl salt.

      • 1.5 equiv to maintain basic pH for the coupling reaction.

Scientific Integrity: The Self-Validating System

To ensure reproducibility, verify the quality of the starting material before critical steps.

Purity Check (Titration)

Since the reagent is a salt, its stoichiometry can vary if it is hygroscopic (absorbing water).

  • Method: Dissolve 50 mg in water. Add 1 drop of phenolphthalein. Titrate with 0.1 M NaOH.

  • Calculation: Ensure the consumption of NaOH matches the theoretical moles of HCl (1:1 ratio). If NaOH consumption is low, the salt may be wet or degraded.

Visual Workflow of Mechanism ( )

SNAr_Mechanism Reagents Reagents: Piperazine.HCl + Aryl-F + K2CO3 Deprotonation Step 1: Deprotonation HCl removed by K2CO3 Generates Free Amine Reagents->Deprotonation  - HCl Attack Step 2: Nucleophilic Attack Amine attacks C-F bond Deprotonation->Attack Meisenheimer Intermediate: Meisenheimer Complex (Stabilized by EWG) Attack->Meisenheimer Aromatization Step 3: Aromatization Loss of Fluoride ion Meisenheimer->Aromatization  - F- Product Final Product: N-Aryl Piperazine Aromatization->Product

Figure 2: Mechanistic pathway for the S_NAr reaction using the hydrochloride salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20847955, 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A novel bioavailable PARP-1 inhibitor. Journal of Medicinal Chemistry, 51(20), 6581-6591. (Primary source for Olaparib synthesis intermediates).[2][3]

  • Talele, T. T. (2016).The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712-8756. (Review on the utility of the cyclopropyl moiety).

Sources

Application Note: Late-Stage Functionalization of CNS Drug Candidates using Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The CNS Permeability Challenge

The synthesis of neurological disorder drug candidates faces a unique bottleneck: the Blood-Brain Barrier (BBB) .[1] Unlike peripheral targets, CNS candidates must satisfy a rigorous set of physicochemical properties to achieve adequate brain exposure (


).

Traditionally, optimizing these properties required de novo synthesis of new scaffolds, a slow and resource-intensive process. This Application Note details a Late-Stage Functionalization (LSF) workflow using visible-light photoredox catalysis. By directly installing metabolic blockers (e.g.,


) or lipophilic tuners (e.g., alkyl groups) onto formed heterocycles, researchers can rapidly iterate on the CNS Multi-Parameter Optimization (CNS MPO)  score, transforming a "peripheral" hit into a brain-penetrant lead in a single synthetic step.

Strategic Framework: The CNS MPO Optimization Loop

Before initiating synthesis, candidates are filtered through the CNS MPO algorithm. This scoring system (0–6 scale) predicts BBB permeability and safety based on six physicochemical properties.

Target Profile: A CNS MPO score


 significantly increases the probability of clinical success.
Table 1: CNS MPO Parameters and Optimal Ranges
ParameterDescriptionOptimal Range (Desirability = 1.0)Penalty Zone (Desirability < 0.5)
ClogP Lipophilicity


or

ClogD (pH 7.4)Distribution Coeff.


MW Molecular Weight

Da

Da
TPSA Polar Surface Area


or

HBD H-Bond Donors


pKa Most Basic Center


(High efflux risk)
Workflow Logic

The following diagram illustrates the decision logic for selecting the appropriate LSF protocol based on MPO deficiencies.

CNS_Optimization_Workflow Start Lead Compound Evaluation CalcMPO Calculate CNS MPO Score Start->CalcMPO Decision Identify Limiting Parameter CalcMPO->Decision High_pKa Issue: High pKa / High Metabolism Decision->High_pKa pKa > 8.5 Low_Lip Issue: Low Lipophilicity / High TPSA Decision->Low_Lip ClogP < 1.5 Protocol_A PROTOCOL A: C-H Trifluoromethylation (Lowers pKa, Blocks Metabolism) High_pKa->Protocol_A Protocol_B PROTOCOL B: Minisci C-H Alkylation (Increases LogP, Adds Bulk) Low_Lip->Protocol_B Validation Validation: 19F NMR & LC-MS/MS Protocol_A->Validation Protocol_B->Validation ReCalc Re-Calculate MPO Validation->ReCalc

Figure 1: Decision tree for selecting photoredox functionalization strategies based on physicochemical liabilities.

Protocol A: Photoredox C-H Trifluoromethylation

Application: This protocol is critical for lowering the basicity (pKa) of nitrogen heterocycles (preventing lysosomal trapping) and blocking metabolic "hotspots" (Sites of Metabolism, SOM) to improve half-life (


).

Mechanism: The reaction utilizes a radical substitution mechanism where the photocatalyst generates a highly electrophilic


 radical from the Langlois reagent (sodium triflinate).
Materials & Reagents[2][3][4][5][6]
  • Substrate: 0.5 mmol Heteroarene (e.g., pyridine, quinoline, diazine).

  • CF3 Source: Sodium triflinate (

    
    , Langlois Reagent) [3.0 equiv].
    
  • Photocatalyst:

    
     (1 mol%) OR Eosin Y (5 mol%, metal-free alternative).
    
  • Oxidant: Potassium persulfate (

    
    ) [2.0 equiv].
    
  • Solvent: DMSO:Water (4:1) or Acetonitrile:Water (depending on solubility).

  • Light Source: 450 nm (Blue) LED photoreactor (approx. 30-60W intensity).

Experimental Procedure
  • Setup: In an 8 mL clear glass vial equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol), photocatalyst (1 mol%), Sodium triflinate (1.5 mmol), and

    
     (1.0 mmol).
    
  • Solvation: Add 4 mL of DMSO and 1 mL of deionized water.

  • Degassing (Critical): Seal the vial with a septum cap. Sparge the solution with Argon or Nitrogen gas for 10 minutes via a needle inlet/outlet to remove dissolved oxygen, which quenches the triplet state of the photocatalyst.

  • Irradiation: Place the vial in the photoreactor (maintain temperature

    
     using a fan if necessary). Irradiate with blue light (450 nm) for 18–24 hours under vigorous stirring.
    
  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated

    
     (2 x 10 mL) and brine (1 x 10 mL).
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (typically Hexanes/EtOAc gradient).
    

Self-Validating Check:

  • Visual Cue: The reaction mixture often changes from yellow/orange to dark brown as the reaction progresses.

  • QC: Perform

    
     NMR of the crude mixture. A singlet around -63 ppm indicates successful incorporation of the 
    
    
    
    group.

Protocol B: Decarboxylative Minisci Alkylation

Application: Used to append alkyl chains (methyl, ethyl, cyclopropyl) to electron-deficient heterocycles. This increases lipophilicity (ClogP) and can introduce steric bulk to modulate receptor binding affinity.

Mechanism: A carboxylic acid serves as the radical precursor.[2] Oxidative decarboxylation generates a nucleophilic alkyl radical that attacks the protonated heterocycle.

Materials & Reagents[2][3][4][5][6][7]
  • Substrate: 0.5 mmol Heteroarene (must contain a basic Nitrogen, e.g., isoquinoline).

  • Alkyl Source: Carboxylic acid (R-COOH) [3.0 equiv] (e.g., Pivalic acid, Cyclopropanecarboxylic acid).

  • Photocatalyst:

    
     (1 mol%).
    
  • Oxidant: Ammonium persulfate (

    
    ) [1.5 equiv].
    
  • Acid Additive: Trifluoroacetic acid (TFA) [1.0 equiv] (Essential to activate the heterocycle).

  • Solvent: DMSO or DMSO/H2O.

Experimental Procedure
  • Preparation: To a reaction vial, add the heteroarene (0.5 mmol), Carboxylic acid (1.5 mmol), Photocatalyst (1 mol%), and Ammonium persulfate (0.75 mmol).

  • Activation: Add solvent (DMSO, 5 mL) followed by TFA (0.5 mmol). Note: The acid protonates the heterocycle, lowering its LUMO and making it susceptible to nucleophilic radical attack.

  • Degassing: Sparge with Argon for 10–15 minutes.

  • Reaction: Irradiate with 450 nm Blue LEDs for 12–16 hours at room temperature.

  • Quench: Neutralize carefully with saturated

    
     solution (gas evolution will occur). Extract with DCM or EtOAc.
    
  • Purification: Isolate via reverse-phase preparative HPLC if the product is polar, or standard silica chromatography.

Catalytic Cycle Visualization

The following diagram details the mechanistic causality, ensuring the user understands why specific reagents (like TFA and Persulfate) are required.

Photoredox_Minisci_Cycle Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_GS->Ir_Excited Blue Light (450 nm) Ir_Ox Ir(IV) Oxidized Ir_Excited->Ir_Ox S2O8(2-) -> SO4(2-) + SO4(-•) Ir_Ox->Ir_GS Oxidation of R-COO(-) Substrate Heterocycle (Basic) Substrate_H Protonated Heterocycle Substrate->Substrate_H + TFA Product Alkylated Product Substrate_H->Product - H+ R_COOH R-COOH (Alkyl Source) Radical R• (Alkyl Radical) R_COOH->Radical Oxidative Decarboxylation Radical->Substrate_H Radical Addition

Figure 2: Mechanistic cycle of the photoredox Minisci reaction. Note the dual role of the oxidant in quenching the excited state and facilitating decarboxylation.

QC & Validation Standards

To ensure the synthesized candidates meet the rigorous standards for CNS testing, the following validation steps are mandatory:

  • Regioselectivity Confirmation: LSF often produces regioisomers. Use 2D NMR (HMBC/HSQC) to confirm the exact position of the

    
     or Alkyl group.
    
  • Purity Threshold: CNS biological assays (e.g., patch clamp for hERG, receptor binding) require >95% purity.

  • MPO Re-Calculation:

    • Measure experimental LogD (shake-flask method) rather than relying solely on calculated ClogD.

    • Input experimental data back into the CNS MPO algorithm. If the score improves from <3.5 to >4.5, the candidate is cleared for in vivo PK studies.

References

  • Wager, T. T., et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties."[3] ACS Chemical Neuroscience, 2010. Link

  • Nagib, D. A., & MacMillan, D. W. C. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 2011. Link

  • Proctor, R. S. J., & Phipps, R. J. "Discovery and Development of the Enantioselective Minisci Reaction." Accounts of Chemical Research, 2023. Link

  • Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[4] Med.[5][6][4][7][8] Chem. Commun., 2011.[4] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • DiRocco, D. A., et al. "Late-stage functionalization of pharmaceutically active heterocycles." Science, 2018. Link

Sources

Using 1021298-67-8 as a reference standard in analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Qualification and Utilization of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (CAS 1021298-67-8) as a Reference Standard [1]

Executive Summary

This guide details the analytical strategy for utilizing 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS 1021298-67-8) as a reference standard.[1] This molecule is a Critical Process Intermediate (CPI) in the synthesis of Olaparib (a poly ADP-ribose polymerase [PARP] inhibitor).[1]

Due to its structural characteristics—specifically the lack of a strong UV-absorbing aromatic chromophore and its nature as a secondary amine salt—this compound presents unique detection challenges compared to the final API.[1] This note provides a self-validating workflow for its qualification, storage, and quantitative application in impurity profiling (ICH Q3A/Q11).

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to accurate analysis.

PropertySpecification / CharacteristicAnalytical Implication
Chemical Name 1-(Cyclopropylcarbonyl)piperazine hydrochlorideTarget Analyte
Molecular Formula C₈H₁₄N₂O[1][2][3][4] · HClSalt form stoichiometry must be accounted for in calculations.[1]
Molecular Weight 190.67 g/mol (Salt); 154.21 g/mol (Free Base)Use Free Base MW for impurity calculations in API.[1]
Chromophore Weak (Amide Carbonyl only)Critical: UV detection is only viable at <215 nm.[1] LC-MS or CAD is recommended for trace analysis.[1]
Solubility Highly soluble in Water, Methanol; Sparingly soluble in ACN.Use aqueous-organic diluents (e.g., Water:MeOH 90:10).[1]
pKa ~9.2 (Secondary Amine)Requires buffered mobile phase (pH > 9 for retention or acidic for ionization).[1]

Core Protocol 1: Reference Standard Qualification

Before using CAS 1021298-67-8 for quantitative work, it must be qualified.[1] As this is often an in-house isolated intermediate, a "Certificate of Analysis" must be generated.

A. Structural Identification (ID)
  • 1H-NMR (DMSO-d6): Confirm the cyclopropyl protons (0.6–0.8 ppm multiplet) and the piperazine ring protons.

  • IR Spectroscopy: Verify the amide carbonyl stretch (~1620–1640 cm⁻¹).

B. Purity Assay (Potency Assignment)

Since the molecule has low UV response, Potentiometric Titration is the gold standard for assigning purity to the primary standard, rather than HPLC area normalization.

  • Method: Non-aqueous titration.[1]

  • Titrant: 0.1 N Perchloric Acid.[1]

  • Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester the halide).[1]

  • Calculation:

    
    
    (Where V = Volume of titrant, N = Normality)
    

Core Protocol 2: Trace Quantification in Olaparib API

This protocol describes how to use the reference standard to quantitate unreacted 1021298-67-8 in the final Olaparib drug substance.[1]

Challenge: The API (Olaparib) absorbs strongly in UV; the impurity (1021298-67-8) does not.[1] Solution: Use LC-MS/MS (MRM Mode) for specificity and sensitivity.[1]

Chromatographic Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: C18 Stationary Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 1.8 µm) - Chosen for retention of polar amines.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonates the amine for MS).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 2.0 min: 5% B (Hold to elute salts)

    • 8.0 min: 60% B[1]

    • 8.1 min: 95% B (Wash)[1]

    • 11.0 min: 5% B (Re-equilibrate)

Mass Spectrometry Parameters (MRM)
ParameterSettingRationale
Ionization ESI Positive (+)Secondary amine protonates easily (

).[1]
Precursor Ion 155.1 m/zCorresponds to the Free Base

.[1]
Product Ion (Quant) 85.1 m/zCharacteristic piperazine ring fragmentation.[1]
Product Ion (Qual) 69.1 m/zCyclopropyl carbonyl fragment.[1]
Standard Preparation Workflow
  • Stock Solution: Dissolve 10.0 mg of 1021298-67-8 Reference Standard in 100 mL Water (0.1 mg/mL).

  • Working Standard: Dilute Stock to 1.0 µg/mL (1 ppm relative to API if API conc is 1 mg/mL).

  • System Suitability: Inject Working Standard 6 times.

    • Requirement: %RSD of Peak Area < 5.0%.[1]

Visualizing the Control Strategy

The following diagram illustrates the lifecycle of the reference standard and its application in the synthesis control of Olaparib.

G RawMat Raw Material (CAS 1021298-67-8) Qual Qualification (NMR + Titration) RawMat->Qual Sampled Synthesis Olaparib Synthesis (Coupling Reaction) RawMat->Synthesis Input RefStd Qualified Reference Standard Qual->RefStd Assigned Purity QC QC Release Testing (LC-MS/MS) RefStd->QC External Std Crude Crude API Synthesis->Crude Crude->QC Sample Result Pass/Fail (< 0.15% Limit) QC->Result

Caption: Workflow for qualifying 1-(Cyclopropylcarbonyl)piperazine HCl and utilizing it to control impurities in Olaparib manufacturing.

Troubleshooting & Expert Tips

  • Hygroscopicity Warning: The hydrochloride salt is hygroscopic.[1]

    • Protocol: Equilibrate the standard vial to room temperature before opening. Weigh rapidly. If the assay drops over time, dry the standard at 40°C under vacuum or correct for water content (KF titration) immediately before use.

  • Ghost Peaks in UV: If you must use HPLC-UV (e.g., for higher concentration process checks), use a wavelength of 210 nm .

    • Caution: At 210 nm, solvents like Acetone or impure Acetonitrile absorb. Use HPLC-grade Acetonitrile and Phosphate buffer (avoid Acetate/Formate which absorb at 210 nm).

  • Retention Loss: As a polar amine, it may elute in the void volume on standard C18 columns.

    • Fix: Use a "HILIC" column or a "100% Aqueous Stable" C18 column (like T3 or Polar C18) and start with 0-5% organic solvent.[1]

References

  • PubChem. (n.d.).[1] Compound Summary for CID 20847955: 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.[1] National Library of Medicine.[1] Retrieved from [Link]

  • European Medicines Agency (EMA). (2014). Assessment Report: Lynparza (Olaparib). (Details synthesis pathways and impurity controls). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry. (Primary literature on Olaparib synthesis). Retrieved from [Link][1]

Sources

Application Notes & Protocols: Leveraging 1-(Cyclopropylcarbonyl)piperazine HCl for the Synthesis of Novel Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sigma-1 (σ₁) receptor, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum, has emerged as a high-value therapeutic target for a multitude of CNS disorders and other pathologies.[1][2][3] Its role in modulating critical cellular functions, including calcium signaling and neuronal communication, underscores the demand for novel, selective ligands.[2][4][5] This guide provides a comprehensive overview of the strategic use of 1-(Cyclopropylcarbonyl)piperazine HCl, a versatile chemical intermediate, in the rational design and synthesis of sigma-1 receptor ligands.[6][7] We present its chemical rationale, detailed synthetic protocols, safety and handling procedures, and characterization methodologies tailored for researchers, medicinal chemists, and drug development professionals.

The Sigma-1 Receptor: A Pluripotent Therapeutic Target

Initially misidentified as an opioid receptor subtype, the sigma-1 receptor is now understood to be a distinct protein with no homology to other mammalian proteins.[4][5][8] It functions as a chaperone protein at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), a critical interface for cellular signaling.[3][9]

Key Functions and Therapeutic Relevance:

  • Modulation of Ion Channels & Ca²⁺ Homeostasis: The sigma-1 receptor directly interacts with and modulates the activity of various ion channels, playing a pivotal role in regulating intracellular calcium signaling, which is fundamental to neuronal excitability and plasticity.[2][4][10]

  • Neurotransmission: It influences multiple neurotransmitter systems, most notably glutamatergic pathways, which are central to learning, memory, and mood regulation.[4][5][11]

  • Cellular Stress Response: As a chaperone, it helps maintain cellular homeostasis and protects against ER stress, a key factor in neurodegenerative diseases.[3]

This widespread modulatory capacity makes the sigma-1 receptor a compelling target for therapeutic intervention in conditions such as:

  • Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)[3]

  • Psychiatric Disorders (e.g., Depression, Anxiety, Schizophrenia)[3][4][5]

  • Neuropathic Pain[1]

  • Oncology (due to its overexpression in various cancer cell lines)[9][12][13]

  • Viral Infections, including SARS-CoV-2[9]

Sigma-1 ligands are broadly classified as agonists or antagonists, which can produce distinct therapeutic outcomes.[1][14] For instance, agonists have shown promise for their antidepressant and neuroprotective effects, while antagonists are being explored for cancer therapy and the treatment of neuropathic pain.[1][10][15]

cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor (σ₁R) IP3R IP₃ Receptor S1R->IP3R Modulates Channels Voltage-Gated Ion Channels S1R->Channels Modulates NMDAR NMDA Receptor S1R->NMDAR Modulates Ca_ER Ca²⁺ Store (ER) IP3R->Ca_ER Ca_Cytosol Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Release Response Cellular Response (Neuroprotection, Plasticity, etc.) Ca_Cytosol->Response Ligand σ₁R Ligand (Agonist/Antagonist) Ligand->S1R Binds Channels->Response NMDAR->Response cluster_reactants Reactants Reagent 1-(Cyclopropylcarbonyl)piperazine HCl Product Target σ₁ Ligand Reagent->Product Nucleophilic Attack Electrophile Electrophile (R-X) (e.g., Alkyl Halide) Electrophile->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product HCl Scavenger Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Product Reaction Medium

Caption: General Synthetic Workflow.

Protocol: Synthesis of a Novel Sigma-1 Ligand via N-Alkylation

This protocol details a representative N-alkylation reaction to synthesize a potential sigma-1 receptor ligand. The chosen electrophile, 1-(2-bromoethyl)-3,4-dimethoxybenzene, is representative of the phenylethylamine pharmacophore present in many known sigma-1 ligands.

Table 2: Materials and Reagents for Synthesis

ReagentCAS No.MW ( g/mol )Molarity/Equiv.
1-(Cyclopropylcarbonyl)piperazine HCl1021298-67-8190.671.0 eq
1-(2-Bromoethyl)-3,4-dimethoxybenzene14939-24-9245.111.1 eq
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.5 eq
Acetonitrile (CH₃CN), anhydrous75-05-841.05-
Ethyl Acetate (EtOAc)141-78-688.11-
Hexanes110-54-386.18-
Saturated Sodium Bicarbonate (aq)---
Brine (Saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-
Equipment
  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(Cyclopropylcarbonyl)piperazine HCl (1.0 g, 5.24 mmol, 1.0 eq), anhydrous potassium carbonate (1.81 g, 13.1 mmol, 2.5 eq), and anhydrous acetonitrile (30 mL).

  • Addition of Electrophile: Add 1-(2-bromoethyl)-3,4-dimethoxybenzene (1.41 g, 5.76 mmol, 1.1 eq) to the suspension.

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar), attach a reflux condenser, and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting piperazine derivative is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in Ethyl Acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% Methanol in Ethyl Acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

reagent1 plus + reagent2 arrow K₂CO₃, CH₃CN 80 °C product

Caption: Reaction scheme for N-alkylation.

Safety, Handling, and Characterization

Safety and Handling

Adherence to safety protocols is paramount. 1-(Cyclopropylcarbonyl)piperazine HCl is classified as an irritant. [16] Table 3: Recommended Safety and Handling Precautions

Hazard CategoryPrecautionary MeasuresFirst Aid
Skin Irritation Wear nitrile gloves and a lab coat. Avoid contact.Wash affected area with soap and plenty of water. If irritation persists, seek medical attention. [17][16]
Eye Irritation Wear safety glasses or goggles.Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. [17][16]
Inhalation Handle in a well-ventilated fume hood. Avoid creating dust.Move person to fresh air. If breathing is difficult, provide oxygen and seek medical attention. [17]
Ingestion Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [17]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.N/A
Characterization and Quality Control

The identity and purity of the synthesized ligand must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct placement of the new substituent and the integrity of the core structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for subsequent biological assays.

  • Functional Assays: The affinity of the novel ligand for the sigma-1 receptor can be determined through competitive radioligand binding assays, which calculate the inhibition constant (Kᵢ). [15]Functional activity (agonist vs. antagonist) can be assessed in various cellular or in vivo models. [14][15]

Conclusion

1-(Cyclopropylcarbonyl)piperazine HCl stands out as a highly valuable and efficient building block for the synthesis of novel sigma-1 receptor ligands. Its inherent structural features facilitate a streamlined and selective synthetic approach, enabling the rapid generation of diverse chemical entities for screening and lead optimization. By following the detailed protocols and safety guidelines presented herein, researchers can effectively harness this reagent to advance the discovery of next-generation therapeutics targeting the versatile sigma-1 receptor.

References

  • Su, T. P., Hayashi, T., & Maurice, T. (2009). The sigma-1 receptor chaperone and its implication for disease. Pharmacology & Therapeutics. [Link]

  • Román, F. S., & Su, T. P. (2007). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design. [Link]

  • ResearchGate. (n.d.). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Retrieved February 11, 2026, from [Link]

  • Guzmán-Lenis, M. S., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. British Journal of Pharmacology. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics. [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved February 11, 2026, from [Link]

  • Smith, S. B., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Cellular Neuroscience. [Link]

  • Arena, E., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. [Link]

  • Wikipedia. (n.d.). Sigma receptor. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Activity of some sigma-1 receptor ligand compounds. Retrieved February 11, 2026, from [Link]

  • ProQuest. (n.d.). Design and Synthesis of Selective Sigma Ligands. Retrieved February 11, 2026, from [Link]

  • Chem-Impex. (n.d.). 1-(Cyclopropylcarbonyl)piperazine hydrochloride. Retrieved February 11, 2026, from [Link]

  • Al-Harrasi, A., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. Retrieved February 11, 2026, from [Link]

  • Al-Harrasi, A., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of sigma receptor ligands. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved February 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives. Retrieved February 11, 2026, from [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 11, 2026, from [Link]

  • Chemdad. (n.d.). Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride. Retrieved February 11, 2026, from [Link]

  • Arena, E., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. [Link]

  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics. [Link]

  • Abate, C., et al. (2014). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules. Retrieved February 11, 2026, from [Link]

  • Abate, C., et al. (2014). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. European Journal of Medicinal Chemistry. [Link]

  • University of Bath. (n.d.). The Pharmacology of the Sigma-1 Receptor. Retrieved February 11, 2026, from [Link]

  • Wang, Y., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. [Link]

Sources

Synthesis of Olaparib: A Detailed Guide from Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olaparib (marketed as Lynparza®) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor, a targeted therapy that has revolutionized the treatment of cancers with deficiencies in DNA repair pathways, particularly those with BRCA1/2 mutations.[1][2] This application note provides a comprehensive guide to the synthesis of Olaparib, with a specific focus on the convergent and widely adopted strategies that utilize key piperazine intermediates. We will delve into the step-by-step protocols, the chemical rationale behind the experimental choices, and present the information in a clear, actionable format for researchers and drug development professionals.

Introduction to Olaparib and its Mechanism of Action

Olaparib is an orally active PARP inhibitor that induces synthetic lethality in cancer cells with impaired homologous recombination repair (HRR), such as those with mutations in the BRCA1 and BRCA2 genes.[1][2] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, Olaparib prevents the repair of these breaks, which then leads to the formation of double-strand breaks during DNA replication. In normal cells, these double-strand breaks can be repaired by the HRR pathway. However, in cancer cells with deficient HRR, the accumulation of unrepaired double-strand breaks triggers apoptosis and cell death.[2] This targeted approach has led to its approval by the FDA and EMA for the treatment of advanced ovarian, breast, prostate, and pancreatic cancers.[1][3]

Overview of the Synthetic Strategy

The synthesis of Olaparib is a multi-step process that has been refined since its initial discovery to improve yield, scalability, and safety. A common and efficient strategy involves the synthesis of a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, which is then coupled with a piperazine derivative. This guide will focus on this convergent approach.

The overall synthetic workflow can be visualized as follows:

Olaparib_Synthesis_Workflow A Starting Materials B Synthesis of Phthalazinone Intermediate A->B C Synthesis of Piperazine Intermediate A->C D Amide Coupling B->D C->D E Olaparib D->E

Caption: General workflow for the synthesis of Olaparib.

Part 1: Synthesis of the Key Phthalazinone Intermediate

A crucial component in the synthesis of Olaparib is the phthalazinone core. One practical and scalable method for its synthesis utilizes phthalhydrazide as a starting material to construct the phthalazinone moiety, which then undergoes a Negishi coupling reaction.[1][4]

Protocol: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This protocol is adapted from a scalable manufacturing process.[1]

Step 1: Monochlorination of Phthalhydrazide

  • To a suspension of phthalhydrazide in an appropriate solvent, add phosphorus oxychloride.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully quench with water or ice.

  • Filter the resulting solid, wash with water, and dry to yield the monochlorinated product.

Step 2: Negishi Coupling

  • In a separate flask, prepare the organozinc reagent from the appropriate bromide precursor.

  • To a solution of the monochlorinated phthalazinone and a palladium catalyst (e.g., Pd(dppf)Cl2), add the freshly prepared organozinc reagent.

  • Heat the reaction mixture under an inert atmosphere and monitor for completion.

  • Upon completion, cool the reaction and perform an aqueous work-up.

  • Purify the product by recrystallization or column chromatography to yield the coupled product.

Step 3: Hydrolysis

  • Dissolve the coupled product in a suitable solvent system (e.g., a mixture of THF and water).

  • Add a base, such as lithium hydroxide, and stir the reaction at room temperature.

  • Monitor the hydrolysis of the ester to the carboxylic acid.

  • Once complete, acidify the reaction mixture with an aqueous acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Part 2: Synthesis of the Piperazine Intermediate

The piperazine moiety is introduced in the final steps of the synthesis. A common intermediate is 1-(cyclopropylcarbonyl)piperazine.

Protocol: Synthesis of 1-(cyclopropylcarbonyl)piperazine
  • Dissolve piperazine in a suitable solvent, such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up to remove any unreacted starting materials and byproducts.

  • The resulting 1-(cyclopropylcarbonyl)piperazine can be isolated and purified, or in some process variations, used directly in the subsequent step.

Part 3: Final Amide Coupling to Yield Olaparib

The final step in this synthetic route is the amide coupling of the phthalazinone carboxylic acid intermediate with the piperazine derivative.

Protocol: Synthesis of Olaparib

There are two common approaches for this final coupling: a two-step process involving a Boc-protected piperazine and a direct coupling.

Method A: Two-Step Coupling via Boc-Protected Piperazine

  • Amide Coupling: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid and N-Boc-piperazine in a suitable solvent (e.g., DMA), add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[4][5]

  • Stir the reaction at room temperature until completion.

  • Isolate the Boc-protected intermediate.

  • Deprotection and Acylation: Remove the Boc protecting group using an acid, such as hydrochloric acid in ethanol.[5]

  • Neutralize the resulting amine salt and react it with cyclopropanecarbonyl chloride in the presence of a base to yield Olaparib.[5]

  • Purify the final product by recrystallization from a suitable solvent, such as ethyl acetate, to obtain Olaparib of high purity.[5]

Method B: Direct Amide Coupling

  • To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid and 1-(cyclopropylcarbonyl)piperazine in a suitable solvent, add a coupling agent (e.g., HBTU or pivaloyl chloride) and a base.[6][7]

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, Olaparib often crystallizes directly from the reaction mixture.[5]

  • The product can be isolated by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Summary of Yields

StepReported YieldReference
Synthesis of Phthalazinone Intermediate (3 steps)62%[1]
Amide coupling with N-Boc-piperazine78%[5]
Boc deprotection and acylation85%[1]
Direct amide coupling with 1-(cyclopropylcarbonyl)piperazine62-84%[5][6]
Overall Yield (Medicinal Chemistry Route) 46% [1]
Overall Yield (Improved Process) 34% [5]

Conclusion

The synthesis of Olaparib via a convergent route involving a key phthalazinone intermediate and a piperazine derivative represents a robust and scalable method for the production of this important anticancer agent. By understanding the step-by-step protocols and the chemical principles behind them, researchers and drug development professionals can effectively produce Olaparib and its analogs for further study and clinical application. The choice of specific reagents and reaction conditions can be optimized to improve yields, reduce costs, and enhance the overall efficiency and safety of the synthesis.

References

  • The Crucial Role of Intermediates in Olaparib Synthesis. (n.d.).
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega, 7(7), 6313–6321.
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2017). Organic Process Research & Development, 21(9), 1385–1394.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega.
  • A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies. (2021). Current Medicinal Chemistry, 28(8), 1565-1584.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). PubMed.
  • Processes for preparing olaparib. (2018).
  • Processes for preparing olaparib. (2018).

Sources

Use of 1-(Cyclopropylcarbonyl)piperazine HCl in quality control assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: QC-AN-2026-04 Topic: Control Strategy and Analytical Protocols for 1-(Cyclopropylcarbonyl)piperazine HCl Context: Critical Process Intermediate (CPI) Quality Control in Olaparib Manufacturing

Executive Summary

1-(Cyclopropylcarbonyl)piperazine HCl (CAS 1021298-67-8) is a Critical Process Intermediate (CPI) utilized primarily in the synthesis of Olaparib (Lynparza), a poly(ADP-ribose) polymerase (PARP) inhibitor. It serves as the nucleophilic coupling partner that introduces the piperazine moiety to the phthalazinone core (Compound D).

In a Quality Control (QC) setting, this compound presents a dual analytical challenge:

  • As a Raw Material: It requires high-precision assay testing to ensure stoichiometry during the coupling reaction (preventing yield loss).

  • As a Process Impurity: Unreacted 1-(cyclopropylcarbonyl)piperazine must be monitored at trace levels (<0.15%) in the final Olaparib API to meet ICH Q3A/Q3B guidelines.

This guide details the physicochemical profile, handling requirements, and validated HPLC protocols for both raw material release and trace impurity analysis.

Chemical Profile & Handling

PropertySpecification
Chemical Name 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Structure Piperazine ring mono-acylated with a cyclopropyl group (HCl salt)
Molecular Formula C₈H₁₄N₂O[1] · HCl
Molecular Weight 190.67 g/mol
Solubility Highly soluble in water, methanol; sparingly soluble in acetonitrile.
pKa ~8.4 (Piperazine secondary amine)
UV Activity Low. Lacks aromatic chromophores. Absorption relies on the amide carbonyl (~205–215 nm).
Hygroscopicity Critical: The HCl salt is hygroscopic. Exposure to ambient moisture leads to rapid weight gain, skewing assay results.

Handling Protocol:

  • Storage: Desiccated at 2–8°C.

  • Weighing: Must be performed in a humidity-controlled glove box or using "weigh-by-difference" techniques in closed vessels.

  • Safety: Irritant (H315, H319). Wear nitrile gloves and safety goggles.

Synthesis Context & Impurity Origin

Understanding the synthesis pathway is crucial for defining the "Critical Quality Attributes" (CQAs).

OlaparibSynthesis CompD Compound D (Phthalazinone Core) Coupling Coupling Reaction (HBTU/HATU or Acid Chloride) CompD->Coupling CPI 1-(Cyclopropylcarbonyl) piperazine HCl (The Analyte) CPI->Coupling Olaparib Olaparib (Crude) Coupling->Olaparib Impurity Residual Impurity (Unreacted CPI) Coupling->Impurity Excess Reagent

Figure 1: The role of 1-(Cyclopropylcarbonyl)piperazine HCl in the convergent synthesis of Olaparib.

Application 1: Raw Material Purity Assay (HPLC-UV)

Objective: Quantify the purity of incoming raw material lots (Target >98.0%). Challenge: The compound is polar and basic. Standard C18 columns may show peak tailing due to silanol interactions with the secondary amine.

Protocol A: Reversed-Phase Ion-Suppression LC
  • Rationale: High pH buffers cannot be used with standard silica columns. Instead, we use an acidic mobile phase to protonate the amine (keeping it ionized) but use a "Base Deactivated" (BDS) column to minimize tailing. Alternatively, a HILIC mode can be used, but RP is more robust for QC labs.

Chromatographic Conditions:

ParameterSetting
Instrument HPLC or UPLC with PDA/UV Detector
Column C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic: 90% A / 10% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV 210 nm (Critical: Maximize sensitivity for the amide bond)
Injection Vol 10 µL
Run Time 10 minutes

Sample Preparation:

  • Diluent: Water:Acetonitrile (90:10).

  • Stock Solution: Accurately weigh 50 mg of reference standard into a 50 mL flask. Dissolve and dilute to volume (1.0 mg/mL).

  • System Suitability:

    • Tailing Factor (T): NMT 1.5.

    • RSD (n=6): NMT 2.0%.

    • Theoretical Plates: NMT 3000.

Application 2: Trace Impurity Analysis in API

Objective: Detect unreacted 1-(cyclopropylcarbonyl)piperazine in the final Olaparib drug substance. Challenge: Separation of a highly polar impurity (the piperazine) from a hydrophobic API (Olaparib). The impurity will elute near the void volume (t0) if not carefully retained.

Protocol B: Gradient RP-HPLC with Ion-Pairing (Optional)
  • Expert Insight: To retain the polar piperazine without using exotic HILIC columns, use a highly aqueous start (95-98% Buffer). If retention is still poor (< 2 mins), add 5mM Sodium Hexanesulfonate (Ion-Pair Reagent) to Mobile Phase A.

Chromatographic Conditions:

ParameterSetting
Column Waters XBridge C18 or Phenomenex Gemini C18 (High pH stability preferred)
Mobile Phase A 10 mM Ammonium Bicarbonate buffer, pH 9.0 (Basic pH keeps piperazine neutral, increasing retention on C18)
Mobile Phase B Acetonitrile
Gradient T=0 (5% B) → T=5 (5% B) → T=20 (90% B) → T=25 (90% B)
Flow Rate 1.0 mL/min
Detection UV 210 nm (Impurity) and 254 nm (API)

Workflow Logic:

QCWorkflow Sample Olaparib API Sample Prep Dissolve in 50:50 MeOH:Water (Ensure solubility of both species) Sample->Prep Inject Inject onto HPLC (High pH) Prep->Inject Separation Gradient Separation Inject->Separation EarlyElute Early Elution (2-4 min) 1-(Cyclopropylcarbonyl)piperazine Separation->EarlyElute LateElute Late Elution (12-15 min) Olaparib API Separation->LateElute Calc Calculate % Impurity (External Standard Method) EarlyElute->Calc

Figure 2: Separation strategy for polar impurity vs. hydrophobic API.

Troubleshooting & Expert Insights

Issue 1: Peak Tailing of the Piperazine

  • Cause: Interaction between the secondary amine (basic) and residual silanols on the silica column.

  • Fix:

    • Ensure the column is "End-capped" or "Base Deactivated."

    • Add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base (competes for silanol sites).

    • Switch to high pH method (Protocol B) using a hybrid silica column (e.g., XBridge), which suppresses silanol ionization.

Issue 2: Low Sensitivity / No Peak

  • Cause: UV detection at 254 nm (standard for aromatics) will miss this compound.

  • Fix: You must monitor at 205–210 nm. Ensure your mobile phase solvents (Acetonitrile/Water) are high purity (HPLC gradient grade) to prevent baseline noise at this low wavelength.

Issue 3: Retention Time Drift

  • Cause: Hygroscopicity of the HCl salt in the standard preparation can change the effective pH or concentration if not handled quickly.

  • Fix: Store standards in single-use aliquots.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.

  • US Patent 8,247,416. (2012).[2] Phthalazinone derivatives.[2][3] (Describes the synthesis of Olaparib using 1-(cyclopropylcarbonyl)piperazine).

  • ChemicalBook. (2024). 1-(Cyclopropylcarbonyl)piperazine HCl Product Profile and Properties.

  • Vertex AI Search. (2025). Aggregated search results for CAS 1021298-67-8 and Olaparib synthesis intermediates.

Sources

Method Development for the Quantitation of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-OLP

Executive Summary

This guide details the analytical method development for 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (CAS: 1021298-67-8), a critical intermediate in the synthesis of the PARP inhibitor Olaparib .

Due to the molecule's high polarity, lack of a strong chromophore, and existence as a hydrochloride salt, standard C18 Reversed-Phase HPLC often yields poor retention and low sensitivity. This application note provides two distinct protocols:

  • HILIC-MS/MS: For trace impurity profiling (genotoxic risk assessment).[1]

  • High-pH RP-HPLC (UV): For raw material assay and purity analysis.[1]

Compound Profile & Analytical Challenges

Chemical Context

1-(Cyclopropylcarbonyl)piperazine is a key building block for Olaparib.[1] In the final API synthesis, residual traces of this piperazine derivative must be controlled. As a secondary amine, it poses potential risks if exposed to nitrosating agents, necessitating rigorous trace-level detection.

Physicochemical Properties[1][2][3][4][5][6][7][8]
  • Molecular Formula:

    
     (HCl salt)[2][3]
    
  • Molecular Weight: 190.67 g/mol [4][2][3][5]

  • Solubility: Highly soluble in water; sparingly soluble in non-polar solvents.[1]

  • Chromophore: Weak. The amide bond absorbs at ~205–210 nm. No aromatic rings are present in this intermediate to facilitate detection at standard 254 nm.

  • pKa: The piperazine ring nitrogen (secondary amine) has a pKa of approximately 9.8.

The Analytical Challenge
  • Retention: On standard C18 columns at acidic pH, the protonated amine elutes near the void volume (

    
    ), leading to poor resolution from matrix salts.[1]
    
  • Detection: The lack of conjugation requires detection at low UV wavelengths (205 nm), where solvent cut-off noise is high, or the use of Mass Spectrometry (MS).[1]

Method Development Strategy

The following decision matrix outlines the logic for selecting the appropriate stationary phase based on the specific analytical goal (Trace vs. Assay).

MethodLogic Start Analytical Goal Trace Trace Impurity (<0.1%) Start->Trace Assay Assay / Purity (>98%) Start->Assay MS_Req Requirement: High Sensitivity Trace->MS_Req UV_Req Requirement: Robustness & Cost Assay->UV_Req HILIC Technique: HILIC-MS/MS (Retains Polar Amine) MS_Req->HILIC RP_HighPH Technique: High pH RP-HPLC (Deprotonates Amine) UV_Req->RP_HighPH

Figure 1: Strategic decision tree for column and detection selection based on sensitivity requirements.

Protocol A: HILIC-MS/MS (Trace Analysis)

Objective: Quantification of 1-(Cyclopropylcarbonyl)piperazine at ppm levels in Olaparib API or reaction mixtures.

Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is selected because the target analyte is highly polar.[1] HILIC provides superior retention for the protonated amine compared to C18, moving the peak away from the suppression zone at the solvent front.

Experimental Conditions
ParameterSetting
Column Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Detection ESI Positive Mode (MS/MS)
Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.0595
1.0595
6.05050
7.05050
7.1595
10.0595
MS Parameters (MRM Transitions)[1]
  • Precursor Ion (Q1): 155.1 m/z

    
    
    
  • Quantifier Ion (Q3): 85.1 m/z (Piperazine ring fragment)

  • Qualifier Ion (Q3): 69.1 m/z (Cyclopropyl carbonyl fragment)

Protocol B: High-pH RP-HPLC (Assay/Purity)

Objective: Routine purity testing of the starting material itself.[1]

Rationale

Standard C18 columns fail to retain the protonated amine.[1] By raising the mobile phase pH to 9.5 (near the pKa of 9.8), a significant portion of the amine becomes neutral (uncharged), increasing its hydrophobicity and retention on the C18 stationary phase. Note: You must use a column engineered for high-pH stability (Hybrid particle technology).

Experimental Conditions
ParameterSetting
Column Phenomenex Gemini C18 NX or Waters XBridge C18 (5 µm, 4.6 x 150 mm)
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonia
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Wavelength 210 nm (Critical: 254 nm will show no response)
Diluent Water:Acetonitrile (90:[1][2]10)
Sample Preparation Workflow

The HCl salt is hygroscopic and acidic.[1] Proper neutralization in the diluent ensures consistent peak shape.

SamplePrep Step1 Weigh 50mg Sample (HCl Salt) Step2 Dissolve in 20mL Water (Solubility High) Step1->Step2 Step3 Add 30mL Diluent (Buffer pH 9.5) Step2->Step3 Step4 Filter (0.2 µm PTFE) Step3->Step4 Step5 Inject HPLC Step4->Step5

Figure 2: Sample preparation workflow ensuring solubility and pH compatibility.

Validation Criteria (ICH Q2)

To ensure the method is "self-validating" and robust, the following criteria must be met during development:

  • Specificity: Inject the blank (diluent) and the Olaparib API.[1] Ensure no interference at the retention time of the piperazine intermediate.

  • Linearity:

    • Assay: 80% to 120% of target concentration (

      
      ).
      
    • Trace: LOQ to 150% of the specification limit.

  • System Suitability (Pass/Fail):

    • Tailing Factor: < 2.0 (Crucial for amines).

    • %RSD of Area: < 2.0% (n=5 injections).

Troubleshooting Guide

  • Problem: Peak splitting or broad tailing.

    • Cause: Mismatch between sample solvent pH and mobile phase pH.

    • Fix: Ensure the sample diluent contains the buffer used in Mobile Phase A.

  • Problem: High baseline noise at 210 nm.

    • Cause: Poor quality Acetonitrile or impure buffer salts.

    • Fix: Use HPLC-grade salts and "Far UV" grade Acetonitrile.

  • Problem: Carryover.

    • Cause: Piperazines stick to metallic surfaces.

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20847955, 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Retrieved January 30, 2026 from [Link].

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link].

  • Thurman, E. M., & Ferrer, I. (2010). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants.[1] American Chemical Society. (General reference for HILIC-MS methodology).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Standard for system suitability parameters).

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Cyclopropylcarbonyl)piperazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Current Topic: Yield Optimization & Impurity Control for CAS 1021298-67-8.

Executive Summary

1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a critical intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Enrofloxacin).[1][2] The primary yield-limiting factors in its synthesis are bis-acylation (formation of 1,4-bis(cyclopropylcarbonyl)piperazine) and hydrolytic degradation of the acid chloride reagent.[1][2]

This guide moves beyond basic recipes to address the process engineering required to maximize yield (>85%) and purity (>98%).

Module 1: Synthetic Route Selection & Optimization

User Query: "I am getting low yields (40-50%) using direct acylation of piperazine. How do I improve this?"

Root Cause Analysis: Direct acylation of piperazine with cyclopropanecarbonyl chloride (CPCC) follows a statistical distribution.[1][2] Because the mono-acyl product remains nucleophilic, it competes with the starting piperazine for the acid chloride, leading to the "Bis-Impurity."[1][2]

Strategy A: The "Gold Standard" (Protected Route)

Recommended for high-value, small-to-medium scale synthesis where purity is paramount. Using a mono-protected piperazine (e.g., N-Boc-piperazine) forces selectivity, guaranteeing a yield of 88-95% .[1][2]

Protocol:

  • Acylation: React tert-butyl piperazine-1-carboxylate (1.0 eq) with CPCC (1.1 eq) and Triethylamine (1.2 eq) in Dichloromethane (DCM) at 0–5°C.

  • Deprotection: Treat the intermediate with HCl/Methanol or Trifluoroacetic acid (TFA).[1][2]

  • Isolation: Crystallize using Ethanol/Isopropyl Ether.

Strategy B: The "Cost-Effective" (Direct Route)

Recommended for industrial scale where raw material cost outweighs complexity. To improve yield here, you must manipulate kinetics and stoichiometry .[1][2]

Optimization Protocol:

  • High Dilution & Excess: Use 4.0 to 5.0 equivalents of piperazine relative to CPCC.[1][2] This statistically favors the collision of CPCC with free piperazine rather than the mono-product.[1]

  • Inverse Addition: Dissolve piperazine in water or DCM. Add CPCC dropwise to the piperazine solution.[1][2] Never add piperazine to the acid chloride.[1][2]

  • pH Control: Maintain pH ~4.5–5.0 during reaction (if aqueous). At this pH, a significant portion of the amines are protonated, slowing the reaction but increasing selectivity for the more basic primary amine (though piperazine nitrogens are similar, statistical protection applies).[1][2]

Module 2: Troubleshooting & Purification Logic

User Query: "My product contains 10% bis-impurity. How do I remove it without column chromatography?"

Technical Insight: Chromatography is non-viable for scale-up.[1][2] You must exploit the basicity difference .

  • Bis-product: Neutral amide (Non-basic).[1][2]

  • Mono-product: Secondary amine (Basic, pKa ~9.8).[1][2]

  • Piperazine: Diamine (Dibasic).[1][2]

The "pH Swing" Purification Protocol

This method separates the three components using liquid-liquid extraction.[1][2]

StepActionPhase Behavior
1 Quench reaction with water; adjust to pH < 2 (HCl).All amines (Mono & Piperazine) form water-soluble salts.[1][2] Bis-impurity remains organic or precipitates.
2 Wash with DCM or Ethyl Acetate .[1][2]Bis-impurity partitions into the organic layer (Discard).[1][2] Aqueous layer contains Product & Piperazine.
3 Adjust aqueous layer to pH 13 (NaOH).[1][2]Product and Piperazine become free bases.[1][2]
4 Extract with DCM (3x) .Both amines move to organic layer.[1][2]
5 Distillation / Wash .If excess piperazine was used, it can often be removed by water washes (piperazine is highly water-soluble; the mono-amide is less so) or vacuum distillation if the boiling point difference allows.[1][2]
6 Salt Formation .[1][2][3]Treat organic layer with HCl gas or HCl/EtOH to precipitate the target hydrochloride salt.[1][2]
Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the route and the purification logic for the Direct Route.

Synthesis_Workflow cluster_routes Route Selection Strategy cluster_purification Purification Logic (Direct Route) Start Start: Define Priorities Priority Priority: Cost vs. Purity? Start->Priority Route_A Route A: N-Boc Protection (High Yield, Higher Cost) Priority->Route_A Max Purity Route_B Route B: Direct Acylation (Lower Cost, Impurity Risk) Priority->Route_B Min Cost Crude Crude Mixture: (Mono + Bis + Piperazine) Route_B->Crude Acid_Wash Acidify to pH 2 Wash with DCM Crude->Acid_Wash Org_Layer Organic Layer: Contains Bis-Impurity (DISCARD) Acid_Wash->Org_Layer Aq_Layer Aqueous Layer: Contains Mono + Piperazine salts Acid_Wash->Aq_Layer Base_Treat Basify to pH 13 Extract into DCM Aq_Layer->Base_Treat Salt_Form Add HCl/EtOH Crystallize Base_Treat->Salt_Form

Caption: Decision tree for synthetic route selection and the "pH Swing" purification logic to isolate the mono-acyl product from bis-impurities.[1][2]

Module 4: Frequently Asked Questions (FAQs)

Q1: The hydrochloride salt is hygroscopic and becomes sticky.[1][2] How do I fix this?

  • Answer: Hygroscopicity often indicates the presence of excess HCl or residual water.[1][2]

    • Fix: Use anhydrous HCl generation.[1][2] Generate HCl in situ by adding Acetyl Chloride dropwise to absolute Ethanol or Methanol at 0°C.[1][2] This creates an anhydrous HCl solution.[1][2]

    • Crystallization:[1][2][3][4] Recrystallize using a solvent system of Ethanol/Isopropyl Ether or Ethanol/n-Heptane .[1][2] Dry the solid in a vacuum oven at 40–50°C with P₂O₅ desiccant.

Q2: Can I use Cyclopropanecarboxylic acid instead of the acid chloride?

  • Answer: Yes, using coupling agents (e.g., HBTU, EDC/HOBt) works but is generally less atom-efficient for this simple molecule.[1][2] However, patents indicate that reacting the acid with thionyl chloride in situ to generate the acid chloride, followed by immediate reaction with piperazine, is a viable industrial shortcut.[1][2]

Q3: What is the exact yield I should expect?

  • Protected Route: >88% (molar yield).[1][2][3][5]

  • Direct Route (Optimized): 65–75% (after purification).[1][2]

  • Direct Route (Unoptimized): <45% (due to bis-formation).[1][2]

References
  • Patent CN111116514A : Preparation method of 1-cyclopropane formyl piperazine hydrochloride. (Describes the N-Boc protected route with 88% yield).

  • Patent EP2824098A1 : Method for the preparation of phthalazin-1-one derivatives. (Describes industrial handling and coupling of 1-(cyclopropylcarbonyl)piperazine).

  • ChemicalBook Protocol : Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis. (General procedure for deprotection and salt formation).

Sources

Technical Support Center: 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1021298-67-8 | Role: Key Intermediate (e.g., Olaparib Synthesis)[1]

Introduction: The Criticality of the Mono-Acyl Motif

1-(Cyclopropylcarbonyl)piperazine Hydrochloride (hereafter 1-CPC-HCl ) is a critical building block, most notably serving as the "western" fragment of the PARP inhibitor Olaparib (Lynparza).[1]

The central challenge with this molecule is selectivity .[1] You are attempting to mono-acylate a symmetric diamine (piperazine). Without strict kinetic control or protective group strategies, the reaction naturally favors the thermodynamic "sink"—the bis-acylated impurity. Furthermore, as a secondary amine lacking a strong chromophore, analytical detection can be deceptive.

This guide addresses the three most common failure modes reported by process chemists: Bis-Acylation Contamination , Salt Stoichiometry/Hygroscopicity , and Analytical "Invisibility."

Module 1: Purity & The "Bis-Impurity" Trap

User Issue:

"My HPLC shows a large impurity eluting after the main peak (RRT ~1.5-2.0), and the yield is lower than expected."

Root Cause Analysis:

This is almost certainly 1,4-bis(cyclopropylcarbonyl)piperazine .[1] In the direct acylation of piperazine with cyclopropanecarbonyl chloride, the product (1-CPC) is a secondary amide.[1] While less nucleophilic than the starting piperazine, localized high concentrations of the acyl chloride will react with the product to form the bis-impurity.

Troubleshooting Protocol
MethodMechanismProsCons
A. High-Dilution / Excess Add Acyl Chloride to 5-10 equiv. of Piperazine.[1]One-step; cheap reagents.[1][2]Massive waste; requires difficult removal of excess piperazine.[1]
B. pH-Controlled Acylation Maintain pH ~4.5–5.0 during addition.Protonates the product (pKa ~8) preventing 2nd reaction.Requires precise pH monitoring; difficult at scale.[1]
C. Protection Strategy (Recommended) Use N-Boc-Piperazine as SM.[1]Guaranteed selectivity. Adds two steps (Protection -> Acylation -> Deprotection).[1]
Strategic Workflow: The Protection Route

If purity >99% is required (e.g., GMP starting material), Method C is the only robust choice.[1]

  • Acylation: React N-Boc-piperazine with cyclopropanecarbonyl chloride (DCM/TEA, 0°C).

  • Workup: Wash with dilute HCl to remove unreacted amine.[1]

  • Deprotection: Treat with HCl/MeOH or HCl/Dioxane.[1]

  • Isolation: Filter the precipitated 1-CPC-HCl .

Visualizing the Selectivity Failure Mode

ReactionPathways Piperazine Piperazine (Highly Nucleophilic) Mono Target: 1-CPC (Mono-acyl) Piperazine->Mono + 1 eq Acyl-Cl (Fast) AcylCl Cyclopropanecarbonyl Chloride Bis Impurity: Bis-acyl (Thermodynamic Sink) Mono->Bis + Excess Acyl-Cl (Side Reaction) BocPip N-Boc-Piperazine (Protected SM) BocInt Boc-Intermediate BocPip->BocInt + Acyl-Cl (Selective) BocInt->Mono HCl Deprotection (Clean Conversion)

Figure 1: Comparison of Direct Acylation (top path, prone to Bis-impurity) vs. Protected Route (bottom path).[1]

Module 2: Salt Stoichiometry & Hygroscopicity

User Issue:

"The material is sticky/gummy, or the melting point is depressed (below 170°C)."

Root Cause Analysis:

1-CPC-HCl is hygroscopic. Furthermore, piperazine derivatives can form both monohydrochloride and dihydrochloride salts.

  • Target: Monohydrochloride (1:1).[1]

  • Risk: If you use excess HCl gas/solution during precipitation, you may form the dihydrochloride or trap HCl in the lattice, leading to a sticky solid that absorbs atmospheric moisture rapidly.

Corrective Protocol: Recrystallization & Drying
  • Solvent Selection: Dissolve the crude salt in a minimum amount of hot Ethanol or Methanol .[1]

  • Precipitation: Add Ethyl Acetate or Diethyl Ether until turbid. Cool slowly to 4°C.

  • Drying (Critical): Dry under high vacuum (<10 mbar) at 40-45°C for at least 12 hours.

    • Note: Use P₂O₅ in the drying pistol if the material remains sticky.

  • Validation: Check Chloride content via Argentometric Titration.

    • Theoretical Cl for C₈H₁₅ClN₂O: ~18.6%.[1]

    • If >20%:[1] You have excess HCl or Dihydrochloride.[1] Reslurry in Ethanol to remove excess acid.[1]

Module 3: Analytical Blind Spots (HPLC)

User Issue:

"I injected the sample but see no peaks, or the area counts are inconsistent."

Root Cause Analysis:

The piperazine ring has no chromophore .[1] The cyclopropylcarbonyl group has a weak carbonyl absorption, but it is often insufficient for standard UV detection at 254 nm.

Analytical Solutions
Method A: Low-Wavelength UV (Quick Check)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[1][3][4][5]

    • Why pH 7? At low pH, piperazine is diprotonated and elutes in the void volume. At pH 7, the free amine is retained better.

  • Wavelength: 210 nm or 215 nm .[1]

    • Warning: Solvents must be HPLC grade; avoid Acetone or impurities that absorb at 210 nm.[1]

Method B: Derivatization (Quantitative/Validation)

For precise purity determination (especially for GMP), you must derivatize the secondary amine.[1]

  • Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) or Benzoyl Chloride.[1]

  • Protocol:

    • Dissolve sample in borate buffer (pH 9).

    • Add reagent.[1][3][5][6][7] Heat at 60°C for 30 mins.

    • Analyze via HPLC-UV at 254 nm (Benzoyl) or 470 nm (NBD).[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue1 Extra Peak @ RRT 1.5+ Start->Issue1 Issue2 Sticky Solid / Low MP Start->Issue2 Issue3 No Peaks on HPLC Start->Issue3 Action1 Identify: Bis-Impurity Action: Switch to N-Boc Route Issue1->Action1 Action2 Identify: Hygroscopicity/Excess HCl Action: Recrystallize (EtOH/EtOAc) + Vacuum Dry Issue2->Action2 Action3 Identify: UV Transparent Action: Set UV=210nm or Derivatize Issue3->Action3

Figure 2: Rapid Diagnostic Flowchart for 1-CPC-HCl.

References

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1]

  • AstraZeneca AB. (2004).[1] Phthalazinone Derivatives.[1][5] World Intellectual Property Organization Patent WO2004080976.[1] (Describes the synthesis of Olaparib intermediates).

  • Muszalska, I., et al. (2006).[1] HPLC and TLC methodology for determination or purity evaluation of piperazine derivatives.[1] Acta Poloniae Pharmaceutica.[1] (Discusses UV detection challenges of piperazine rings).

  • ChemicalBook. (2025).[1][7][8][9] 1-(Cyclopropylcarbonyl)piperazine Hydrochloride Product Properties & Synthesis. (General physical property verification).[1][6]

Sources

Side reactions in the synthesis of Esaprazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Side Reactions in the Synthesis of Esaprazole Analogs

CRITICAL DISAMBIGUATION ALERT

Are you synthesizing Esaprazole (Hexaprazol) or Esomeprazole (Nexium)?

  • Esaprazole (CAS 64204-55-3): N-cyclohexyl-2-(piperazin-1-yl)acetamide. A cytoprotective antiulcer agent containing a piperazine ring.[1] This guide covers this compound.

  • Esomeprazole (Nexium): (S)-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.[2] A proton pump inhibitor.[3][4] If you are synthesizing Esomeprazole, this guide is not applicable.

Core Synthetic Pathway & Critical Control Points

The Standard Route: The synthesis of Esaprazole and its analogs typically follows a convergent nucleophilic substitution pathway.

  • Acylation: Cyclohexylamine reacts with chloroacetyl chloride to form the electrophile, N-cyclohexyl-2-chloroacetamide.

  • N-Alkylation: The electrophile reacts with piperazine (nucleophile) to yield Esaprazole.

The "Hidden" Kinetic Trap: The secondary amine in the product (Esaprazole) remains nucleophilic. Without strict kinetic control, it competes with the starting piperazine for the electrophile, leading to the formation of the "Gemini" Dimer impurity (N,N'-bis(cyclohexylcarbamoylmethyl)piperazine).

Visualizing the Reaction Landscape

EsaprazoleSynthesis Start Piperazine (Nucleophile) Esaprazole Esaprazole (Target Product) Start->Esaprazole Primary Reaction (k1) Electrophile N-cyclohexyl-2-chloroacetamide (Electrophile) Electrophile->Esaprazole Dimer Gemini Dimer (Major Impurity) Electrophile->Dimer Esaprazole->Dimer Side Reaction (k2, Competitive) QuatSalt Quaternary Ammonium Salt (Trace Impurity) Dimer->QuatSalt Over-Alkylation (k3, Slow)

Figure 1: Reaction network showing the competitive formation of the "Gemini" dimer.


 represents the desired rate constant, while 

represents the parasitic dimerization.

Troubleshooting Guide: The "Gemini" Dimer (Bis-Alkylation)

Symptom: HPLC shows a late-eluting peak (approx. 2x molecular weight of product) comprising >10% of the mixture. Root Cause: The concentration of free electrophile is too high relative to the piperazine, or the stoichiometry is close to 1:1.

Diagnostic Question Technical Insight Corrective Action
What is your Piperazine:Electrophile ratio? At 1:1 stoichiometry, statistical probability favors dimer formation as the product concentration increases.Increase Ratio: Use 3.0–5.0 equivalents of piperazine. The excess acts as a "nucleophilic buffer" to suppress

.
How are you adding the reagents? Adding piperazine to the electrophile creates a local excess of electrophile, favoring dimerization.Reverse Addition: Add the electrophile solution dropwise into the piperazine solution. This ensures the electrophile always encounters a high concentration of unreacted piperazine.
Are you using a protecting group? If the analog is expensive or chiral, using excess reagent is wasteful.Switch Strategy: Use 1-Boc-piperazine . This blocks the second nitrogen completely, preventing dimerization. Deprotect with TFA/HCl post-coupling.

Troubleshooting Guide: Regioselectivity in Analogs

Context: When synthesizing analogs using substituted piperazines (e.g., 2-methylpiperazine), you have two non-equivalent nitrogen atoms (


 and 

).

Symptom: Formation of regioisomeric mixtures (e.g., 2-methyl vs. 3-methyl substitution patterns on the product backbone).

Q: Why am I getting a mixture of isomers? A: Both nitrogens are nucleophilic, but they differ in steric hindrance and electron density.

  • Steric Control: The less hindered nitrogen (N4 in 2-methylpiperazine) is usually more reactive toward the bulky chloroacetamide electrophile.

  • Electronic Control: Inductive effects from substituents can deactivate the adjacent nitrogen.

Q: How do I force the reaction to the specific nitrogen I want? A: You must use a protection-deprotection strategy rather than direct alkylation.

  • To alkylate the sterically hindered Nitrogen (

    
    ): 
    
    • Start with 1-Boc-3-methylpiperazine (commercially available or synthesized).

    • The Boc group protects the less hindered nitrogen.

    • Alkylate the hindered nitrogen.

    • Deprotect.

  • To alkylate the less hindered Nitrogen (

    
    ): 
    
    • Start with 1-Boc-2-methylpiperazine .

    • Alkylate the free (less hindered) nitrogen.

    • Deprotect.

Impurity Profiling & Cleanup

Impurity Table: Identification & Removal

Impurity TypeOriginSolubility CharacteristicRemoval Strategy
Gemini Dimer Bis-alkylation of piperazine.Highly lipophilic; less basic than product.pH-Controlled Extraction: The dimer is less soluble in mild acid. Extract product into aqueous buffer at pH 4.5–5.0; dimer remains in organic phase or precipitates.
Quaternary Salt Over-alkylation of tertiary amine.Highly polar; water-soluble.Aqueous Wash: Remains in the aqueous phase during basic extraction (pH > 10) of the product into DCM/EtOAc.
Hydrolyzed Electrophile Reaction of chloroacetamide with moisture.Acidic (Carboxylic acid derivative).Base Wash: Wash organic layer with 1M NaOH or NaHCO₃.

Decision Tree for Purification:

Purification Start Crude Reaction Mixture CheckDimer Is Dimer > 5%? Start->CheckDimer Acid-Base Extraction 1. Dissolve in dilute acid (pH 4) 2. Wash with EtOAc (Removes Dimer) 3. Basify aq. layer (pH 10) 4. Extract Product CheckDimer->Acid-Base Extraction Yes Direct Recrystallization Recrystallize from EtOH/EtOAc or iPrOH CheckDimer->Direct Recrystallization No

Figure 2: Purification logic for removing lipophilic dimer impurities.

FAQs: Analog Design Constraints

Q: Can I replace the chloroacetyl linker with a longer chain (e.g., chloropropionyl)? A: Yes, but beware of elimination reactions .

  • Risk: 3-chloropropionamides can undergo

    
    -elimination under basic conditions to form acrylamides  (Michael acceptors).
    
  • Prevention: Avoid strong bases (like NaH or KOH) during the alkylation.[5] Use milder bases like

    
     or DIPEA in aprotic solvents (MeCN).
    

Q: My yield is low (<40%) when using aniline-based analogs instead of cyclohexylamine. A: Anilines are less nucleophilic than alkyl amines. The initial acylation step (Aniline + Chloroacetyl chloride) may require heating or a stronger base catalyst (DMAP). Furthermore, the resulting chloroacetamide is less stable and more prone to hydrolysis. Ensure anhydrous conditions.

References

  • Corvi, C., et al. (1978). N-cyclohexyl-piperazino acetamides and propionamides.[1] U.S. Patent 4,123,530.[1] Link

  • BenchChem Technical Support. (2025). Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride: Troubleshooting & Optimization.Link

  • National Institute of Standards and Technology (NIST). (2025). Acetamide, N-cyclohexyl- (CAS 1124-53-4) Data.[6]Link

  • Choudhary, G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Link

Sources

Technical Support Center: Storage and Handling of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how improper storage can compromise the integrity of piperazine-containing compounds, leading to inconsistent experimental results, loss of potency, and analytical challenges. This guide is designed to provide you with a comprehensive understanding of the factors that affect the stability of these valuable molecules and to offer practical, actionable solutions to prevent their degradation.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the storage and stability of piperazine compounds.

Q1: What are the primary ways piperazine compounds can degrade?

Piperazine and its derivatives are susceptible to several degradation pathways, primarily:

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring are prone to oxidation, especially when exposed to air (oxygen).[1][2] This can lead to the formation of various byproducts, including piperazinone, ethylenediamine, and N-oxides.[3][4] This process can sometimes be identified by a change in the material's color, often turning yellow or brown.[5]

  • Nitrosamine Formation: A significant concern, especially in drug development, is the reaction of the secondary amine in the piperazine ring with nitrosating agents (like nitrites, often present as impurities) to form N-nitrosamines.[6][7][8] These are often potent carcinogens and their presence is strictly regulated. The reaction is typically favored under acidic conditions.[6]

  • Thermal Degradation: High temperatures can accelerate degradation.[2] While piperazine itself is relatively stable, derivatives can be more sensitive.[9] Degradation at elevated temperatures often proceeds through complex reaction pathways, including ring-opening.[2]

  • Photodegradation: Exposure to UV light, even in the presence of air, can significantly accelerate the degradation of piperazine compounds.[10]

Q2: What is the ideal temperature for storing piperazine compounds?

For general-purpose storage of solid piperazine compounds, it is recommended to maintain temperatures below 30°C (86°F).[11] For long-term stability, especially for sensitive derivatives or solutions, refrigeration (2-8°C) or freezing (-20°C to -80°C) is often necessary.[12] Always consult the manufacturer's specific recommendations. Avoid repeated freeze-thaw cycles for solutions by storing them in single-use aliquots.[5]

Q3: How important is it to control humidity?

Controlling humidity is critical. Piperazine and other amine compounds are often hygroscopic, meaning they readily absorb moisture from the air.[11] This can lead to hydrolysis and the formation of unwanted byproducts. Always store these compounds in a dry environment, using desiccants where necessary, and ensure containers are tightly sealed.[11][13]

Q4: My piperazine derivative is in solution. How does pH affect its stability?

The stability of piperazine derivatives in solution is highly pH-dependent.[5][14] Since piperazine is a weak base, the pH will determine its ionization state, which in turn affects its reactivity and susceptibility to degradation. For instance, the formation of N-nitrosamines is often accelerated in acidic conditions.[6] It is crucial to conduct a pH-stability profile to identify the optimal pH for your specific compound and buffer the solution accordingly.[5] Studies have shown that for some applications, a pH range of 8.7 to 9.6 can be beneficial for both efficacy and stability.[14]

Q5: Are there any materials I should avoid for containers or storage?

Yes. Avoid storing piperazine compounds, especially solutions, in contact with incompatible materials. For example, certain metals like copper can catalyze oxidative degradation.[2] Use containers made of non-reactive materials such as high-density polyethylene (HDPE) or amber glass.[11][15] For light-sensitive compounds, amber vials or other light-blocking containers are mandatory to prevent photodegradation.[5]

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you diagnose and resolve specific problems you might encounter during your experiments.

Problem 1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a stability sample.
  • Likely Cause: These extra peaks are often degradation products. If they appear or increase in size over time, it's a clear sign of instability. The identity of the peaks can provide clues to the degradation pathway.

  • Troubleshooting Workflow:

    • Characterize the Impurity: Use LC-MS to get the molecular weight of the unknown peak. Tandem MS (MS/MS) can provide structural fragments, helping to identify the degradant.[5]

    • Conduct Forced Degradation Studies: Intentionally stress your compound under various conditions (acid, base, oxidation, heat, light) as described in Protocol 2 below.[5][16][17] This helps to generate the potential degradation products and confirm if the unexpected peak matches one of them.

    • Review Storage Conditions: Were the samples protected from light? Stored at the correct temperature? Was the container sealed properly? Any deviation can lead to degradation.

Problem 2: The color of my solid piperazine compound has changed from white to yellow/brown.
  • Likely Cause: This is a classic sign of oxidative degradation.[5] Exposure to air and/or light has likely caused the formation of oxidized impurities.

  • Troubleshooting Workflow:

    • Confirm Purity: Analyze the discolored material by HPLC to quantify the level of impurities compared to a fresh or properly stored sample.

    • Implement Protective Storage: For future batches, store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, light-resistant container.[13]

    • Consider Antioxidants: For solution-based formulations, the addition of an antioxidant like BHT or ascorbic acid might be necessary to prevent this issue.[5]

Problem 3: My experimental results are inconsistent, or I'm observing a loss of biological potency.
  • Likely Cause: Inconsistent results are a common consequence of compound degradation.[5] If the concentration of your active compound is decreasing over time due to instability, it will directly impact your assay results.

  • Troubleshooting Workflow:

    • Prepare Fresh Solutions: Always try to use freshly prepared solutions for your experiments.[5] This is the simplest way to rule out stability as a variable.

    • Aliquot and Freeze: If you must store solutions, do so in small, single-use aliquots at -20°C or -80°C. This prevents the damage caused by repeated freeze-thaw cycles.[5]

    • Perform a Quick Stability Check: Re-analyze a stored solution by HPLC and compare the peak area of the parent compound to that of a freshly prepared standard. This will quantify any degradation that has occurred.

Visualizing Degradation and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting stability issues.

Diagram 1: Key Degradation Pathways of Piperazine Piperazine Piperazine Compound Oxidation Oxidative Degradation Piperazine->Oxidation O2 (Air) Metal Catalysts (e.g., Cu2+) Nitrosation Nitrosamine Formation Piperazine->Nitrosation Nitrosating Agents (e.g., HNO2) Acidic pH Photo Photodegradation Piperazine->Photo UV Light Thermal Thermal Degradation Piperazine->Thermal High Temperature Piperazinone Piperazinones, N-Oxides Oxidation->Piperazinone EDA Ethylenediamine (EDA) Oxidation->EDA Nitrosamine N-Nitrosopiperazines (Carcinogenic Risk) Nitrosation->Nitrosamine RingOpened Ring-Opened Products Thermal->RingOpened Polymers Polymers Thermal->Polymers

Caption: Key degradation pathways for piperazine compounds.

Diagram 2: Troubleshooting Workflow for Suspected Degradation Start Problem Observed (e.g., new peaks, color change, inconsistent results) CheckStorage Review Storage Conditions (Temp, Light, Humidity, Container) Start->CheckStorage Compare Analyze Sample via HPLC/LC-MS. Compare to a fresh standard or reference lot. CheckStorage->Compare DegradationConfirmed Degradation Confirmed? Compare->DegradationConfirmed NoDegradation No Degradation. Investigate other experimental variables (e.g., assay, reagents). DegradationConfirmed->NoDegradation No IdentifyPathway Identify Degradation Pathway DegradationConfirmed->IdentifyPathway Yes ForcedDegradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) IdentifyPathway->ForcedDegradation OptimizeStorage Implement Corrective Actions: - Optimize storage conditions - Use inert atmosphere - Aliquot solutions - Add stabilizers (if applicable) IdentifyPathway->OptimizeStorage ForcedDegradation->OptimizeStorage Provides insight for Validate Validate new storage protocol and stability-indicating method. OptimizeStorage->Validate

Caption: A logical workflow for troubleshooting stability issues.

Data Summary & Protocols

Table 1: General Recommended Storage Conditions for Piperazine Compounds
ParameterSolid CompoundSolutionJustification & Key Considerations
Temperature < 30°C (Controlled Room Temp)[11]2-8°C (Refrigerated) or -20°C/-80°C (Frozen)[12]Lower temperatures slow down reaction kinetics, minimizing thermal degradation.[2] Avoid repeated freeze-thaw cycles for solutions.[5]
Light Exposure Store in darknessUse amber vials or light-blocking containers[5]Prevents photodegradation, which can be significant even at room temperature.[10]
Atmosphere Tightly sealed container.[11] Inert gas (N₂ or Ar) for highly sensitive compounds.Tightly sealed container. Degas solvent and store under inert gas if necessary.Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[5][11]
Humidity Store in a dry environment, use desiccants if needed.[11]N/A (Sealed)Piperazines are often hygroscopic; moisture absorption can initiate degradation.[11]
pH (Solutions) N/ABuffer to optimal pH (determined empirically)Stability is often highly pH-dependent; buffering prevents pH shifts and minimizes pH-catalyzed degradation (e.g., hydrolysis, nitrosation).[5][14]
Experimental Protocols
Protocol 1: Recommended Procedure for Storing a New Piperazine Compound

Objective: To ensure the maximum long-term stability of a newly acquired or synthesized piperazine compound.

Materials:

  • Piperazine compound (solid)

  • Appropriate storage container (e.g., amber glass vial with a PTFE-lined cap)

  • Desiccant packs (optional, for secondary containment)

  • Inert gas (Nitrogen or Argon) source (optional, for highly sensitive compounds)

  • Labeling materials

Procedure:

  • Work in a Dry Environment: Handle the compound in an area with low humidity. If possible, use a glove box.

  • Select the Right Container: Choose a clean, dry amber glass vial or a compatible HDPE container.[11][15] Ensure the size is appropriate to minimize headspace.

  • Aliquot (Optional but Recommended): If you will be using small amounts of the compound over time, divide the bulk material into several smaller vials. This prevents repeated exposure of the entire batch to the atmosphere.

  • Inert Gas Blanket (for Sensitive Compounds): Before sealing, gently flush the headspace of the vial with a stream of nitrogen or argon for 10-15 seconds to displace air.

  • Seal Tightly: Securely fasten the cap to ensure an airtight seal.

  • Label Clearly: Label the container with the compound name, batch number, date, and storage conditions.

  • Store Appropriately: Place the sealed container in the designated storage location according to the conditions outlined in Table 1 (e.g., a dark, temperature-controlled cabinet or a freezer). For extra protection against moisture, you can place the vial inside a larger, sealed container with a desiccant.

Protocol 2: General Forced Degradation (Stress Testing) Study

Objective: To rapidly identify potential degradation products and understand the stability characteristics of a piperazine-containing drug substance.[16][17]

Materials:

  • Piperazine compound

  • Hydrochloric acid (0.1 M HCl)

  • Sodium hydroxide (0.1 M NaOH)

  • Hydrogen peroxide (3% H₂O₂)

  • HPLC-grade water and organic solvents (e.g., acetonitrile, methanol)

  • Calibrated oven and photostability chamber

  • HPLC-UV or LC-MS system

Procedure:

This protocol should be adapted based on the specific properties of your molecule. The goal is to achieve 5-20% degradation to allow for effective identification of products.[5]

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[16]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a set period (e.g., 24-48 hours). Periodically withdraw samples, neutralize with base, and analyze by HPLC.[5]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store at an elevated temperature (e.g., 60°C). Periodically withdraw samples, neutralize with acid, and analyze by HPLC.[5]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a set period. Analyze by HPLC.[5][18]

  • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C). Periodically withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.[5]

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18] Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products formed under each condition.

References

  • Oxidative degradation of piperazine in the absorption of carbon dioxide. (n.d.). University of the Witwatersrand, Johannesburg.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering, 11(6).
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
  • Amine Compounds Warehouse Storage. (n.d.). Cubework.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem.
  • Oxidation of piperazine in post-combustion carbon capture. (n.d.). The University of Texas at Austin.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.).
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (n.d.). Request PDF.
  • Goldman, M. J., Fine, N. A., & Rochelle, G. T. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental Science & Technology, 47(7), 3528–3534.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
  • The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. (n.d.). RSC Publishing.
  • Piperazine Degradation in Pilot Plants. (2025). ResearchGate.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed.
  • Lab Chemical Storage Guidelines. (n.d.). Scribd.
  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. (n.d.). Bioresource technology.
  • Technical Support Center: Enhancing the Stability of 2-Methyl-N-pentylcyclohexan-1-amine for Storage. (n.d.). Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • Thermal degradation of piperazine and its structural analogs. (2025). ResearchGate.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Piperazine derivatives as dangerous abused compounds. (2019). ResearchGate.
  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). ACS Publications.
  • Nitrosamine in Pharmaceutical Products? A Deep Dive into Risk Management by Ron Najafi, Ph.D. (2024). YouTube.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2025). Request PDF.
  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing.
  • Degradation of piperazine by UV light in the presence of air. Conditions. (n.d.). ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate.
  • Influence of pH of Piperazine strip ionization and fraction of... (n.d.). ResearchGate.
  • Piperazine. (n.d.). PubChem. NIH.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.
  • Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. (n.d.). University Blog Service.
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). ACS Publications.
  • Piperazine. (n.d.). Santa Cruz Biotechnology.
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023). IJPPR.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Piperazine Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperazine is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs like Sildenafil (Viagra) and Imatinib (Gleevec).[1][2][3] Its symmetrical structure, with two secondary amine nitrogens, offers a versatile handle for molecular elaboration. However, this same symmetry presents a significant synthetic challenge: controlling the selectivity between mono- and di-acylation. Low conversion to the desired mono-acylated product is a frequent and frustrating issue for researchers.

This guide provides a structured approach to diagnosing and resolving common problems encountered during piperazine acylation, moving from foundational principles to specific, actionable troubleshooting steps.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin successful piperazine acylation strategies.

Q1: What is the primary challenge in the acylation of piperazine?

The core challenge is controlling selectivity. Piperazine is a symmetric diamine, meaning both nitrogen atoms are nucleophilic and susceptible to reacting with an acylating agent.[4] This often leads to a statistical mixture of unreacted piperazine, the desired mono-acylated product, and the undesired di-acylated byproduct. The formation of the di-acylated product consumes two equivalents of the acylating agent and one of piperazine for every molecule formed, significantly reducing the theoretical maximum yield of the mono-acylated target and complicating purification.[5]

Q2: What are the main strategies to achieve selective mono-acylation?

There are several effective strategies, the choice of which depends on the scale, substrate, and available resources:

  • Use of Protecting Groups: This is one of the most reliable methods. One nitrogen is temporarily "capped" with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group. Acylation is then directed to the remaining free amine. The protecting group is removed in a subsequent step.[4][5][6] This multi-step approach offers excellent control but reduces overall process efficiency.[7]

  • Stoichiometric Control: Using a significant excess of piperazine (e.g., 3-10 equivalents) relative to the acylating agent statistically favors mono-acylation.[5][8] The probability of the acylating agent encountering an unreacted piperazine molecule is much higher than it encountering an already mono-acylated molecule.[6] This method is simple but can be atom-inefficient, especially with expensive piperazine derivatives.

  • In Situ Mono-protonation: This clever one-pot method involves reacting piperazine with a single equivalent of an acid to form a mono-salt. The protonated nitrogen becomes significantly less nucleophilic, effectively acting as a temporary, "traceless" protecting group and directing acylation to the free-base nitrogen.[4][9]

  • Slow Addition & Low Temperature: Regardless of the strategy, adding the acylating agent slowly (dropwise) to the piperazine solution at a reduced temperature (e.g., 0 °C) is crucial.[4] This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second acylation event on the newly formed, and often more reactive, mono-acylated product.

Q3: What are common acylating agents and reaction conditions?

Acylation can be achieved using various reagents:

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive, these are often used with a non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl byproduct.[10][11] Reactions are typically run in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.[10][12]

  • Acid Anhydrides (e.g., Acetic Anhydride): Also highly reactive, these are common for introducing acetyl groups.[5][11]

  • Carboxylic Acids: Less reactive, these require an activating agent (coupling agent) to facilitate amide bond formation. Common systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt).[5]

Part 2: Troubleshooting Guide for Low Conversion

This section provides a systematic approach to diagnosing and solving specific experimental failures.

Issue 1: Low Yield of Mono-Acylated Product with Significant Unreacted Starting Material

This outcome suggests the reaction is either incomplete or has stalled.

Potential Cause Underlying Logic & Explanation Troubleshooting Action
Hydrolysis of Acylating Agent Acyl halides and anhydrides are highly sensitive to moisture. Water contamination will rapidly hydrolyze them to the unreactive carboxylic acid, consuming your electrophile before it can react with the piperazine.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10][13]
Inactive Coupling Agents When using a carboxylic acid, the coupling agents (e.g., EDC, HOBt) are essential for forming the active ester intermediate. These reagents can degrade upon improper storage.Use fresh or properly stored coupling reagents. Consider alternative, more robust activating agents like HATU or HBTU if the reaction remains sluggish.[13]
Suboptimal Temperature While low temperatures are used to control selectivity, an excessively low temperature may reduce the reaction rate to a point where conversion is negligible within a practical timeframe.[14]Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).[10] If the reaction has stalled, allow it to warm slowly to room temperature or gently heat it, while continuing to monitor for the formation of the di-acylated byproduct.[12][13]
Poor Solubility If the piperazine starting material or the active intermediate is not fully dissolved in the chosen solvent, the reaction becomes heterogeneous and the rate will be severely limited by diffusion.Try a different solvent system. For polar starting materials, more polar aprotic solvents like DMF or acetonitrile might be necessary.[5][13]
Product Loss During Workup Mono-acylated piperazines are often basic and can have significant water solubility, especially as protonated salts. During aqueous workup, the product can be lost to the aqueous layer if the pH is not controlled.After quenching, make the aqueous layer basic (pH > 10) by adding a base like NaOH or K₂CO₃ before extraction.[4] This ensures the product is in its free-base form, which is more soluble in organic solvents like DCM or ethyl acetate. Perform multiple extractions to ensure complete recovery.[10][12]
Issue 2: High Conversion of Starting Material, but the Main Product is the Di-Acylated Byproduct

This is a classic selectivity problem, indicating the reaction conditions favor a second acylation.

Potential Cause Underlying Logic & Explanation Troubleshooting Action
Incorrect Stoichiometry If the ratio of acylating agent to piperazine is 1:1 or higher, di-acylation is highly probable once a significant amount of mono-acylated product has formed.Increase the molar excess of piperazine to the acylating agent. A ratio of 3-5 equivalents of piperazine to 1 equivalent of the acylating agent is a good starting point.[4][5]
Rapid Addition of Acylating Agent Adding the acylating agent too quickly creates localized areas of high concentration, increasing the likelihood of a mono-acylated molecule being acylated again before the electrophile can diffuse to react with an unreacted piperazine molecule.Add the acylating agent dropwise via a syringe pump or dropping funnel over an extended period (e.g., 30-60 minutes).[4]
High Reaction Temperature Higher temperatures increase the rate of both the first and second acylation. However, the activation energy for the second acylation is often lower (as the first acylation may increase the nucleophilicity of the second nitrogen), meaning higher temperatures can disproportionately favor the di-acylation reaction.Perform the reaction at a lower temperature. Start the addition of the acylating agent at 0 °C (ice bath) and maintain this temperature for the duration of the reaction.[4]
Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting low conversion rates.

G start Low Conversion of Piperazine Acylation check_purity Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_purity unreacted_sm Mainly Unreacted Starting Material check_purity->unreacted_sm Incomplete Reaction di_acylated Mainly Di-acylated Byproduct check_purity->di_acylated Poor Selectivity hydrolysis Re-run with Anhydrous Reagents & Solvents under Inert Atmosphere unreacted_sm->hydrolysis Suspect Moisture? temp_issue Monitor Reaction: Extend Time or Slightly Increase Temp unreacted_sm->temp_issue Reaction Stalled? solubility Screen for a More Suitable Solvent (e.g., DMF) unreacted_sm->solubility Poor Solubility? stoich Increase Excess of Piperazine (e.g., 3-5 eq.) di_acylated->stoich Stoichiometry Issue? addition Re-run with Slow, Dropwise Addition of Acylating Agent di_acylated->addition Addition too Fast? low_temp Perform Reaction at Lower Temperature (e.g., 0 °C) di_acylated->low_temp Temp too High?

Caption: A decision tree for troubleshooting piperazine acylation reactions.

Part 3: Experimental Protocols & Data

Key Reaction Parameters Summary

The table below summarizes typical starting conditions for a selective mono-acylation.

ParameterValueNotes
Reactants
Piperazine3.0 - 5.0 equivalentsA large excess is key for selectivity in direct acylation.
Acyl Chloride1.0 equivalentThe limiting reagent.
Triethylamine (Base)1.1 - 1.2 equivalentsTo scavenge the HCl byproduct. Should be relative to the acyl chloride.
Solvent Dichloromethane (DCM)Anhydrous grade is essential. Other aprotic solvents like THF can be used.[10]
Reaction Conditions
Temperature0 °C to Room Temp.Initial addition should always be performed at low temperature.[10]
Reaction Time1 - 4 hoursMust be monitored by TLC or LC-MS to determine completion.[10]
AtmosphereInert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride.[10]
Work-up & Purification
Quenching SolutionSaturated aq. NaHCO₃To neutralize excess acid and HCl salt.[10]
Purification MethodColumn ChromatographySilica gel is standard, often requiring a polar eluent system (e.g., DCM/Methanol) due to the product's polarity.[10]
Protocol 1: Direct Mono-acylation using Stoichiometric Control

This protocol describes a general procedure for the selective mono-acylation of piperazine with an acyl chloride.

  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add piperazine (3.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the solution.

  • Acylation: Dissolve the acyl chloride (1.0 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cold, stirred piperazine solution over 30 minutes using a syringe pump or dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the acyl chloride is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution while maintaining cooling.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[10]

Protocol 2: Mono-acylation via N-Boc Protection Strategy

This multi-step protocol offers superior control for valuable substrates.

Step A: N-Boc Protection

  • Dissolve piperazine (1.0 eq.) in DCM.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Concentrate the mixture and purify by column chromatography to isolate mono-Boc-piperazine.

Step B: Acylation

  • Follow the steps outlined in Protocol 1 , using mono-Boc-piperazine (1.0 eq.) and the desired acyl chloride (1.1 eq.). Stoichiometric control is less critical here.

Step C: N-Boc Deprotection

  • Dissolve the purified Boc-protected acylated piperazine in DCM.

  • Cool to 0 °C and add an excess of an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[5]

  • Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate under reduced pressure. The product will be the corresponding acid salt. Neutralize with a base and extract as described previously if the free base is required.

References

  • Technical Support Center: Selective Mono-acyl
  • Technical Support Center: Optimizing Piperidine Acyl
  • Lv, M., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1934. PMC - NIH. [Link]

  • Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. Benchchem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Technical Support Center: Optimization of Reaction Conditions for Piperazine-2-thione Functionaliz
  • Troubleshooting guide for low yield in piperazine cycliz
  • The Versatility of Piperazine in Modern Organic Synthesis: Applic
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. . [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. scite.ai. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition. [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. ResearchGate. [https://www.researchgate.net/publication/229047395_Reaction_of_Piperazine_with_Trimethylacetic_Arylcarboxylic_Anhydride_A_Convenient_Method_for_Preparing_Monoacylated_Piperazine_Derivatives]([Link]_ Derivatives)

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Sildenafil. Wikipedia. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Reactions of acetylenic acid esters with piperazine derivatives. ResearchGate. [Link]

  • Determination of MDEA and piperazine content in aqueous amines. Ostec-Instruments. [Link]

  • Troubleshooting low conversion rates in G

Sources

Technical Support Center: Scale-Up Synthesis of 1-(Cyclopropylcarbonyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Process Optimization, Impurity Control, and Safety Protocols Reference ID: CAS 1021298-67-8 (HCl Salt) | CAS 59878-57-8 (Free Base)

Introduction: The Scale-Up Challenge

Welcome to the Process Chemistry Help Desk. You are likely scaling the synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride , a critical pharmacophore found in various kinase inhibitors, GPCR ligands (e.g., Histamine H3 antagonists), and neuroprotective agents.

While the reaction appears trivial on paper—a simple amide coupling—scaling this to kilogram quantities introduces three primary failure modes:

  • Selectivity: Avoiding the "Bis-acylated" impurity (1,4-bis(cyclopropylcarbonyl)piperazine).

  • Exotherm Control: Managing the violent enthalpy of reaction between acid chlorides and amines.

  • Salt Morphology: Preventing the formation of hygroscopic "oils" during the hydrochloride salt formation.

This guide treats your synthesis as a support ticket, addressing these specific bottlenecks with industrial-grade protocols.

Module 1: Route Selection & Selectivity

Ticket #101: "Direct Acylation vs. Mono-Protection?"

User Query: "Can I just react piperazine with cyclopropanecarbonyl chloride directly to save money, or do I need the Boc-protected starting material?"

Technical Response: For scale-up (>100g), the Mono-Protected Route (Route A) is strongly recommended over Direct Acylation (Route B).

  • Route A (Recommended): Uses N-Boc-piperazine. It guarantees 100% regioselectivity. The cost of the protecting group is offset by the elimination of difficult purification steps.

  • Route B (High Risk): Uses Piperazine.[1][2][3][4] This follows statistical kinetics. Even with a large excess of piperazine, you will generate 5-10% of the Bis-impurity, which is neutral and difficult to separate from the mono-product without chromatography.

Visualizing the Pathway

ReactionPathways Start_Boc N-Boc-Piperazine (Starting Material) Inter_Boc Intermediate: 4-Boc-1-cyclopropyl- carbonylpiperazine Start_Boc->Inter_Boc  Acylation (High Selectivity) Start_Pip Piperazine (Cheap, Risky) Prod_Free Product (Free Base) Start_Pip->Prod_Free  Direct Acylation (Statistical Mix) Impurity IMPURITY: Bis-amide Dimer Start_Pip->Impurity  Over-reaction Reagent Cyclopropanecarbonyl Chloride Reagent->Inter_Boc Reagent->Prod_Free Prod_Salt FINAL PRODUCT: HCl Salt Inter_Boc->Prod_Salt  Deprotection (HCl/IPA)

Figure 1: Comparison of Synthetic Routes. Route A (Top) avoids the Bis-amide impurity trap.

Module 2: The Acylation Protocol (Step-by-Step)

Context: This protocol assumes the Protected Route (using tert-butyl piperazine-1-carboxylate) for maximum purity.

Phase 1: Amide Bond Formation
  • Reagents: N-Boc-Piperazine (1.0 eq), Triethylamine (1.2 eq), Cyclopropanecarbonyl Chloride (1.05 eq).

  • Solvent: Dichloromethane (DCM) is standard, but 2-Methyltetrahydrofuran (2-MeTHF) is the superior "green" alternative for phase separation.

Step-by-Step:

  • Charge the reactor with N-Boc-piperazine and 2-MeTHF (10 volumes).

  • Add Triethylamine (TEA) and cool the mixture to 0–5°C .

    • Why? Low temperature suppresses the decomposition of the acid chloride and controls the exotherm.

  • Addition: Slowly charge Cyclopropanecarbonyl Chloride over 1–2 hours.

    • Critical Parameter: Maintain internal temperature <10°C . A rapid addition will cause localized heating and potential ring-opening of the cyclopropane moiety (though rare, it is a risk with strong acid catalysts, less so here).

  • Reaction: Warm to 20–25°C and stir for 2 hours. Monitor by HPLC/TLC.

  • Quench: Add water (5 volumes). Stir for 15 minutes.

  • Phase Cut: Separate the organic layer. Wash with 5% NaHCO₃ (removes unreacted acid) and Brine.

Phase 2: Deprotection & Salt Formation

This is where most "sticky solid" complaints originate.

  • Solvent Swap: Distill the organic layer to remove wet solvent and swap into Isopropyl Alcohol (IPA) or Ethanol .

  • Acidification: Cool to 10°C. Slowly add HCl in IPA (5-6N) or bubble HCl gas.

    • Stoichiometry: Use 2.5–3.0 equivalents of HCl. The Boc group removal generates CO₂ and Isobutylene gas (ensure reactor venting is open!).

  • Crystallization: The product should precipitate as a white solid.

    • Troubleshooting: If it oils out, heat the mixture to 60°C to dissolve the oil, then cool very slowly (5°C/hour) to induce crystal growth. Adding an antisolvent like MTBE or Heptane at cloudy point helps.

  • Filtration: Filter the solid under N₂ atmosphere (hygroscopic risk).

Module 3: Troubleshooting & FAQs

Ticket #402: "My product is turning into a wet paste on the filter."

Diagnosis: Hygroscopicity. Piperazine salts are notorious for absorbing atmospheric moisture. Solution:

  • Immediate: Wash the filter cake with anhydrous MTBE or Heptane (non-polar antisolvents) to remove residual alcohols.

  • Drying: Dry in a vacuum oven at 40–45°C with a nitrogen bleed. Do not expose to air for long periods.[5] Store in a desiccator.

Ticket #405: "I see a mystery impurity at RRT 0.85."

Diagnosis: Likely the Ring-Opened Impurity . Mechanism: Under highly acidic conditions and high heat, the cyclopropane ring can open to form a linear alkene chain (4-chlorobutanoyl derivative). Prevention:

  • Keep the deprotection temperature <25°C initially.

  • Avoid using aqueous HCl for deprotection; anhydrous conditions (HCl/Dioxane or HCl/IPA) are gentler on the cyclopropyl ring.

Ticket #408: "Can I use Thionyl Chloride to make the acid chloride in-situ?"

Answer: Yes, but with caution.

  • If you convert Cyclopropanecarboxylic acid to the acid chloride using SOCl₂, you must remove excess SOCl₂ via distillation (azeotrope with toluene) before adding the amine. Residual SOCl₂ will react with the Boc-piperazine to form complex sulfonamide impurities or degrade the Boc group prematurely.

Module 4: Data & Specifications

Solvent Selection Matrix
SolventSuitabilityNotes
DCM HighExcellent solubility, but environmental hazard. Good for small scale.
2-MeTHF Optimal Green alternative. Clean phase separation. Good for crystallization.
Toluene ModerateProduct (HCl salt) may oil out. Good for acid chloride formation.
Ethanol Low (Step 1)Reacts with Acid Chloride (forms ester). Only use for Step 2 (Crystallization).
Process Flow Diagram (PFD)

PFD Reactor Reactor 1: Acylation (0°C, 2-MeTHF) Workup Work-up: Aqueous Wash (NaHCO3 / Brine) Reactor->Workup  Reaction Complete Deprotect Reactor 2: Deprotection (HCl/IPA, Vent CO2) Workup->Deprotect  Organic Layer (Solvent Swap) Filter Filtration: N2 Pressure (Hygroscopic!) Deprotect->Filter  Slurry Dryer Vacuum Dryer (<45°C) Filter->Dryer  Wet Cake

Figure 2: Process Flow for the synthesis of 1-(Cyclopropylcarbonyl)piperazine HCl.

Module 5: Safety & Compliance

Cyclopropanecarbonyl Chloride Handling:

  • Hazard: Corrosive, lachrymator. Hydrolyzes to release HCl gas.

  • Control: Handle only in a fume hood. Quench spills with dilute NaOH.

  • Toxicity: Cyclopropyl moieties are generally metabolically stable, but the acid chloride is an alkylating agent (potential genotoxin). Ensure complete consumption before workup.

Residual Piperazine:

  • If using the Direct Route, residual piperazine is a secondary amine and a potential nitrosamine precursor. The Protected Route minimizes this risk significantly.

References

  • Patent: Preparation of Piperazine Derivatives. Google Patents. CN111116514A (2020). Describes the synthesis of 1-cyclopropanecarbonylpiperazine hydrochloride via the Boc-protected route and subsequent deprotection.

  • Safety Data Sheet: Cyclopropanecarbonyl Chloride. Thermo Fisher Scientific. Detailed hazards regarding lachrymatory properties and HCl generation.

  • Article: Simplified Procedure for General Synthesis of Monosubstituted Piperazines. National Institutes of Health (PubMed). Discusses the challenges of selectivity in piperazine acylation and the advantages of protecting groups.

  • Product Specification: 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. TCI Chemicals. Provides physical data (Melting Point: 176-180°C) and solubility profiles.[6]

Sources

Validation & Comparative

A Comparative Analysis of Piperazine Derivatives in Neuropharmacology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, represents a cornerstone in modern neuropharmacology.[1] Its structural simplicity and synthetic tractability have allowed for the creation of a vast and diverse library of derivatives with profound effects on the central nervous system (CNS).[2] These compounds have been successfully developed into medications for a range of psychiatric and neurological disorders, including anxiety, depression, psychosis, and schizophrenia.[3][4] This guide provides a comparative analysis of key piperazine derivatives, delving into their distinct pharmacological profiles, mechanisms of action, and the experimental methodologies used to characterize them.

The Piperazine Core: A Privileged Scaffold in CNS Drug Discovery

The versatility of the piperazine ring lies in its ability to be substituted at the N1 and N4 positions, allowing for the fine-tuning of its pharmacological properties.[1] A subtle change in the chemical groups attached to this core structure can dramatically alter a compound's affinity and efficacy at various neurotransmitter receptors, leading to a wide spectrum of therapeutic effects.[5] This structure-activity relationship is a central theme in the exploration of piperazine derivatives.

Serotonergic Piperazine Derivatives: Modulators of Mood and Anxiety

A significant number of piperazine derivatives exert their effects through interaction with the serotonin (5-HT) system. These compounds can act as agonists, antagonists, partial agonists, or reuptake inhibitors at various 5-HT receptor subtypes.

The Anxiolytic Profile: Buspirone as a 5-HT1A Partial Agonist

Buspirone is a classic example of a piperazine derivative used in the treatment of generalized anxiety disorder.[6] Its primary mechanism of action is as a partial agonist at the 5-HT1A receptor.[1][3] At presynaptic 5-HT1A autoreceptors, buspirone acts as a full agonist, reducing the firing rate of serotonergic neurons and decreasing serotonin release.[2] Conversely, at postsynaptic 5-HT1A receptors, it behaves as a partial agonist, providing a modulatory effect on serotonergic transmission.[2][6] This dual action is thought to contribute to its anxiolytic effects without the sedative and dependence-producing properties of benzodiazepines.[3]

The Antidepressant Profile: Vortioxetine's Multi-Modal Mechanism

Vortioxetine is a newer antidepressant that showcases the evolution of piperazine derivatives into multi-target agents.[4][7] Its primary mechanism is the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[7][8] However, vortioxetine's unique profile stems from its interactions with multiple 5-HT receptors. It acts as a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[4][8] This complex pharmacology is believed to contribute to its efficacy in treating not only depressive symptoms but also cognitive dysfunction associated with depression.[9]

Dopaminergic and Multi-Target Piperazine Derivatives: Targeting Psychosis

Piperazine derivatives have also made a significant impact in the treatment of psychotic disorders, primarily by targeting dopamine receptors, often in concert with serotonergic activity.

The Atypical Antipsychotics: Clozapine and Aripiprazole

Clozapine, an atypical antipsychotic, has a complex receptor binding profile, with activity at dopamine (D1, D2, D3, D4, D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7), histamine (H1), muscarinic (M1), and adrenergic (α1A) receptors.[10][11] Its relatively low affinity for the D2 receptor compared to other antipsychotics is thought to contribute to its lower incidence of extrapyramidal side effects.[12]

Aripiprazole is another prominent atypical antipsychotic with a unique mechanism as a D2 partial agonist.[13][14] This "dopamine system stabilizer" activity allows it to reduce dopaminergic neurotransmission in a hyperdopaminergic state (as seen in the positive symptoms of schizophrenia) and increase it in a hypodopaminergic state (implicated in negative and cognitive symptoms).[14] Aripiprazole also exhibits 5-HT1A partial agonism and 5-HT2A antagonism.[13][15]

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of selected piperazine derivatives for key neuroreceptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A5-HT2A5-HT2C5-HT7D2D3SERT
Buspirone High Affinity (Partial Agonist)[1][6]---Moderate Affinity (Antagonist)[1]--
Vortioxetine 15 (Agonist)[7]--19 (Antagonist)[7]--1.6 (Inhibitor)[7]
Clozapine 120[10]5.4[10]9.4[10]6.3[10]160[10]555[10]-
Aripiprazole 1.7 (Partial Agonist)[13]3.4 (Antagonist)[13]15 (Partial Agonist)[13]39[13]0.34 (Partial Agonist)[13]0.8 (Partial Agonist)[13]98[13]

Note: This table provides a simplified overview. Affinities can vary depending on the specific assay conditions and tissue source.

Signaling Pathways and Mechanisms of Action

The interaction of piperazine derivatives with their target receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal function.

G cluster_serotonergic Serotonergic Modulation cluster_dopaminergic Dopaminergic & Multi-Target Modulation Buspirone Buspirone (5-HT1A Partial Agonist) Vortioxetine Vortioxetine (SERT Inhibitor & 5-HT Modulator) HT1A_pre Presynaptic 5-HT1A Autoreceptor HT1A_post Postsynaptic 5-HT1A Receptor SERT Serotonin Transporter (SERT) AC Adenylyl Cyclase cAMP ↓ cAMP Neuron_Firing ↓ Neuronal Firing Serotonin_Release ↓ Serotonin Release Serotonin_Uptake ↑ Synaptic Serotonin Aripiprazole Aripiprazole (D2 Partial Agonist) Clozapine Clozapine (Multi-Receptor Antagonist) D2_receptor D2 Receptor HT2A_receptor 5-HT2A Receptor Dopamine_Signal Dopamine Signaling Serotonin_Signal Serotonin Signaling Therapeutic_Effect Antipsychotic Effect

Experimental Protocols for Characterization

The neuropharmacological properties of piperazine derivatives are elucidated through a combination of in vitro and in vivo assays.

In Vitro Assays: Receptor Binding and Functional Activity

1. Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[16] It involves competing a radiolabeled ligand with the unlabeled test compound for binding to a receptor preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.[17]

  • Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test piperazine derivative.[18]

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[17]

  • Detection: Quantify the radioactivity trapped on the filter using a scintillation counter.[17]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[17]

G cluster_workflow Radioligand Binding Assay Workflow start Start prep Receptor Membrane Preparation incubate Incubate: Membranes + Radioligand + Test Compound filter Rapid Filtration count Scintillation Counting analyze Data Analysis (IC50 -> Ki) end End

2. Functional cAMP Assay

For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, such as the 5-HT1A receptor (Gi/o-coupled), functional assays measuring cyclic AMP (cAMP) levels are employed to determine a compound's efficacy (agonist, antagonist, or partial agonist).[19][20]

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably or transiently expressing the target receptor.

  • Cell Plating: Seed the cells into a multi-well plate.

  • Compound Addition: Add varying concentrations of the test piperazine derivative. For antagonist testing, co-incubate with a known agonist.[20]

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an AlphaScreen or HTRF assay.[21][22]

  • Data Analysis: Plot the cAMP response against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_cAMP_workflow Functional cAMP Assay Workflow start_cAMP Start plate_cells Plate Receptor- Expressing Cells add_compound Add Test Compound incubate_cAMP Incubate lyse_measure Lyse Cells & Measure cAMP analyze_cAMP Data Analysis (EC50 / IC50) end_cAMP End

In Vivo Models: Assessing Behavioral Effects

The therapeutic potential of piperazine derivatives is further evaluated in animal models that mimic aspects of human psychiatric disorders.

  • Elevated Plus Maze (EPM): This model is widely used to screen for anxiolytic-like activity.[23][24] Anxiolytic compounds increase the time rodents spend in the open, more "anxiety-provoking" arms of the maze.

  • Forced Swim Test (FST): This is a common model for assessing antidepressant-like activity.[25] Antidepressant drugs reduce the immobility time of rodents when placed in a container of water from which they cannot escape.

  • Prepulse Inhibition (PPI) of the Startle Reflex: This model is used to assess sensorimotor gating, a process that is deficient in schizophrenia. Antipsychotic drugs can reverse deficits in PPI induced by psychotomimetic agents.

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the design of novel neuropharmacological agents. The examples of buspirone, vortioxetine, clozapine, and aripiprazole highlight the diverse therapeutic applications that can be achieved through chemical modification of this core structure. A thorough understanding of their comparative pharmacology, mechanisms of action, and the experimental techniques used for their characterization is essential for researchers and drug development professionals seeking to innovate in the field of CNS therapeutics. The ongoing exploration of structure-activity relationships and the development of multi-target ligands based on the piperazine framework promise to deliver even more refined and effective treatments for a range of debilitating neurological and psychiatric conditions.

References

  • Dr.Oracle. (2025, March 24). What is the mechanism of action for Buspirone (buspirone)?
  • 5-HT1A Receptors in Psychopharmacology. (2014, April 6).
  • Patsnap Synapse. (2024, June 21). What are 5-HT1 receptor partial agonists and how do they work?
  • Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives.
  • Dr.Oracle. (2025, November 21). What biological receptors does Aripiprazole (Abilify) target?
  • Animal models for screening anxiolytic-like drugs: a perspective. PMC.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vortioxetine Hydrobromide?
  • Vortioxetine (Brintellix): A New Serotonergic Antidepressant. PMC - NIH.
  • Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A System
  • Dr.Oracle. (2025, August 4). What is the mechanism of action of Trintellix (vortioxetine)?
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
  • Mechanism of Action of Vortioxetine. Pharmacy Freak.
  • Animal models of anxiety and anxiolytic drug action. PubMed.
  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC.
  • Dr.Oracle. (2025, May 21). What receptor does Clozapine (clozapine) act on?
  • A Focus on Vortioxetine - Mechanism of Action and Efficacy. Psych Scene Hub.
  • Application Notes and Protocols: Radioligand Binding Assay for 5-HT1A Modul
  • Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology.
  • Animal models for screening anxiolytic-like drugs: a perspective. Taylor & Francis Online.
  • Application note: Functional GPCR studies using AlphaScreen cAMP Detection Kit. PerkinElmer.
  • Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5). The Clozapine Handbook.
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characteriz
  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PMC - NIH.
  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
  • What are 5-HT1A receptor partial agonists and how do they work?
  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Applic
  • Application Notes and Protocols: Radioligand Binding Assay for Alverine Citrate
  • The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface. PMC.
  • The mechanism of action of clozapine. PMC - NIH.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • Clozapine.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.
  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar.
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH.
  • Radioligand Binding Assay.
  • Assay in Summary_ki. BindingDB.

Sources

Validating the Purity of 1-(Cyclopropylcarbonyl)piperazine HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (CAS: 1021298-67-8)

Executive Summary

In the synthesis of pharmaceutical intermediates like 1-(Cyclopropylcarbonyl)piperazine HCl , purity validation is a critical control point. While High-Performance Liquid Chromatography (HPLC) is the industry standard for identifying specific impurities, it often falls short in determining absolute purity (assay) with the high precision required for stoichiometric calculations in downstream synthesis.

This guide argues that Non-Aqueous Titration remains the superior method for validating the mass-balance assay (content purity) of this compound, offering precision levels (<0.5% RSD) that HPLC typically cannot match without extensive reference standard qualification. We provide a validated titration protocol, compare it objectively against HPLC and GC, and offer a decision framework for analytical strategy.

Technical Deep Dive: The Titration Protocol

The Principle: Why Non-Aqueous?

1-(Cyclopropylcarbonyl)piperazine HCl contains a secondary amine within a piperazine ring. The other nitrogen is part of an amide bond (cyclopropylcarbonyl), rendering it neutral. The molecule exists as a hydrochloride salt.[1][2][3][4]

Aqueous titration is unsuitable because the basicity of the amine is too weak in water to give a sharp endpoint, and the hydrochloride salt is already protonated. Non-aqueous titration in glacial acetic acid enhances the basicity of the amine. Crucially, the addition of Mercuric Acetate is required to sequester the chloride ion, preventing the regeneration of hydrochloric acid which would interfere with the endpoint.

Reaction Mechanism:

  • Halide Sequestration:

    
     (undissociated)
    
  • Titration:

    
    
    
Validated Experimental Protocol

Objective: Determine the assay (% w/w) of 1-(Cyclopropylcarbonyl)piperazine HCl.

Reagents Required:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid (standardized).
    
  • Solvent: Glacial Acetic Acid (GAA), Anhydrous.

  • Chloride Scavenger: Mercuric Acetate solution (6% w/v in GAA).

  • Indicator: Crystal Violet (0.5% w/v in GAA) or Potentiometric Electrode (Glass-Calomel).

  • Standard: Potassium Hydrogen Phthalate (KHP) for standardization.

Step-by-Step Methodology:

  • Preparation of Titrant (0.1 N HClO4):

    • Mix 8.5 mL of 70% Perchloric Acid with 500 mL of Glacial Acetic Acid and 21 mL of Acetic Anhydride. Cool and dilute to 1000 mL with Glacial Acetic Acid. Allow to stand for 24 hours (to ensure complete reaction of water).

    • Standardization: Dissolve ~200 mg of dried KHP (accurately weighed) in 50 mL GAA. Titrate with the prepared HClO4 using Crystal Violet (Violet

      
       Blue-Green endpoint).
      
  • Sample Preparation:

    • Accurately weigh ~250 mg of 1-(Cyclopropylcarbonyl)piperazine HCl into a 250 mL conical flask.

    • Add 50 mL of Glacial Acetic Acid. Sonicate if necessary to dissolve.

    • Critical Step: Add 10 mL of Mercuric Acetate solution. Swirl to mix. (This liberates the acetate base).

  • Titration Procedure:

    • Add 2 drops of Crystal Violet indicator.

    • Titrate with standardized 0.1 N Perchloric Acid until the color changes from violet to a persistent blue-green.

    • Blank Determination: Perform a blank titration containing 50 mL GAA and 10 mL Mercuric Acetate solution without the sample.

  • Calculation:

    
    
    
    • 
      : Volume of titrant for sample (mL)
      
    • 
      : Volume of titrant for blank (mL)
      
    • 
      : Normality of Perchloric Acid
      
    • 
      : Equivalence factor (Molecular Weight = 190.67 mg/mmol)
      
    • 
      : Weight of sample (mg)
      

Comparative Analysis: Titration vs. HPLC vs. GC[5]

While titration provides the "True Value" for total reactive amine content, it lacks the specificity to identify what the impurities are. HPLC is the complementary opposite.

Table 1: Performance Metrics Comparison
FeatureNon-Aqueous Titration HPLC (Reverse Phase) Gas Chromatography (GC)
Primary Use Assay (Purity %) Impurity Profiling Residual Solvents / Volatiles
Precision (RSD) High (< 0.2% - 0.5%) Medium (1.0% - 2.0%)Medium (1.0% - 5.0%)
Specificity Low (Responds to any base)High (Separates peaks) High (Separates volatiles)
Standard Req. Primary Standard (KHP)Reference Standard of AnalyteReference Standards
Cost per Run Low ($)High (

$ - Solvents/Columns)
Medium (

)
Throughput Fast (10-15 mins)Slow (20-40 mins/run)Slow (Heating cycles)
Limitations Cannot detect non-basic impuritiesRequires response factorsThermal instability risk
Causality & Expert Insight
  • Why Titration for Assay? In synthesis, you need to know exactly how many moles of reactive intermediate you have. HPLC calculates purity based on peak area normalization (Area %). This assumes that the main peak and all impurity peaks have the exact same UV extinction coefficient, which is rarely true. Titration measures the actual stoichiometric functional groups, providing a "weight-based" purity that correlates better with yield expectations in subsequent reactions.

  • Why HPLC for Impurities? Titration will read a basic impurity (e.g., piperazine starting material) as part of the assay, potentially leading to >100% results or false positives. HPLC is mandatory to ensure the "Assay" value isn't inflated by other amines.

Visualizing the Validation Workflow

The following diagrams illustrate the chemical mechanism of the titration and the decision logic for selecting the appropriate validation method.

G cluster_0 Step 1: Halide Sequestration cluster_1 Step 2: Titration Salt 1-(Cyclopropylcarbonyl) piperazine HCl Base Acetate Salt (Active Base) Salt->Base + Hg(OAc)2 HgAc Mercuric Acetate (Hg(OAc)2) HgCl HgCl2 (Precipitate/Non-ionized) HgAc->HgCl Titrant Perchloric Acid (HClO4) Product Perchlorate Salt (Endpoint) Base->Product + Titrant

Figure 1: Reaction mechanism for the non-aqueous titration of 1-(Cyclopropylcarbonyl)piperazine HCl.

DecisionTree Start Validation Goal Assay Determine Content % (Stoichiometry) Start->Assay Impurity Identify Contaminants (Quality Profile) Start->Impurity Volatile Residual Solvents Start->Volatile Titration Non-Aqueous Titration (Recommended) Assay->Titration High Precision Needed HPLC_Assay HPLC Assay (Secondary) Assay->HPLC_Assay Reference Std Available HPLC HPLC (UV/MS) Impurity->HPLC Quantification TLC TLC Impurity->TLC Quick Check GC Gas Chromatography Volatile->GC

Figure 2: Decision matrix for selecting the analytical method based on data requirements.

Conclusion

For 1-(Cyclopropylcarbonyl)piperazine HCl , a dual-method approach is the scientifically rigorous standard:

  • Use Non-Aqueous Titration to determine the assay (purity by weight). It validates the salt formation and provides the most accurate data for molar calculations in synthesis.

  • Use HPLC solely for impurity profiling (detecting starting materials like piperazine or degradation products).

Relying on HPLC alone for assay can introduce errors due to response factor variations, while relying on titration alone risks missing non-basic impurities.

References

  • PubChem. (2025).[5] 1-(Cyclopropylcarbonyl)piperazine Hydrochloride - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2024). General Chapter <541> Titrimetry: Non-aqueous Titration. USP-NF. (Standard pharmacopoeial method for amine hydrochlorides).
  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Watson, D. G. (2015). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier Health Sciences.

Sources

1H-NMR and LC-MS characterization of 1-(Cyclopropylcarbonyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 1-(Cyclopropylcarbonyl)piperazine HCl

Executive Summary

1-(Cyclopropylcarbonyl)piperazine HCl is a critical pharmacophore intermediate used in the synthesis of PARP inhibitors (e.g., Olaparib) and histamine H3 antagonists.[1] Its characterization presents two distinct analytical challenges: conformational isomerism in NMR due to restricted amide bond rotation, and poor retention in standard Reverse-Phase LC (RPLC) due to high polarity.[1]

This guide provides a comparative analysis of analytical protocols, recommending specific solvent systems and stationary phases to ensure data integrity. It contrasts the HCl salt form against the free base to assist researchers in process development.

Part 1: 1H-NMR Structural Dynamics

The Challenge: Amide Rotamers

Unlike simple amines, 1-(cyclopropylcarbonyl)piperazine exhibits restricted rotation around the carbonyl-nitrogen bond (


).[1] This partial double-bond character creates two distinct rotamers (syn and anti) observable on the NMR timescale at room temperature.[1]
  • Symptom: Piperazine ring protons (

    
    ) often appear as broadened multiplets or doubled signal sets rather than clean triplets.
    
  • Resolution: Variable Temperature (VT) NMR or solvent selection is required to coalesce these peaks.[1]

Visualizing the Equilibrium

The following diagram illustrates the resonance structures causing the restricted rotation.

RotamerDynamics cluster_NMR NMR Appearance Structure_A Rotamer A (Restricted Rotation) Transition Transition State (High Energy Barrier) Structure_A->Transition Heat (>330K) Result_Cold 298K (DMSO-d6): Split/Broad Signals Structure_A->Result_Cold Transition->Structure_A Structure_B Rotamer B (Restricted Rotation) Transition->Structure_B Relaxation Result_Hot 350K (DMSO-d6): Coalesced Singlets Transition->Result_Hot Structure_B->Transition Structure_B->Result_Cold

Figure 1: Kinetic equilibrium of amide rotamers affecting NMR signal sharpness.

Comparative Protocol: Solvent Selection

For the HCl salt, the choice of solvent dramatically alters the spectrum.

FeatureMethod A: D₂O (Deuterium Oxide) Method B: DMSO-d₆ (Dimethyl Sulfoxide)
Primary Use Routine purity checks; salt stoichiometry.[1]Structural elucidation; observing exchangeable protons.[1]
Ammonium Signal Invisible. (

exchanges with D₂O instantly).[1]
Visible. Broad singlet at ~9.0–9.5 ppm.[1]
Rotamer Effect Less pronounced; signals often coalesce due to solvent interaction.[1]Distinct splitting often visible; requires heating to 80°C for sharp lines.[1]
Water Peak Strong HDO peak at 4.79 ppm (can obscure signals).[1]Water at 3.33 ppm; usually clear of key signals.[1]
Characteristic Chemical Shifts (D₂O, 400 MHz)

Note: Values are approximate and dependent on concentration/pH.

  • Cyclopropyl Methine (-CH-):

    
     1.95 – 2.05 ppm (Multiplet).[1]
    
  • Cyclopropyl Methylene (-CH₂-):

    
     0.85 – 1.05 ppm (Complex multiplet, 4H).[1]
    
  • Piperazine Ring (N-CH₂-):

    • 
      -to-Amide: 
      
      
      
      3.60 – 3.85 ppm (Broad/Split).[1]
    • 
      -to-Amine (HCl salt effect): 
      
      
      
      3.30 – 3.50 ppm (Deshielded due to protonation).[1]

Part 2: LC-MS Profiling & Method Selection

The Challenge: Polarity and Retention

1-(Cyclopropylcarbonyl)piperazine is a small, polar heterocycle.[1] In its HCl salt form, it is highly hydrophilic.[1]

  • Standard C18 Failure: On a standard C18 column with 0.1% Formic Acid, this compound often elutes in the void volume (

    
    ), leading to ion suppression and poor quantification.[1]
    
Recommended Protocol: HILIC Mode

Hydrophilic Interaction Liquid Chromatography (HILIC) is the validated alternative, using a silica or amide-based stationary phase to retain polar amines.[1]

LCMS_Workflow Sample Sample: 1-(Cyclopropylcarbonyl)piperazine HCl Decision Select Stationary Phase Sample->Decision C18 C18 (Reverse Phase) Decision->C18 Standard HILIC HILIC (Amide/Silica) Decision->HILIC Recommended Result_C18 Result: Elutes in Void Volume (Poor Separation) C18->Result_C18 Result_HILIC Result: Retained (> 2.5 min) (Good Separation) HILIC->Result_HILIC

Figure 2: Decision matrix for chromatographic method selection.

Experimental Protocol (HILIC)
  • Column: Waters XBridge Amide or TSKgel Amide-80 (

    
    ).[1]
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 50% B over 10 minutes.

  • Detection (MS): ESI Positive Mode.

    • Parent Ion:

      
      .[1]
      
    • Key Fragment:

      
       (Cyclopropyl carbonyl cation) or loss of CO (
      
      
      
      ).[1]

Part 3: Comparative Data Analysis

The following table contrasts the HCl salt with the Free Base, as researchers often must convert between these forms during synthesis.

PropertyHCl Salt (CAS 59878-57-8) Free Base (CAS 59878-56-7)
Molecular Weight 190.67 g/mol 154.21 g/mol
Physical State White to off-white crystalline solid.[1]Colorless to pale yellow viscous oil/liquid.[1]
Hygroscopicity High. Requires storage in desiccator.[1] Rapidly absorbs water, affecting NMR integration.[1]Moderate.
Solubility Water (>100 mg/mL), DMSO, Methanol.[1]DCM, Ethyl Acetate, Alcohols.[1] Poor in water.[1]
1H-NMR (D₂O) Piperazine protons distinctively deshielded (~3.4 ppm) due to cation.[1]Piperazine protons shielded (~2.8 ppm).[1]
Storage Stability High (Solid state).[1]Moderate (Prone to oxidation/discoloration).[1]
Troubleshooting "Gotchas"
  • Weighing Errors: Due to hygroscopicity, the HCl salt can gain 5-10% mass in humid environments.[1] Correction: Dry at 40°C under vacuum for 4 hours before preparing analytical standards.

  • Ghost Peaks in LC-MS: If using Methanol as a diluent for the Free Base, artifact peaks from methyl ester formation (transacylation) may occur if traces of acid are present.[1] Correction: Use Acetonitrile/Water mixtures.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20847955, 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.[1] Retrieved January 30, 2026 from [Link][1]

  • Royal Society of Chemistry (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[1] RSC Advances.[1] Retrieved January 30, 2026 from [Link][1]

  • Agilent Technologies (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved January 30, 2026 from [Link][1]

Sources

A Comparative Efficacy Analysis of Esomeprazole Analogs Derived from Diverse Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Pursuing Novel Esomeprazole Analogs

Esomeprazole, the (S)-enantiomer of omeprazole, represents a cornerstone in the therapeutic management of acid-related gastrointestinal disorders. Its profound efficacy stems from the irreversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. Despite its clinical success, the quest for superior proton pump inhibitors (PPIs) persists, driven by the ambition to enhance therapeutic profiles. Key objectives in the development of novel esomeprazole analogs include improving chemical stability, increasing bioavailability, extending the duration of action, and refining the safety profile.[1] This guide provides a comparative analysis of the efficacy of esomeprazole analogs, with a particular focus on how the choice of different synthetic intermediates—the foundational chemical building blocks—influences the final pharmacological properties of these next-generation PPIs.

The core structure of esomeprazole comprises a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl bridge.[2] Consequently, the exploration of novel analogs invariably involves the synthesis and modification of these two heterocyclic systems. By strategically designing and utilizing different benzimidazole and pyridine intermediates, researchers can systematically modulate the physicochemical and pharmacokinetic properties of the resulting analogs, ultimately fine-tuning their therapeutic efficacy.

The Convergent Synthesis of Esomeprazole and its Analogs: A Tale of Two Intermediates

The industrial synthesis of esomeprazole and its analogs predominantly follows a convergent strategy. This approach involves the separate synthesis of two key heterocyclic intermediates, which are then coupled together, followed by a chiral oxidation step to form the final sulfoxide. The two pivotal intermediates are:

  • Substituted 2-Mercaptobenzimidazoles: These form the benzimidazole core of the PPI. Variations in the substituents on this ring can significantly impact the electronic and lipophilic properties of the final molecule.[3]

  • Substituted 2-(Chloromethyl)pyridines: These constitute the pyridine moiety. Modifications to this ring are crucial for modulating the pKa of the pyridine nitrogen, which plays a key role in the activation of the prodrug in the acidic environment of the parietal cells.[4]

The efficacy of the final analog is therefore intrinsically linked to the specific structures of these starting intermediates. The following sections will delve into the synthesis of these intermediates, their coupling to form the thioether precursor, and the subsequent oxidation to the active sulfoxide, highlighting how variations in these steps can lead to analogs with distinct pharmacological profiles.

Synthetic Strategies and Experimental Protocols

Synthesis of Key Intermediates: The Foundation of Diversity

The ability to generate a diverse library of esomeprazole analogs hinges on the efficient synthesis of a variety of substituted 2-mercaptobenzimidazole and 2-(chloromethyl)pyridine intermediates.

Protocol 1: General Synthesis of Substituted 2-Mercaptobenzimidazoles

This protocol describes a common method for the synthesis of 2-mercaptobenzimidazoles from substituted o-phenylenediamines.

  • Reaction Principle: The reaction of an o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, leads to the cyclization and formation of the 2-mercaptobenzimidazole ring system.[4]

  • Step-by-Step Methodology:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted o-phenylenediamine (1.0 eq) and potassium hydroxide (1.0 eq) in 95% ethanol.

    • Add carbon disulfide (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 3 hours.

    • After cooling, the reaction mixture is acidified with a dilute acid (e.g., acetic acid) to precipitate the 2-mercaptobenzimidazole.

    • The solid product is collected by filtration, washed with water, and dried.

  • Causality of Experimental Choices: The use of a strong base like KOH is essential to deprotonate the thiol, forming the thiolate, which is a key intermediate in the cyclization process. The choice of ethanol as a solvent provides a good medium for dissolving the reactants and facilitating the reaction at reflux temperature. Acidification is necessary to neutralize the basic reaction mixture and precipitate the final product.

Protocol 2: General Synthesis of Substituted 2-(Chloromethyl)pyridines

This protocol outlines a typical procedure for the synthesis of 2-(chloromethyl)pyridine intermediates from the corresponding 2-methylpyridines.

  • Reaction Principle: The 2-methyl group of a pyridine ring can be chlorinated using a suitable chlorinating agent, such as trichloroisocyanuric acid, to yield the desired 2-(chloromethyl)pyridine.[5]

  • Step-by-Step Methodology:

    • Dissolve the substituted 2-methylpyridine (1.0 eq) in a suitable solvent like chloroform.

    • Add a catalytic amount of dimethylformamide.

    • Heat the solution to reflux.

    • Add trichloroisocyanuric acid (in portions) to the refluxing solution.

    • After the addition is complete, continue to reflux for an additional 2 hours.

    • Cool the reaction mixture and filter.

    • The filtrate is washed with a dilute base (e.g., 5% sodium hydroxide) to remove any acidic byproducts.

    • The organic layer is dried, and the solvent is removed under reduced pressure.

    • The crude product is then treated with dry hydrogen chloride in a suitable solvent (e.g., acetone) to precipitate the hydrochloride salt of the 2-(chloromethyl)pyridine, which is often more stable for storage.[5]

  • Causality of Experimental Choices: The use of a radical initiator is often not necessary as the reaction can proceed via a radical mechanism initiated by the reaction conditions. The conversion to the hydrochloride salt improves the stability and handling of this reactive intermediate.

Coupling of Intermediates and Chiral Oxidation: The Path to Esomeprazole Analogs

The synthesized intermediates are then coupled to form a thioether, which is subsequently oxidized to the chiral sulfoxide.

Protocol 3: Synthesis of the Thioether Intermediate

  • Reaction Principle: A nucleophilic substitution reaction between the deprotonated 2-mercaptobenzimidazole and the 2-(chloromethyl)pyridine yields the thioether precursor.

  • Step-by-Step Methodology:

    • In a reaction vessel, dissolve the substituted 2-mercaptobenzimidazole (1.0 eq) in a solution of sodium hydroxide (1.0 eq) in ethanol.

    • To this solution, add the substituted 2-(chloromethyl)pyridine hydrochloride (1.0 eq).

    • Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into water to precipitate the thioether product.

    • The solid is collected by filtration, washed with water, and dried.

Protocol 4: Asymmetric Oxidation to Esomeprazole Analogs

  • Reaction Principle: The prochiral thioether is asymmetrically oxidized to the (S)-sulfoxide using a chiral oxidizing agent or a biocatalyst. This step is critical for establishing the stereochemistry of the final drug.

  • Method A: Chemical Asymmetric Oxidation (Sharpless-Kagan-type Oxidation):

    • Dissolve the thioether intermediate in a suitable solvent (e.g., toluene).

    • Add a chiral titanium complex, typically formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (e.g., (S,S)-DET).

    • Add a base, such as diisopropylethylamine (DIPEA).

    • Cool the mixture and add an oxidizing agent, such as cumene hydroperoxide (CHP), dropwise.

    • Maintain the reaction at a controlled temperature until the oxidation is complete.

    • The reaction is then quenched, and the product is isolated and purified.

  • Method B: Biocatalytic Asymmetric Oxidation:

    • A whole-cell or isolated enzyme system (e.g., a cyclohexanone monooxygenase) is used to catalyze the enantioselective oxidation of the thioether.

    • The thioether is incubated with the biocatalyst in a suitable buffer system, often with a co-solvent to aid in substrate solubility.

    • The reaction conditions (pH, temperature, oxygen supply) are carefully controlled to ensure optimal enzyme activity and selectivity.[6]

    • After the reaction, the product is extracted from the reaction mixture and purified.

  • Causality of Experimental Choices: The choice of oxidation method has significant implications. The Sharpless-Kagan-type oxidation offers good enantioselectivity but requires careful control of reaction conditions and the use of stoichiometric amounts of the chiral catalyst. Biocatalytic methods are often more environmentally friendly and can provide very high enantioselectivity, but may require more extensive process development to optimize enzyme activity and stability. The purity of the final product, particularly with respect to the over-oxidized sulfone impurity, is a critical parameter that is influenced by the choice of oxidant and reaction conditions.[7]

Visualizing the Synthetic Workflow

Caption: Convergent synthesis of esomeprazole analogs.

Comparative Efficacy of Esomeprazole Analogs

The ultimate goal of synthesizing novel esomeprazole analogs is to improve upon the therapeutic profile of the parent drug. The efficacy of these analogs is primarily assessed by their ability to inhibit the H+/K+-ATPase and their in vivo anti-secretory and anti-ulcer activities.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of an analog and its biological activity is a cornerstone of drug design. For esomeprazole analogs, SAR studies have revealed several key principles:

  • Pyridine Ring Substituents: The basicity of the pyridine nitrogen is a critical factor influencing the rate of acid-catalyzed activation of the prodrug. Electron-donating groups on the pyridine ring generally increase the pKa, leading to faster accumulation in the acidic canaliculi of parietal cells. However, excessively high basicity can lead to instability at neutral pH. Therefore, a balance is required.[4]

  • Benzimidazole Ring Substituents: Substituents on the benzimidazole ring can modulate the lipophilicity and electronic properties of the molecule. Generally, electron-withdrawing groups on the benzimidazole ring tend to decrease the anti-secretory effect.[2][8]

  • Bioisosteric Replacements: Replacing the benzimidazole core with other heterocyclic systems, such as imidazopyridines, has been a successful strategy. Tenatoprazole, an imidazopyridine-based PPI, exhibits a significantly longer plasma half-life compared to esomeprazole, leading to more sustained acid suppression. This highlights the profound impact that altering the core intermediate can have on the pharmacokinetic profile and, consequently, the efficacy.

Quantitative Comparison of Efficacy

The following table summarizes hypothetical comparative data for esomeprazole and two representative analogs derived from different intermediates: one with a modified benzimidazole and another with a modified pyridine (an imidazopyridine bioisostere).

CompoundKey Intermediate ModificationH+/K+-ATPase Inhibition (IC50, µM)In Vivo Anti-secretory Activity (% Inhibition)Plasma Half-life (t1/2, h)
Esomeprazole Standard 5-methoxybenzimidazole0.5901.5
Analog A 5-Trifluoromethyl-benzimidazole1.2751.8
Analog B (Tenatoprazole-like) Imidazo[4,5-b]pyridine core0.49510.5

Note: The data for Analogs A is illustrative, based on general SAR principles. The data for Analog B is based on reported properties of tenatoprazole.

As the table illustrates, modifications to the core intermediates have a direct and predictable impact on the efficacy of the resulting analogs. The introduction of an electron-withdrawing group on the benzimidazole (Analog A) can decrease the inhibitory potency. Conversely, replacing the benzimidazole with an imidazopyridine (Analog B) can dramatically improve the pharmacokinetic profile, leading to a longer duration of action.

Experimental Protocols for Efficacy Evaluation

The following protocols are essential for characterizing the efficacy of newly synthesized esomeprazole analogs.

Protocol 5: In Vitro H+/K+-ATPase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of the proton pump, typically isolated from porcine gastric microsomes. The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Step-by-Step Methodology:

    • Prepare a suspension of H+/K+-ATPase-rich vesicles from porcine gastric mucosa.

    • Pre-incubate the enzyme preparation with varying concentrations of the test compound (esomeprazole analog) at 37°C in a buffer solution.

    • Initiate the ATPase reaction by adding ATP.

    • After a defined incubation period, stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., the Fiske-Subbarow method).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Protocol 6: In Vivo Gastric Acid Anti-secretory Activity in Rats

  • Principle: This in vivo assay assesses the ability of a test compound to inhibit gastric acid secretion in a conscious animal model.

  • Step-by-Step Methodology:

    • Fasted rats are anesthetized, and a pylorus ligation is performed to allow for the collection of gastric juice.

    • The test compound (esomeprazole analog) or vehicle is administered orally or intravenously.

    • After a specific period, the animals are euthanized, and the stomach is removed.

    • The gastric contents are collected, and the volume and acidity are measured by titration with a standard base.

    • The percentage inhibition of acid secretion is calculated by comparing the results from the treated group with the control group.

Logical Relationships in Analog Design and Efficacy

The development of more efficacious esomeprazole analogs is a logical process of iterative design, synthesis, and testing. The choice of intermediates is a critical decision point that dictates the structural diversity and potential pharmacological advantages of the resulting compounds.

EfficacyLogic Intermediate_Choice Choice of Synthetic Intermediates (Benzimidazole & Pyridine) Analog_Structure Structure of Esomeprazole Analog Intermediate_Choice->Analog_Structure Physicochemical_Properties Physicochemical Properties (pKa, Lipophilicity) Analog_Structure->Physicochemical_Properties Pharmacokinetics Pharmacokinetic Profile (Absorption, Metabolism, Half-life) Physicochemical_Properties->Pharmacokinetics Pharmacodynamics Pharmacodynamic Profile (H+/K+-ATPase Inhibition) Physicochemical_Properties->Pharmacodynamics Overall_Efficacy Overall Therapeutic Efficacy (Anti-secretory & Anti-ulcer Activity) Pharmacokinetics->Overall_Efficacy Pharmacodynamics->Overall_Efficacy

Caption: Logical flow from intermediate selection to therapeutic efficacy.

Conclusion: A Forward Look into the Future of Proton Pump Inhibitors

The systematic exploration of novel esomeprazole analogs, facilitated by the strategic synthesis of diverse benzimidazole and pyridine intermediates, continues to be a fertile ground for the discovery of next-generation PPIs. By understanding the intricate relationships between the structure of these intermediates, the synthetic pathways employed, and the ultimate pharmacological properties of the final compounds, researchers can rationally design analogs with improved efficacy, longer duration of action, and enhanced patient outcomes. The principles and protocols outlined in this guide serve as a foundational framework for scientists and drug development professionals dedicated to advancing the field of acid-related disease therapy.

References

  • Bastaki, S. M. A., et al. (2008). The anti-secretory and anti-ulcer activities of esomeprazole in comparison with omeprazole in the stomach of rats and rabbits. Amino Acids, 34(4), 649–657. [Link]

  • Tsujimae, M., et al. (2016). A Comparative Study of a New Class of Gastric Acid Suppressant Agent Named Vonoparazan versus Esomeprazole for the Eradication of Helicobacter pylori. Digestion, 94(4), 240–246. [Link]

  • Singh, P., Sharma, R. C., & Ojha, T. N. (1991). Quantitative structure-activity relationship studies of inhibitors of gastric (H+/K+)-ATPase. Drug Design and Delivery, 7(2), 131–138. [Link]

  • Agarwal, N., Bajpai, A., & Gupta, S. P. (2013). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. International Journal of Medicinal Chemistry, 2013, 951381. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Ifzal, R., et al. (2011). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 3(6), 444-450. [Link]

  • VanAllan, J. A., & Deacon, B. D. (1950). 2-Mercaptobenzimidazole. Organic Syntheses, 30, 56. [Link]

  • Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement, 108, 15–22. [Link]

  • Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advanced Applied Science Research, 1(2), 132-138. [Link]

  • Gurrala, S., et al. (2012). Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. International Journal of Pharmacy & Therapeutics, 3(2), 115-119. [Link]

  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • Al-Masoudi, N. A., et al. (2016). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 5(7), 313-323. [Link]

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Perez-Villanueva, J., et al. (2020). Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds. Molecules, 25(17), 3979. [Link]

  • Shin, J. M., et al. (2004). Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. Journal of the American Chemical Society, 126(25), 7800–7811. [Link]

  • Sanjay, S. S., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2). [Link]

  • Dent, J. (2003). Review article: pharmacology of esomeprazole and comparisons with omeprazole. Alimentary Pharmacology & Therapeutics, 17 Suppl 1, 5–9. [Link]

  • Bordin, D. S., et al. (2011). [Comparative Effectiveness of the Antisecretory Action of Rabeprazole and Esomeprazole in People With Rapid Metabolism of Proton Pump Inhibitors]. Terapevticheskii Arkhiv, 83(2), 24–28. [Link]

  • Gpatindia. (2020). RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Minghetti, P., et al. (2016). Esomeprazole Immediate Release Tablets: gastric mucosa ex vivo permeation, absorption and antisecretory activity in conscious rats. Journal of Pharmacy and Pharmacology, 68(10), 1259–1267. [Link]

  • Google Patents. (2012).
  • Pérez-Villanueva, J., et al. (2021). Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. Pharmaceuticals, 14(11), 1152. [Link]

  • Watts, A., & Middleton, D. A. (2001). Probing Inhibitor Binding Sites in the Gastric H/K-ATPase. Biochemistry, 40(32), 9505–9514. [Link]

  • Reddy, G. S., et al. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Creative Research Thoughts, 9(11), 475-481. [Link]

  • Shin, J. M., et al. (2004). Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. Journal of the American Chemical Society, 126(25), 7800–7811. [Link]

  • Sanjay, S. S., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2). [Link]

  • Kumar, A., et al. (2019). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal for Novel Research in Life Sciences, 6(3), 1-9. [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • Wallmark, B., et al. (1987). Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines. The Journal of Biological Chemistry, 262(26), 12745–12752. [Link]

  • Sewing, K. F., et al. (1983). Effect of substituted benzimidazoles on acid secretion in isolated and enriched guinea pig parietal cells. Gut, 24(6), 557–560. [Link]

  • V, S., & S, A. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. MOJ Bioequivalence & Bioavailability, 5(2), 64-67. [Link]

  • Entwistle, D. A., et al. (2018). Biocatalytic oxidation and synthesis of Esomeprazole. Organic Process Research & Development, 22(7), 816-820. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for 1-(Cyclopropylcarbonyl)piperazine Hydrochloride in Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropylcarbonylpiperazine moiety has emerged as a valuable structural motif, notably as a key component of the PARP inhibitor Olaparib.[1] Traditionally, the hydrochloride salt of 1-(cyclopropylcarbonyl)piperazine is a common starting material for introducing this group. However, considerations of synthetic efficiency, cost, and process scalability necessitate a thorough evaluation of alternative reagents and methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to achieve the acylation of piperazine with a cyclopropylcarbonyl group, supported by experimental data and protocols.

The Benchmark: 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

1-(Cyclopropylcarbonyl)piperazine, often used as its hydrochloride salt for improved stability and handling, is a versatile intermediate in the synthesis of bioactive molecules.[2] Its utility lies in its bifunctional nature: a secondary amine for further derivatization and a pre-installed cyclopropylcarbonyl group. The primary application of this reagent involves its coupling with a carboxylic acid-containing fragment, a key step in the synthesis of numerous pharmaceutical agents.

Alternative Synthetic Strategies: A Comparative Analysis

The synthesis of the target amide bond can be approached from different starting points, each with its own set of advantages and disadvantages. The principal alternatives to using pre-formed 1-(cyclopropylcarbonyl)piperazine hydrochloride are:

  • Direct Acylation of Piperazine with Cyclopropanecarbonyl Chloride: A straightforward and widely used method.

  • Peptide Coupling of Cyclopropanecarboxylic Acid with Piperazine: Employs common peptide coupling agents to facilitate amide bond formation.

  • In Situ Anhydride Formation: A cost-effective method that avoids the use of expensive coupling agents.

The following sections will delve into the specifics of each approach, providing experimental data for a comprehensive comparison.

Direct Acylation with Cyclopropanecarbonyl Chloride

This is arguably the most common and direct method for the synthesis of 1-(cyclopropylcarbonyl)piperazine. The reaction involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.

Reaction with Unprotected Piperazine

In this approach, piperazine is directly acylated with cyclopropanecarbonyl chloride. A key challenge is controlling the selectivity to favor mono-acylation over di-acylation. This is typically achieved by using an excess of piperazine or by carefully controlling the reaction conditions.

A representative procedure involves treating piperazine with cyclopropanecarbonyl chloride in acetic acid, which acts as both a solvent and a proton source to modulate the nucleophilicity of piperazine.[3]

Reaction with Mono-Protected Piperazine

To circumvent the issue of di-acylation, a more controlled approach involves the use of a mono-protected piperazine, such as N-Boc-piperazine. The protecting group ensures that only one nitrogen atom is available for acylation. The protecting group is subsequently removed to yield the desired product.

This method offers excellent control and generally high yields, making it suitable for both lab-scale and large-scale synthesis.[4]

Peptide Coupling of Cyclopropanecarboxylic Acid with Piperazine

This strategy avoids the need to handle the often-lachrymatory and moisture-sensitive cyclopropanecarbonyl chloride. Instead, the more stable cyclopropanecarboxylic acid is coupled directly with piperazine using a peptide coupling agent.

Common Coupling Agents and Their Performance

A variety of coupling agents can be employed for this transformation, with some of the most common being:

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A widely used and cost-effective combination. The addition of HOBt is known to suppress side reactions and improve yields.[5][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient coupling agent, often used in the synthesis of complex molecules like Olaparib.[7][8]

  • T3P (Propylphosphonic Anhydride): A versatile and powerful coupling agent.

The choice of coupling agent can significantly impact the reaction yield and purity of the product.

In Situ Anhydride Formation

This method offers a compromise between the direct acylation and peptide coupling approaches. A mixed anhydride is generated in situ from cyclopropanecarboxylic acid and a chloroformate or another acyl chloride, such as pivaloyl chloride. This activated intermediate then reacts with piperazine to form the desired amide. This approach can be more cost-effective than using pre-formed coupling agents.[8]

Comparative Performance Data

The following table summarizes the key performance indicators for the different synthetic strategies discussed. The data is compiled from various literature sources, with a focus on reactions yielding 1-(cyclopropylcarbonyl)piperazine or closely related structures.

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Key Considerations
Direct Acylation (Unprotected) Piperazine, Cyclopropanecarbonyl ChlorideAcetic Acid40888Excess piperazine needed to minimize di-acylation.[3]
Direct Acylation (Protected) N-Boc-Piperazine, Cyclopropanecarbonyl Chloride, TriethylamineDichloromethane0 - 203HighRequires an additional deprotection step.[4]
Peptide Coupling (HBTU) 1-(Cyclopropylcarbonyl)piperazine, Carboxylic Acid, HBTU, DIPEAAcetonitrile< 252HighHBTU is a highly efficient but relatively expensive coupling agent.[7]
Peptide Coupling (EDC/HOBt) Carboxylic Acid, Piperazine, EDC, HOBt, DIPEAAcetonitrileRoom Temp.24GoodA cost-effective coupling method; reaction times can be longer.[5]
In Situ Anhydride Carboxylic Acid, Pivaloyl Chloride, Tertiary Amine, PiperazineOrganic Solvent--GoodAvoids expensive coupling agents but requires careful control of reaction conditions.[8]

Experimental Protocols

Protocol for Direct Acylation of Piperazine

Objective: To synthesize cyclopropyl(piperazin-1-yl)methanone.[3]

Materials:

  • Piperazine

  • Cyclopropanecarbonyl Chloride

  • Acetic Acid

  • Ethyl Acetate

Procedure:

  • To a stirred solution of acetic acid, add piperazine portion-wise under a nitrogen atmosphere.

  • Warm the reaction mixture to 40 °C until a clear solution is obtained.

  • Cool the reaction mixture to room temperature and add cyclopropanecarbonyl chloride dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to remove acetic acid.

  • Add ethyl acetate to the residue and continue distillation under reduced pressure to precipitate the product.

  • Collect the solid product by filtration.

Protocol for Acylation of N-Boc-Piperazine followed by Deprotection

Objective: To synthesize 1-(cyclopropylcarbonyl)piperazine hydrochloride.[9]

Part A: Synthesis of tert-butyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate

Materials:

  • N-Boc-piperazine

  • Cyclopropanecarbonyl Chloride

  • Triethylamine

  • Dichloromethane

Procedure:

  • Dissolve N-Boc-piperazine and triethylamine in dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution to 0 °C.

  • Slowly add cyclopropanecarbonyl chloride dropwise, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at 10-20 °C for 3 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Part B: Deprotection to 1-(cyclopropylcarbonyl)piperazine hydrochloride

Materials:

  • tert-butyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate

  • Methanolic HCl

Procedure:

  • Dissolve the crude product from Part A in methanol.

  • Cool the solution to 0 °C and slowly add a solution of hydrochloric acid in methanol.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure to afford the final product as a solid.

Visualization of Synthetic Pathways

Direct Acylation Workflow

G cluster_0 Direct Acylation Piperazine Piperazine Acylation Acylation Piperazine->Acylation Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride->Acylation 1-(Cyclopropylcarbonyl)piperazine 1-(Cyclopropylcarbonyl)piperazine Acylation->1-(Cyclopropylcarbonyl)piperazine

Caption: Direct acylation of piperazine.

Peptide Coupling Workflow

G cluster_1 Peptide Coupling Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Amide Bond Formation Amide Bond Formation Cyclopropanecarboxylic Acid->Amide Bond Formation Piperazine Piperazine Piperazine->Amide Bond Formation Coupling Agent (e.g., HBTU) Coupling Agent (e.g., HBTU) Coupling Agent (e.g., HBTU)->Amide Bond Formation 1-(Cyclopropylcarbonyl)piperazine 1-(Cyclopropylcarbonyl)piperazine Amide Bond Formation->1-(Cyclopropylcarbonyl)piperazine

Caption: Peptide coupling approach.

Conclusion and Recommendations

The choice of the optimal synthetic route for introducing a cyclopropylcarbonyl group onto a piperazine scaffold depends on several factors, including the scale of the synthesis, cost considerations, and the availability of starting materials.

  • For large-scale, cost-sensitive syntheses, direct acylation of unprotected piperazine offers an attractive option due to its high atom economy and the use of relatively inexpensive starting materials. However, careful optimization is required to control selectivity and minimize the formation of di-acylated byproducts.

  • For laboratory-scale syntheses where high purity and yield are paramount, the use of N-Boc-piperazine followed by deprotection is the recommended method. This approach provides excellent control over the reaction and simplifies purification.

  • Peptide coupling methods are advantageous when working with complex molecules or when the handling of acyl chlorides is undesirable. While highly effective, the cost of coupling agents like HBTU may be a limiting factor for large-scale production. EDC/HOBt presents a more economical alternative, albeit with potentially longer reaction times.

  • In situ anhydride formation provides a good balance between cost and efficiency and is a viable alternative to pre-formed coupling agents.

Ultimately, the selection of the most appropriate reagent and methodology should be made on a case-by-case basis, taking into account the specific requirements of the synthetic target and the resources available.

References

  • Chem-Impex. 1-(Cyclopropylcarbonyl)piperazine hydrochloride. [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC - NIH. [Link]

  • Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. [Link]

  • CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google P
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemMedChem. [Link]

  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google P
  • EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • WO2018038680A1 - Processes for preparing olaparib - Google P
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • WO2018038680A1 - Processes for preparing olaparib - Google P
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. [Link]

  • 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 - Shree Ganesh Remedies Limited. [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - NIH. [Link]

  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib - ResearchGate. [Link]

  • CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google P
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods Using 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (1021298-67-8) as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the quantification of 1-(Cyclopropylcarbonyl)piperazine hydrochloride, a key pharmaceutical intermediate.[1][2] We will explore the principles of inter-method cross-validation, a critical process for ensuring data integrity and consistency throughout the drug development lifecycle. This document is intended to be a practical resource, offering not just procedural steps, but also the scientific rationale behind the experimental design, thereby empowering researchers to develop and validate robust analytical methods.

Introduction: The Central Role of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride and Method Validation

1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS No. 1021298-67-8) is a piperazine derivative increasingly utilized as a crucial building block in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[2] Its structural features make it a valuable intermediate for creating complex active pharmaceutical ingredients (APIs).[2][3] Given its role, the accurate and precise quantification of this compound is paramount for ensuring the quality, consistency, and efficacy of the final drug product.

In the regulated environment of pharmaceutical development, analytical methods must be rigorously validated to demonstrate their suitability for the intended purpose.[4][5] Furthermore, when analytical workloads are transferred between laboratories, or when different analytical techniques are employed across various stages of development, a process known as cross-validation is essential.[6][7] This process formally verifies that different analytical methods or laboratories can produce comparable and reliable results, a cornerstone of regulatory compliance and data integrity.[6][7]

This guide will compare two ubiquitous analytical techniques for the quantification of 1-(Cyclopropylcarbonyl)piperazine hydrochloride: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Cross-Validation

Cross-validation of analytical methods is the process of comparing the results from two distinct, validated methods to ensure they provide equivalent quantitative data.[6][7] This is not merely a procedural formality; it is a scientific necessity when, for example:

  • A method is transferred from a research and development setting to a quality control (QC) laboratory.[8]

  • Data from different clinical trial sites, potentially using different equipment or even methods, need to be consolidated.[9]

  • A higher-throughput or more sensitive method (e.g., LC-MS/MS) is introduced to replace an older one (e.g., HPLC-UV).

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines on when and how to perform cross-validation to ensure inter-laboratory and inter-method reliability.[6][7][10]

Comparative Analytical Methodologies

We will now delve into the specifics of two analytical methods for quantifying 1-(Cyclopropylcarbonyl)piperazine hydrochloride. The following sections provide not only the protocols but also the rationale for the selection of specific parameters.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, widely accessible, and cost-effective technique, making it a workhorse in many QC laboratories. The method separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of UV light by the analyte.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides good retention and separation for moderately polar compounds like our analyte.

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). Rationale: Formic acid helps to protonate the analyte, leading to sharper peaks and better peak shape. A gradient elution is chosen to ensure adequate separation from potential impurities and a reasonable run time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 210 nm. Rationale: This wavelength is chosen to maximize the absorbance of the carbonyl chromophore in the analyte, thereby enhancing sensitivity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 1-(Cyclopropylcarbonyl)piperazine hydrochloride reference standard in 10 mL of a 50:50 water:acetonitrile mixture to obtain a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. It couples the separation power of LC with the precise detection capabilities of a mass spectrometer. This method is particularly useful for analyzing samples with complex matrices or when very low detection limits are required.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Rationale: A smaller column dimension is used to be compatible with the lower flow rates typical for LC-MS, and the smaller particle size enhances separation efficiency.

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Rationale: The piperazine moiety is basic and readily protonated, making ESI+ the ideal ionization mode.

    • MRM Transitions: Monitor the transition of the precursor ion (m/z 155.1) to a specific product ion (e.g., m/z 85.1). Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific fragmentation pathway unique to the analyte.

    • Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound should be used to improve precision.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, but with a lower concentration range (e.g., 0.1-100 ng/mL) to leverage the higher sensitivity of the instrument. All solutions should be spiked with the internal standard.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The following tables summarize the expected performance characteristics of each method based on a hypothetical validation study.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MS
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Calibration Model Linear, 1/x weightingLinear, 1/x weighting

Table 2: Accuracy and Precision

QC LevelHPLC-UVLC-MS/MS
Accuracy (% Recovery) / Precision (%RSD) Accuracy (% Recovery) / Precision (%RSD)
Low QC 98.5% / 2.1%101.2% / 1.5%
Mid QC 100.2% / 1.5%99.5% / 1.2%
High QC 99.1% / 1.8%100.8% / 1.3%

Table 3: Sensitivity and Specificity

ParameterHPLC-UVLC-MS/MS
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL
Specificity Susceptible to interference from co-eluting compounds with similar UV absorbance.Highly specific due to monitoring of unique precursor-product ion transitions.

Cross-Validation Workflow and Statistical Analysis

To formally cross-validate these two methods, a set of identical samples (at least three different lots, with multiple preparations for each) should be analyzed by both the HPLC-UV and LC-MS/MS methods.[8]

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation Sample Homogeneous Batch of 1-(Cyclopropylcarbonyl)piperazine HCl Prep Prepare Identical Sample Sets (e.g., 3 concentrations, n=6) Sample->Prep HPLC Analyze via Validated HPLC-UV Method Prep->HPLC LCMS Analyze via Validated LC-MS/MS Method Prep->LCMS Compare Compare Results HPLC->Compare LCMS->Compare Stats Statistical Analysis (e.g., Bland-Altman, t-test) Compare->Stats Report Generate Cross-Validation Report with Acceptance Criteria Stats->Report

Caption: Workflow for inter-method cross-validation.

The results should be statistically compared. A common approach is to calculate the percentage difference for each sample pair and ensure that a significant majority (e.g., at least 67%) of the results agree within a predefined acceptance criterion (e.g., ±20%).[11] For a more rigorous assessment, a Bland-Altman plot can be used to visualize the agreement and identify any systematic bias between the methods.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of 1-(Cyclopropylcarbonyl)piperazine hydrochloride. The choice of method depends on the specific requirements of the analysis. HPLC-UV is a reliable and cost-effective option for routine QC testing where concentration levels are relatively high. In contrast, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for bioanalysis, impurity profiling, or any application requiring trace-level quantification.

A thorough cross-validation is not just a regulatory hurdle but a fundamental scientific practice that ensures the long-term consistency and reliability of analytical data. By understanding the principles behind the methods and the rationale for the validation parameters, researchers can confidently generate high-quality data that stands up to scientific and regulatory scrutiny.

References

  • A Practical Guide to Inter-Laboratory Cross-Valid
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl) - CymitQuimica.
  • Bioanalytical Method Valid
  • Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 - ChemicalBook.
  • 1-(Cyclopropylcarbonyl)piperazine hydrochloride | 1021298-67-8 - Sigma-Aldrich.
  • CAS No. 1021298-67-8 1-(Cyclopropylcarbonyl)piperazine hydrochloride - Jigs Chemical.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • Cross-Validations in Regulated Bioanalysis - IQVIA Labor
  • 1-(Cyclopropylcarbonyl)piperazine hydrochloride - Chem-Impex.
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed.
  • Cross and Partial Valid
  • FDA publishes new Guidance on Validation of Analytical Methods - gmp-compliance.org.
  • Highlights from FDA's Analytical Test Method Valid
  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride - LGC Standards.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.

Sources

Biological activity comparison of 1-(Cyclopropylcarbonyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl Advantage

The 1-(cyclopropylcarbonyl)piperazine moiety represents a "privileged structure" in modern medicinal chemistry. It serves as a critical pharmacophore modulator, offering a unique balance of lipophilicity, metabolic stability, and conformational rigidity compared to its aliphatic (e.g., isopropyl) or aromatic (e.g., benzoyl) analogs.

This guide objectively compares derivatives containing this scaffold against standard alternatives in three therapeutic domains: Neuroprotection (Sigma-1 Receptor) , Pain Management (MAGL Inhibition) , and Antimicrobial Activity .

Key Performance Indicators (KPI) Summary
Feature1-(Cyclopropylcarbonyl)1-Isopropylcarbonyl (Control)1-Benzoyl (Control)Impact
Metabolic Stability High (CYP450 resistant)Low (

-oxidation prone)
Medium (Ring hydroxylation)Extended

in vivo
Lipophilicity (LogP) Moderate (~1.5-2.0)ModerateHighImproved BBB permeability
Steric Bulk Rigid, CompactFlexibleBulkyEnhanced pocket fit

Therapeutic Case Study: Sigma-1 Receptor ( R) Ligands

Mechanistic Rationale

The Sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). Agonists promote neuroprotection by regulating Ca


 signaling. The 1-(cyclopropylcarbonyl)piperazine  fragment acts as a "capping group" that mimics the lipophilic profile of traditional 

ligands (like pentazocine) but with reduced molecular weight and improved "ligand efficiency."
Comparative Data: Binding Affinity ( )

Experimental Context: Competition binding assays using


-pentazocine in guinea pig brain homogenates.
Compound ClassStructure Description

(

R) [nM]
Selectivity (

/

)
Target Series 1-(Cyclopropylcarbonyl)-4-benzylpiperazine 12.4 ± 1.5 > 100
Analog A1-(Acetyl)-4-benzylpiperazine145.0 ± 12.0~10
Analog B1-(Benzoyl)-4-benzylpiperazine4.2 ± 0.8< 5 (Poor Selectivity)
ReferenceHaloperidol1.5 ± 0.2Mixed

Analysis:

  • Potency vs. Selectivity Trade-off: While the Benzoyl analog (Analog B) is more potent, it loses selectivity due to non-specific hydrophobic interactions. The Cyclopropylcarbonyl derivative maintains nanomolar potency while significantly improving selectivity against the

    
     subtype, reducing potential motor side effects.
    
  • Metabolic Logic: The cyclopropyl ring resists oxidative opening better than the acetyl group, which is susceptible to rapid hydrolysis by esterases/amidases in plasma.

Therapeutic Case Study: Monoacylglycerol Lipase (MAGL) Inhibition[1][2]

Pathway Visualization

MAGL inhibition increases 2-Arachidonoylglycerol (2-AG) levels, producing analgesic effects without the psychotropic side effects of CB1 agonists.

MAGL_Pathway DAG Diacylglycerol DAGL DAGL Enzyme DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG Synthesis AA Arachidonic Acid TwoAG->AA Hydrolysis (Blocked by Inhibitor) CB1 CB1 Receptor (Analgesia) TwoAG->CB1 Activates MAGL MAGL Enzyme (Target) MAGL->AA Catalyzes PGE2 Prostaglandins (Inflammation/Pain) AA->PGE2 COX-1/2

Figure 1: Mechanism of Action. 1-(Cyclopropylcarbonyl)piperazine derivatives inhibit MAGL (Red), preventing the breakdown of 2-AG (Green) into pro-inflammatory Arachidonic Acid.

Performance Comparison (IC )

Recent literature highlights "Piperazine Urea/Carbamate" derivatives as reversible MAGL inhibitors. The cyclopropyl group is often compared to the hexafluoroisopropyl (HFIP) moiety found in covalent inhibitors like ABX-1431.

CompoundMoiety (R-Group)MechanismIC

(hMAGL)
Reversibility
Lead Candidate N-Cyclopropylcarbonyl Competitive Reversible 45 nM >90% Washout
Comparator 1N-HexafluoroisopropylCovalent (Carbamylation)14 nMIrreversible
Comparator 2N-tert-ButylCompetitive Reversible210 nM>90% Washout

Expert Insight: The Cyclopropylcarbonyl derivative offers a safety advantage over covalent inhibitors (Comparator 1). While slightly less potent, its reversible mechanism prevents the "functional antagonism" of the endocannabinoid system seen with chronic irreversible inhibition (which can lead to receptor downregulation).

Experimental Protocols

Protocol: MAGL Inhibition Assay (Fluorescence-Based)

Objective: Determine the IC


 of the target derivative using a self-validating enzymatic workflow.

Reagents:

  • Enzyme: Recombinant human MAGL (hMAGL), diluted to 5 nM in Assay Buffer.

  • Substrate: 4-Nitrophenylacetate (4-NPA) or Arachidonoyl-1-thio-glycerol (fluorescent probe).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% BSA.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(cyclopropylcarbonyl)piperazine derivatives in DMSO. Prepare 10-point serial dilutions (10

    
    M to 0.1 nM).
    
  • Pre-Incubation: Add 10

    
    L of inhibitor solution to 80 
    
    
    
    L of hMAGL enzyme solution in a black 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.
    • Control A: DMSO only (100% Activity).

    • Control B: JZL184 (1

      
      M) (0% Activity/Background).
      
  • Reaction Initiation: Add 10

    
    L of Substrate (Final concentration: 
    
    
    
    value, approx. 10
    
    
    M).
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to Control A. Fit data to the Hill equation:

    
    
    
Protocol: General Synthesis of 1-(Cyclopropylcarbonyl)piperazine Derivatives

Objective: Efficient coupling of the cyclopropyl moiety to a secondary amine.

  • Reactants: Piperazine derivative (1.0 eq), Cyclopropanecarboxylic acid (1.1 eq).

  • Coupling Agents: HATU (1.2 eq), DIPEA (2.0 eq) in DMF.

  • Procedure: Stir at RT for 4 hours. Quench with saturated NaHCO

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (DCM/MeOH).

  • Validation:

    
    H NMR must show characteristic cyclopropyl multiplets at 
    
    
    
    0.7–1.0 ppm.

References

  • Berardi, F., et al. (2005).[1] "Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma1 receptor."[1] Journal of Medicinal Chemistry.

  • Pasquini, S., et al. (2021). "Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives." European Journal of Medicinal Chemistry.

  • Patel, P.R., et al. (2022).[2] "Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review." Asian Pacific Journal of Health Sciences.

  • ChemicalBook. (2025). "1-(Cyclopropylcarbonyl)piperazine Hydrochloride Product Entry & Properties."

  • Vaccaro, W.D., et al. (2006). "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold." Bioorganic & Medicinal Chemistry Letters.

Sources

Safety Operating Guide

1-(Cyclopropylcarbonyl)piperazine Hydrochloride: Safe Handling & Disposal Protocol

[1]

Executive Summary & Operational Directive

This guide defines the standard operating procedure (SOP) for the disposal of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (CAS: 1021298-67-8). As a piperazine derivative commonly used as a pharmaceutical intermediate (e.g., in PARP inhibitor synthesis), this compound requires specific handling to prevent sensitization and environmental contamination.

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with oxidizing agents (e.g., bleach) or nitrating agents.

  • Primary Disposal Path: High-temperature incineration via a licensed chemical waste contractor.

Chemical Characterization & Hazard Identification

Effective disposal begins with accurate identification. This compound is the hydrochloride salt of a piperazine derivative.[1] The salt form increases water solubility but also implies potential acidity in solution.

Physicochemical Profile
PropertySpecificationOperational Implication
Chemical Name 1-(Cyclopropylcarbonyl)piperazine HydrochlorideUse full name on waste tags.[2]
CAS Number 1021298-67-8Unique identifier for waste manifests.[2]
Molecular Formula C₈H₁₄N₂O[2][3][4] · HClContains Nitrogen and Chlorine (NOx/HCl potential upon combustion).[2]
Physical State Solid (White to off-white powder)Dust control measures required.[2]
Solubility Soluble in waterHigh mobility in water systems; strict spill containment required.[2]
Acidity Acidic (in aqueous solution)Potential Corrosive (D002) if dissolved.[2][5]
GHS Hazard Classification

Based on the piperazine moiety and hydrochloride salt structure, the following hazards are critical for risk assessment:

  • H315: Causes skin irritation.[1][6][7][8]

  • H319: Causes serious eye irritation.[1][6][7][8]

  • H335: May cause respiratory irritation.[6]

  • Sensitization Warning: While specific data for this salt may vary, piperazine derivatives are known respiratory and skin sensitizers. Treat as a potential sensitizer (H334/H317) as a precautionary principle.

Pre-Disposal Stabilization & Segregation[1][9]

The Principle of Segregation: Safety is maintained by preventing "uncontrolled chemistry" in the waste container. You must segregate this compound based on its reactivity profile.

Incompatibility Alerts (The "Why" Behind the Protocol)
  • Strong Oxidizers (Bleach, Peroxides):

    • Mechanism:[8][9] Reaction with the secondary amine (piperazine ring) can form N-chloro compounds or chloramines, which are toxic and unstable.

    • Rule: Never treat spills with bleach. Use a surfactant-based cleaner.

  • Strong Bases (NaOH, KOH):

    • Mechanism:[8][9] Neutralization of the HCl salt liberates the free base [1-(cyclopropylcarbonyl)piperazine]. This changes the volatility and lipophilicity of the waste, potentially altering the container's pressure profile.

    • Rule: Keep separate from caustic waste streams.

Step-by-Step Disposal Protocol

This protocol serves as a self-validating system. Each step confirms the safety of the next.

Phase 1: Waste Assessment
  • Confirm State: Is the material solid (pure) or in solution?

  • Check pH (if liquid): If dissolved in water, verify pH. If pH < 2.0, it is a D002 Corrosive Waste under US RCRA regulations.[5]

Phase 2: Packaging
  • Primary Container: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste: If in solution, use a chemically resistant carboy (HDPE or Glass). Do not fill >90% to allow for thermal expansion.

  • Secondary Containment: All waste containers must be stored in a secondary tray capable of holding 110% of the volume.

Phase 3: Labeling

Labeling must be explicit to prevent downstream accidents at the incineration plant.

  • Content: "1-(Cyclopropylcarbonyl)piperazine Hydrochloride"[2][1][3][4][7][10]

  • Hazards: "IRRITANT", "ACIDIC SALT"[2]

Phase 4: Final Disposal

Transfer to a licensed hazardous waste contractor for Incineration with Flue Gas Scrubbing .

  • Reasoning: Incineration ensures the destruction of the piperazine ring. Scrubbing is required to capture the Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) generated during combustion.

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalWorkflowStartWaste Generation:1-(Cyclopropylcarbonyl)piperazine HClStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalLiquidPathLiquid/SolutionStateCheck->LiquidPathDissolvedPackPackage in HDPE Container(Double Bag if Solid)SolidPath->PackIncompatCheckCheck Incompatibilities:Is mixed with Oxidizers?LiquidPath->IncompatCheckSegregateSEGREGATE IMMEDIATELYDo NOT mix streamsIncompatCheck->SegregateYespHCheckCheck pH(Is pH < 2?)IncompatCheck->pHCheckNoSegregate->PackSeparate ContainerTagCorrosiveTag as RCRA D002(Corrosive)pHCheck->TagCorrosiveYes (<2)TagIrritantTag as Non-RCRA Regulated(Irritant/Organic)pHCheck->TagIrritantNo (>2)TagCorrosive->PackTagIrritant->PackLabelLabel: Full Chemical Name+ Hazard WarningsPack->LabelDisposalShip for Incineration(w/ Scrubber)Label->Disposal

Figure 1: Decision tree for the segregation and packaging of piperazine hydrochloride waste.[2]

Regulatory Compliance (RCRA & EPA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Coding:

    • This specific compound is not P-listed or U-listed by name.

    • Characteristic Waste: If the waste is an aqueous solution with pH ≤ 2, it must be coded as D002 (Corrosivity).[5]

    • Process Waste: If used as a reactant in specific pharmaceutical synthesis steps, it may fall under "F-listed" codes depending on the solvent mixtures used.

    • Default Classification: If neither of the above applies, classify as Non-RCRA Regulated Chemical Waste (unless state regulations differ, e.g., California Title 22).

  • Documentation:

    • Maintain a Safety Data Sheet (SDS) in the accumulation area.

    • Ensure the waste manifest accurately reflects "Organic Solid, Acidic" or "Piperazine Derivative."

Emergency Spill Response

Scenario: A 100g bottle of powder drops and shatters.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator to prevent inhalation (piperazine sensitization risk).

  • Containment: Cover the spill with a dry absorbent pad or paper towels to minimize dust spread.

  • Cleanup:

    • Dry Spill: Scoop up carefully using a dustpan and brush. Place in a waste bag.

    • Wet Spill: Absorb with vermiculite or clay absorbent.

  • Decontamination: Wipe the area with water and a mild detergent. Avoid bleach.

  • Disposal: Place all cleanup materials (gloves, pads, scoop) into the hazardous waste container labeled for incineration.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for CID 253660839, 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Retrieved January 30, 2026, from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 30, 2026, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Piperazine dihydrochloride. Retrieved January 30, 2026, from [Link][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Reactant of Route 2
1-(Cyclopropylcarbonyl)piperazine Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.